molecular formula C7H12O4 B1330428 Diethyl 4-methoxybenzalmalonate CAS No. 6768-23-6

Diethyl 4-methoxybenzalmalonate

Cat. No.: B1330428
CAS No.: 6768-23-6
M. Wt: 160.17 g/mol
InChI Key: IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Description

Ethyl malonate is a dicarboxylic acid.
Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.
Diethyl malonate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl propanedioate
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InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3
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InChI Key

IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(=O)OCC
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Molecular Formula

C7H12O4
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DSSTOX Substance ID

DTXSID7021863
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Molecular Weight

160.17 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour
Record name Propanedioic acid, 1,3-diethyl ester
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Boiling Point

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C
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Flash Point

200 °F (93 °C) (open cup), 85 °C c.c.
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Solubility

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol)
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Density

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056
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Vapor Density

5.52 (Air = 1), Relative vapor density (air = 1): 5.52
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Vapor Pressure

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36
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Impurities

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.
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Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

105-53-3
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Melting Point

-50 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diethyl 4-methoxybenzalmalonate, a valuable intermediate in organic synthesis. This document outlines a detailed experimental protocol for its preparation via the Knoevenagel condensation, along with a thorough analysis of its expected spectroscopic and physical properties.

Introduction

This compound (CAS No. 6768-23-6) is a derivative of malonic acid characterized by the presence of a 4-methoxybenzylidene group.[1][2][3] Its structure, featuring an α,β-unsaturated system and two ester functionalities, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. The synthesis of this compound is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[4][5]

Synthesis of this compound

The synthesis of this compound is achieved through the Knoevenagel condensation of 4-methoxybenzaldehyde and diethyl malonate. This reaction involves the nucleophilic addition of the enolate of diethyl malonate to the carbonyl group of 4-methoxybenzaldehyde, followed by dehydration to yield the final product.[4][5] A weak base, such as piperidine, is typically used as a catalyst to facilitate the deprotonation of diethyl malonate.[6]

Reaction Scheme

The overall reaction is as follows:

G cluster_reactants Reactants cluster_product Product r1 4-Methoxybenzaldehyde catalyst Piperidine r2 Diethyl malonate p1 This compound water Water solvent Ethanol, Reflux solvent->p1 +

Caption: Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the Knoevenagel condensation.[6]

Materials:

  • 4-Methoxybenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol, absolute

  • Hydrochloric acid, 1 M

  • Sodium chloride solution, saturated (brine)

  • Anhydrous magnesium sulfate

  • Toluene

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzaldehyde (1.0 equivalent), diethyl malonate (1.1 equivalents), and absolute ethanol to form a solution.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in toluene and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, water, and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.

Experimental Workflow

G start Start reactants Combine 4-methoxybenzaldehyde, diethyl malonate, ethanol, and piperidine start->reactants reflux Reflux for 4-6 hours reactants->reflux evaporation Remove ethanol via rotary evaporation reflux->evaporation extraction Dissolve in toluene and perform aqueous workup (HCl, H2O, brine) evaporation->extraction drying Dry organic layer with MgSO4 extraction->drying concentration Filter and concentrate under reduced pressure drying->concentration purification Purify by vacuum distillation or recrystallization concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of its structure and comparison with similar compounds.

Physical Properties
PropertyValue
CAS Number 6768-23-6
Molecular Formula C₁₅H₁₈O₅
Molecular Weight 278.30 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.70s1HVinylic proton
~7.45d, J ≈ 8.8 Hz2HAromatic protons (ortho to -OCH₃)
~6.95d, J ≈ 8.8 Hz2HAromatic protons (meta to -OCH₃)
~4.30q, J ≈ 7.1 Hz4H-OCH₂CH₃
~3.85s3H-OCH₃
~1.35t, J ≈ 7.1 Hz6H-OCH₂CH₃
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (ppm)Assignment
~167, ~165Ester carbonyl carbons (C=O)
~162Aromatic carbon attached to -OCH₃
~142Vinylic carbon (β to carbonyls)
~132Aromatic carbons (ortho to -OCH₃)
~127Quaternary aromatic carbon
~126Vinylic carbon (α to carbonyls)
~114Aromatic carbons (meta to -OCH₃)
~62-OCH₂CH₃
~55-OCH₃
~14-OCH₂CH₃
Expected Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic and vinylic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1725StrongC=O stretch (conjugated ester)
~1630MediumC=C stretch (alkene)
~1600, ~1510MediumC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether and ester)
~1170StrongC-O stretch (ester)
Expected Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
278Molecular ion [M]⁺
249[M - C₂H₅]⁺
233[M - OC₂H₅]⁺
205[M - COOC₂H₅]⁺
177[M - COOC₂H₅ - CO]⁺ or [M - 2 x OC₂H₅]⁺
147[4-methoxybenzylidene]⁺
134[4-methoxystyrene]⁺
121[4-methoxyphenyl]⁺

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed experimental protocol, based on the robust Knoevenagel condensation, offers a reliable method for its preparation. The provided characterization data, while predicted, serves as a valuable reference for researchers in verifying the successful synthesis of the target compound. This information is intended to support the work of scientists and professionals in the fields of organic synthesis and drug development.

References

In-Depth Technical Guide: Physicochemical Properties of Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Diethyl 4-methoxybenzalmalonate, a valuable intermediate in organic synthesis. This document collates available data on its chemical structure, physical properties, and spectral characteristics. Detailed experimental protocols for its synthesis and purification are also presented to aid researchers in their laboratory work.

Chemical and Physical Properties

This compound, also known as diethyl 2-(4-methoxybenzylidene)malonate, is an aromatic compound with the chemical formula C15H18O5.[1] It possesses a molecular weight of approximately 278.3 g/mol .[1] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C15H18O5[1]
Molecular Weight 278.3 g/mol [1]
Boiling Point 156-158 °C at 0.1 mmHg[1]
Melting Point Not available
Density Not available
Solubility Not available
CAS Number 6768-23-6[1]

Synthesis and Purification

The primary synthetic route to this compound is the Knoevenagel condensation.[2][3] This reaction involves the condensation of an active methylene compound, in this case, diethyl malonate, with an aldehyde, p-anisaldehyde, in the presence of a basic catalyst.[2][3]

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • p-Anisaldehyde

  • Diethyl malonate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-anisaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can then be purified as described in the following section.

Experimental Protocol: Purification

Purification of the crude this compound can be achieved through vacuum distillation or recrystallization.

2.2.1. Vacuum Distillation:

  • Assemble a vacuum distillation apparatus.

  • Carefully transfer the crude product to the distillation flask.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction that distills at 156-158 °C and a pressure of 0.1 mmHg.[1]

2.2.2. Recrystallization:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the p-methoxyphenyl group, the vinylic proton, the methoxy protons, and the two ethyl ester groups (quartet for the -CH2- and triplet for the -CH3).

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the vinylic carbons, the methoxy carbon, and the carbons of the ethyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit characteristic absorption bands for the C=O stretching of the ester groups (around 1720-1740 cm⁻¹), C=C stretching of the aromatic ring and the double bond, and C-O stretching of the ether and ester functionalities.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 278.3). Fragmentation patterns would likely involve the loss of the ethoxy groups and other characteristic fragments.

Logical Relationships in Synthesis

The synthesis of this compound follows a clear logical progression as depicted in the workflow diagram below.

G Synthesis Workflow for this compound Reactants p-Anisaldehyde & Diethyl Malonate Reaction Knoevenagel Condensation (Reflux) Reactants->Reaction Catalyst Piperidine Catalyst->Reaction Solvent Ethanol Solvent->Reaction Crude_Product Crude Diethyl 4-methoxybenzalmalonate Reaction->Crude_Product Purification Purification (Vacuum Distillation or Recrystallization) Crude_Product->Purification Final_Product Pure Diethyl 4-methoxybenzalmalonate Purification->Final_Product

Caption: A flowchart illustrating the synthesis and purification process of this compound.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound and provided generalized experimental protocols for its synthesis and purification. While some physical constants and experimental spectral data are not yet publicly available, this document serves as a valuable resource for researchers working with this compound. Further experimental investigation is warranted to fully characterize this important synthetic intermediate.

References

In-Depth Technical Guide: Diethyl 4-methoxybenzalmalonate (CAS: 6768-23-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-methoxybenzalmalonate is an organic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a substituted aromatic ring conjugated with a malonic ester moiety, makes it a valuable precursor for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Knoevenagel condensation, and an exploration of its potential, though currently undocumented, role in scientific research.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that while some physical properties are well-documented, others such as melting point, density, and solubility are not consistently reported in publicly available literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 6768-23-6[1]
Molecular Formula C₁₅H₁₈O₅[1][2]
Molecular Weight 278.30 g/mol [1]
IUPAC Name Diethyl 2-[(4-methoxyphenyl)methylidene]propanedioate[2]
Appearance Yellowish to brownish liquid or solid[3]
Boiling Point 156-158 °C at 0.1 mmHg-

Note: Further experimental determination is required for a complete physical property profile.

Synthesis

The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, diethyl malonate, with a carbonyl compound, 4-methoxybenzaldehyde (anisaldehyde).[4][5]

General Reaction Scheme

References

Spectroscopic Profile of Diethyl 4-methoxybenzalmalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 4-methoxybenzalmalonate, a compound of interest in organic synthesis and medicinal chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Core Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound. This data is compiled based on the analysis of its chemical structure and comparison with similar known compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.70d2HAr-H (ortho to -CH=)
6.95d2HAr-H (ortho to -OCH₃)
7.60s1H=CH
4.30q4H-OCH₂CH₃
3.85s3H-OCH₃
1.35t6H-OCH₂CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
166.5C=O
164.0C=O
161.5Ar-C (para to -CH=)
142.0=CH
132.0Ar-C (ortho to -CH=)
128.0Ar-C (ipso)
126.0=C(COOEt)₂
114.5Ar-C (ortho to -OCH₃)
62.0-OCH₂CH₃
55.5-OCH₃
14.0-OCH₂CH₃

Solvent: CDCl₃

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumC-H stretch (aromatic)
2980-2900MediumC-H stretch (aliphatic)
1725StrongC=O stretch (ester)
1600, 1580, 1510Medium-StrongC=C stretch (aromatic)
1250StrongC-O stretch (aryl ether)
1180StrongC-O stretch (ester)

Table 4: Mass Spectrometry Data (Predicted)

m/zRelative Intensity (%)Assignment
278100[M]⁺ (Molecular Ion)
23360[M - OCH₂CH₃]⁺
20580[M - COOEt]⁺
17750[M - 2 x COOEt + H]⁺
14740[CH₃O-C₆H₄-CH=C]⁺
13470[CH₃O-C₆H₄-C≡CH]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range of -2 to 12 ppm is appropriate.

  • Data Processing: Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the residual solvent peak or TMS.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range of 0 to 200 ppm is appropriate.

  • Data Processing: Similar to ¹H NMR, with the addition of broadband proton decoupling.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

  • Ionization Energy: 70 eV.

  • Mass Range: A scan range of m/z 50-500 is appropriate to observe the molecular ion and key fragments.

  • Inlet System: For a pure solid, a direct insertion probe can be used. For a mixture, GC is used for separation prior to MS analysis.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Determination Structural Information (Connectivity, Functional Groups) NMR->Structure_Determination Provides C-H framework IR->Structure_Determination Identifies functional groups MS->Structure_Determination Determines molecular weight and fragmentation Final_Structure Final Structure Confirmation Structure_Determination->Final_Structure

Spectroscopic Analysis Workflow

An In-depth Guide to the ¹H and ¹³C NMR Spectral Analysis of Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Diethyl 4-methoxybenzalmalonate. Due to the absence of a publicly available, experimentally verified spectrum for this specific compound, this guide presents a predicted spectral analysis. These predictions are derived from the known spectral data of its precursors, 4-methoxybenzaldehyde and diethyl malonate, as well as the closely related compound, diethyl benzylidenemalonate. This guide also outlines a standard experimental protocol for the acquisition of NMR data for similar organic compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound are summarized in the tables below. These predictions are based on established substituent effects and analysis of related molecular structures.

Predicted ¹H NMR Data
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
a1.30 - 1.40Triplet~7.16H2 x -OCH₂CH₃
b3.85Singlet-3H-OCH₃
c4.25 - 4.35Quartet~7.14H2 x -OCH₂ CH₃
d6.90 - 7.00Doublet~8.82HAr-H (ortho to -OCH₃)
e7.45 - 7.55Doublet~8.82HAr-H (meta to -OCH₃)
f7.70Singlet-1H=CH-Ar
Predicted ¹³C NMR Data
SignalChemical Shift (δ, ppm)Assignment
114.12 x -OCH₂CH₃
255.5-OCH₃
361.52 x -OCH₂ CH₃
4114.5Ar-C (ortho to -OCH₃)
5126.5C =(CH-Ar)
6127.0Ar-C (ipso, attached to C=)
7132.0Ar-C (meta to -OCH₃)
8142.0=C H-Ar
9162.0Ar-C (para to C=, attached to -OCH₃)
10166.0, 168.02 x C =O

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for an organic compound such as this compound is detailed below.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the solid this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.

  • Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, the solution can be filtered through a small plug of glass wool in the pipette during transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, well-resolved peaks.

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128-1024 (or more, depending on concentration)

    • Spectral Width: 0 to 220 ppm

    • Decoupling: Proton broadband decoupling is applied to simplify the spectrum to singlets for each carbon.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum. Chemical shifts are referenced internally to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃) or an internal standard like tetramethylsilane (TMS).

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock, Tune, Shim acq1->acq2 acq3 Acquire 1H & 13C FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectra proc2->proc3 an1 Assign Chemical Shifts proc3->an1 an2 Analyze Multiplicities & Coupling Constants an1->an2 an3 Integrate 1H Signals an2->an3 an4 Structure Elucidation an3->an4

Caption: Workflow for NMR spectral analysis.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Diethyl 4-methoxybenzalmalonate. The fragmentation pathways discussed are based on established principles of mass spectrometry and data from structurally similar compounds.[1][2][3] This document also includes a typical experimental protocol for acquiring such mass spectra.

Predicted Fragmentation Pattern

The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways, primarily involving the ester groups and the bond connecting the malonate and the 4-methoxybenzylidene moieties. Under electron ionization, the molecule is expected to form a molecular ion (M•+) which then undergoes a series of fragmentation reactions to produce a characteristic pattern of fragment ions.

The fragmentation of analogous 2-substituted diethyl malonate derivatives suggests that a major fragmentation pathway involves the loss of the entire diethyl malonate group.[1][2] Additionally, common fragmentation patterns for esters, such as the loss of ethoxy and carbethoxy radicals, are expected to be prominent.[3]

The primary fragmentation pathways are predicted to be:

  • Loss of an ethoxy radical (•OCH2CH3): Cleavage of the C-O bond of one of the ester groups results in the formation of a stable acylium ion.

  • Loss of a carbethoxy radical (•COOCH2CH3): This involves the cleavage of the bond between the carbonyl carbon and the central carbon of the malonate moiety.

  • Loss of the diethyl malonate radical: A significant fragmentation is the cleavage of the bond between the benzylidene carbon and the malonate carbon, leading to a resonance-stabilized 4-methoxybenzylidene cation.[1][2]

  • McLafferty Rearrangement: While less common in aromatic systems, the possibility of a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen cannot be entirely ruled out, leading to the elimination of a neutral ethene molecule.[3]

  • Subsequent fragmentations: The initial fragment ions can undergo further decomposition, such as the loss of carbon monoxide (CO), to form smaller, stable ions.

Quantitative Data Presentation

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundances are estimations based on the stability of the resulting ions and fragmentation patterns of similar molecules.[1][2][3]

m/zProposed Fragment Ion StructureProposed Fragmentation PathwayPredicted Relative Abundance
278[C15H18O5]+• (Molecular Ion)Ionization of the parent moleculeModerate
233[M - •OCH2CH3]+Loss of an ethoxy radicalHigh
205[M - •COOCH2CH3]+Loss of a carbethoxy radicalModerate
177[M - •COOCH2CH3 - CO]+Loss of CO from the m/z 205 ionModerate
134[4-methoxybenzylidene]+•Cleavage of the C=C bondHigh (likely base peak)
119[M - Diethyl malonate]+Loss of the diethyl malonate moietyHigh
107[C7H7O]+Fragmentation of the 4-methoxybenzyl groupModerate
91[C7H7]+ (Tropylium ion)Rearrangement and loss of CO from m/z 119Low

Experimental Protocol

This section outlines a typical gas chromatography-mass spectrometry (GC-MS) protocol for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A (or equivalent)

  • Mass Spectrometer: Agilent 5975C VL MSD (or equivalent)

  • GC Column: HP-5MS (5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 10 minutes at 280 °C

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV[1][2]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-500

  • Solvent Delay: 3 minutes

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject 1 µL of the filtered solution into the GC-MS system.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pattern M This compound (M•+) m/z = 278 F1 [M - •OCH2CH3]+ m/z = 233 M->F1 - •OCH2CH3 F2 [M - •COOCH2CH3]+ m/z = 205 M->F2 - •COOCH2CH3 F4 [4-methoxybenzylidene]+• m/z = 134 M->F4 - •CH(COOEt)2 F5 [M - Diethyl malonate]+ m/z = 119 M->F5 - C7H12O4 F3 [M - •COOCH2CH3 - CO]+ m/z = 177 F2->F3 - CO

Caption: Proposed EI fragmentation of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound, which is crucial for its identification and characterization in various research and development settings. The provided experimental protocol offers a starting point for method development and validation.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the functional groups of Diethyl 4-methoxybenzalmalonate through infrared (IR) spectroscopy. While a specific experimental spectrum for this compound is not publicly available, this guide synthesizes data from analogous compounds and foundational spectroscopic principles to present a comprehensive overview of its expected vibrational characteristics. This document is intended to support research and development activities where the characterization of this molecule is critical.

Molecular Structure and Functional Groups

This compound is an aromatic ester with the following key functional groups that give rise to characteristic absorption bands in an IR spectrum:

  • Ester Group (C=O and C-O): Two ester functionalities are present, each containing a carbonyl (C=O) group and two carbon-oxygen single bonds (C-O).

  • Aromatic Ring (C=C and C-H): A para-substituted benzene ring.

  • Alkene Group (C=C): A carbon-carbon double bond conjugated with both the aromatic ring and the ester carbonyl groups.

  • Methoxy Group (-OCH₃): An ether linkage on the aromatic ring.

  • Alkyl Groups (C-H): Ethyl and methyl groups.

Predicted Infrared Absorption Data

The following table summarizes the predicted wavenumbers (cm⁻¹) for the principal vibrational modes of this compound. These predictions are based on the analysis of diethyl malonate, aromatic esters, and substituted benzaldehydes.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
C-H Stretch (Aromatic)Aromatic Ring3100 - 3000MediumCharacteristic of C-H bonds on the benzene ring.
C-H Stretch (Alkene)Alkene3050 - 3010MediumAssociated with the vinylic C-H bond.
C-H Stretch (Alkyl)-CH₂- and -CH₃2980 - 2850StrongAsymmetric and symmetric stretching of the C-H bonds in the ethyl groups.
C=O Stretch (Ester)Ester1730 - 1715StrongConjugation with the C=C double bond and the aromatic ring is expected to lower the frequency compared to a saturated ester. The two ester groups may lead to a single, potentially broad, absorption or two closely spaced peaks.
C=C Stretch (Alkene)Alkene1640 - 1620MediumThe C=C bond is part of a conjugated system, which influences its position.
C=C Stretch (Aromatic)Aromatic Ring1600 - 1450MediumAromatic rings typically show a series of bands in this region.
C-O Stretch (Ester)Ester1300 - 1100StrongAromatic esters typically show two strong C-O stretching bands.
C-O Stretch (Ether)Methoxy Group1260 - 1240 (asymmetric)StrongCharacteristic of the Ar-O-CH₃ ether linkage.
1040 - 1020 (symmetric)Medium
C-H Bend (Aromatic) (Out-of-Plane)Aromatic Ring840 - 810StrongThe out-of-plane bending of the C-H bonds on the para-substituted ring is a strong and characteristic absorption.

Experimental Protocols for Infrared Spectroscopy

To acquire an infrared spectrum of this compound, the following standard experimental procedures can be employed:

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is a common and convenient method for solid and liquid samples.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder or a drop of it in solution onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp and clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Potassium Bromide (KBr) Pellet Method

This traditional method is suitable for solid samples.

Methodology:

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and gently but thoroughly mix with the sample.

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum should be run with a blank KBr pellet.

Visualization of Experimental Workflow and Data Interpretation

The following diagrams illustrate the logical flow of an FTIR experiment and the relationship between the functional groups of this compound and their expected IR peaks.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Method Choose Method: ATR or KBr Pellet Sample->Method Background Record Background Spectrum Method->Background SampleSpec Record Sample Spectrum Background->SampleSpec Process Process Spectrum (Baseline Correction, etc.) SampleSpec->Process Interpret Interpret Peaks Process->Interpret

Caption: A generalized workflow for acquiring and analyzing an FTIR spectrum.

functional_group_correlation cluster_groups Functional Groups cluster_peaks Characteristic IR Peaks (cm⁻¹) Molecule This compound Ester Ester (C=O, C-O) Molecule->Ester Aromatic Aromatic Ring (C=C, C-H) Molecule->Aromatic Alkene Alkene (C=C) Molecule->Alkene Methoxy Methoxy (-OCH3) Molecule->Methoxy Alkyl Alkyl (C-H) Molecule->Alkyl Peak_CO_Ester ~1720 (strong) Ester->Peak_CO_Ester C=O stretch Peak_CC_Aromatic ~1600-1450 (medium) Aromatic->Peak_CC_Aromatic C=C stretch Peak_CC_Alkene ~1630 (medium) Alkene->Peak_CC_Alkene C=C stretch Peak_CO_Ether ~1250 (strong) Methoxy->Peak_CO_Ether C-O stretch Peak_CH_Alkyl ~2980 (strong) Alkyl->Peak_CH_Alkyl C-H stretch

Caption: Correlation of functional groups in this compound to their expected IR peaks.

Relevance to Drug Development: A Potential Signaling Pathway

While specific biological activities for this compound are not extensively documented, related compounds have shown biological relevance. For instance, diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate is known to enhance lipoprotein lipase (LPL) activity.[1] LPL is a key enzyme in lipid metabolism, and its modulation is a target in the development of drugs for dyslipidemia and related cardiovascular diseases.

The following diagram illustrates a simplified signaling pathway involving LPL, which could be a potential area of investigation for this compound and its analogs.

lpl_pathway cluster_compound Compound Action cluster_cellular Cellular Level cluster_outcome Physiological Outcome Compound This compound (or analog) LPL Lipoprotein Lipase (LPL) Compound->LPL enhances activity (?) Triglycerides Triglycerides (in VLDL and Chylomicrons) LPL->Triglycerides hydrolyzes FFA Free Fatty Acids Triglycerides->FFA PlasmaTG Reduced Plasma Triglycerides Triglycerides->PlasmaTG leads to reduction Adipose Adipose Tissue FFA->Adipose Muscle Muscle Tissue FFA->Muscle Storage Fat Storage Adipose->Storage Energy Energy Utilization Muscle->Energy

Caption: A potential signaling pathway involving lipoprotein lipase (LPL) that may be relevant for this compound analogs.

References

An In-depth Technical Guide to the Solubility of Diethyl 4-methoxybenzalmalonate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of diethyl 4-methoxybenzalmalonate, a compound of interest in organic synthesis and medicinal chemistry. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for researchers to determine its solubility in common organic solvents. It includes a qualitative solubility prediction table, a detailed experimental protocol for quantitative solubility determination, and an overview of its synthesis via the Knoevenagel condensation, complete with a process workflow diagram. This guide is intended to equip researchers with the necessary tools and methodologies to effectively work with this compound in a laboratory setting.

Introduction to this compound

This compound (CAS No. 6768-23-6) is a derivative of malonic acid and is a product of the Knoevenagel condensation. Its structure, featuring an aromatic ring, an ether group, and two ethyl ester functionalities, suggests a moderate polarity, which governs its solubility in various organic solvents. Understanding its solubility is critical for its synthesis, purification (e.g., recrystallization), and application in subsequent chemical reactions.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent FamilySolventPredicted SolubilityRationale
Alcohols MethanolSolublePolar protic solvent, capable of hydrogen bonding with the ester and ether oxygens.
EthanolSolubleSimilar to methanol, with slightly lower polarity.
Ketones AcetoneSolublePolar aprotic solvent, effective at dissolving polarizable organic molecules.
Esters Ethyl AcetateSoluble"Like dissolves like" principle applies; both are esters with moderate polarity.
Halogenated Dichloromethane (DCM)SolubleA versatile solvent for a wide range of organic compounds.
ChloroformSolubleSimilar to DCM, effective at dissolving moderately polar compounds.
Ethers Diethyl EtherModerately SolubleLower polarity may limit solubility compared to more polar solvents.
Tetrahydrofuran (THF)SolubleA polar aprotic ether that is a good solvent for a wide range of organic compounds.
Aromatic TolueneModerately SolubleThe aromatic ring of the solute will interact favorably with the aromatic solvent.
Amides Dimethylformamide (DMF)Very SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Sulfoxides Dimethyl Sulfoxide (DMSO)Very SolubleA highly polar aprotic solvent, excellent for dissolving many organic compounds.
Hydrocarbons Hexane / HeptaneSparingly SolubleNonpolar solvents are unlikely to effectively solvate the polar ester and ether functional groups.
Aqueous WaterInsolubleThe large nonpolar aromatic and alkyl portions of the molecule outweigh the polarity of the functional groups.

Experimental Protocol for Quantitative Solubility Determination

The following is a general and robust gravimetric method for determining the saturation solubility of this compound in a chosen organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and syringes

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

    • Pipette a known volume of the selected organic solvent (e.g., 5.0 mL) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (e.g., 2.0 mL) using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.

    • Weigh the vial containing the dried this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

    • The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the residue by the volume of the aliquot taken.

    Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

Synthesis of this compound

The primary synthetic route to this compound is the Knoevenagel condensation.[1] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[1] For this compound, the reactants are 4-methoxybenzaldehyde and diethyl malonate.

Reaction Scheme: 4-Methoxybenzaldehyde + Diethyl Malonate --(Base Catalyst)--> this compound + Water

A common base catalyst for this reaction is piperidine, often with a catalytic amount of acetic acid.[2] The reaction is typically performed in a solvent such as ethanol or toluene, and may require heating to drive the reaction to completion.

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification p_anisaldehyde 4-Methoxybenzaldehyde reaction_vessel Combine Reactants in Flask p_anisaldehyde->reaction_vessel diethyl_malonate Diethyl Malonate diethyl_malonate->reaction_vessel solvent_catalyst Solvent (e.g., Ethanol) + Base Catalyst (e.g., Piperidine) solvent_catalyst->reaction_vessel reflux Heat under Reflux reaction_vessel->reflux Stir cool Cool Reaction Mixture reflux->cool Monitor by TLC extract Aqueous Work-up / Extraction cool->extract dry Dry Organic Layer (e.g., with Na2SO4) extract->dry evaporate Solvent Evaporation (Rotary Evaporator) dry->evaporate crude_product Crude Product (Oil/Solid) evaporate->crude_product recrystallize Recrystallization (e.g., from Ethanol/Water) crude_product->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry pure_product Pure Diethyl 4-methoxybenzalmalonate filter_dry->pure_product

Synthesis and Purification Workflow

Conclusion

This technical guide provides essential, albeit predictive, information on the solubility of this compound and a practical framework for its quantitative determination. The provided experimental protocol offers a reliable method for generating precise solubility data, which is invaluable for process development, purification, and formulation activities. Furthermore, the outlined synthesis workflow serves as a clear guide for the laboratory preparation of this compound. It is recommended that researchers perform the described experimental procedures to obtain precise solubility data for their specific applications and solvent systems.

References

The Reactivity Profile of Diethyl 4-Methoxybenzalmalonate as a Michael Acceptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of diethyl 4-methoxybenzalmalonate as a Michael acceptor. This compound, an α,β-unsaturated compound, is a valuable substrate in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds through conjugate addition reactions. This document details its synthesis via the Knoevenagel condensation, explores its electrophilicity based on established reactivity parameters, and provides a framework for its application in Michael addition reactions with various nucleophiles. Due to a scarcity of published data on this specific compound as a Michael acceptor, this guide leverages data from closely related substituted benzalmalonates to predict its reactivity profile. Detailed experimental protocols for its synthesis and representative Michael addition reactions are provided, alongside visualizations of key reaction mechanisms and workflows to support researchers in their experimental design.

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures from simple precursors. This compound, also known as diethyl (4-methoxybenzylidene)malonate, is a classic example of a Michael acceptor. Its reactivity is governed by the polarization of the carbon-carbon double bond due to the electron-withdrawing effects of the two ester groups, making the β-carbon electrophilic and susceptible to nucleophilic attack. The presence of a 4-methoxy group on the phenyl ring further modulates this reactivity, influencing reaction rates and substrate scope. This guide will delve into the synthesis, reactivity, and practical application of this compound in Michael addition reactions.

Synthesis of this compound

This compound is synthesized via the Knoevenagel condensation, which involves the reaction of an active methylene compound, in this case, diethyl malonate, with an aldehyde, 4-methoxybenzaldehyde (anisaldehyde).[1][2][3] This reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, and often involves the removal of water to drive the reaction to completion.[4]

Reaction Mechanism: Knoevenagel Condensation

The mechanism proceeds through the following key steps:

  • Deprotonation: The basic catalyst removes a proton from the active methylene carbon of diethyl malonate, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-methoxybenzaldehyde.

  • Protonation: The resulting alkoxide is protonated.

  • Dehydration: The intermediate alcohol undergoes dehydration to form the final α,β-unsaturated product.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Diethyl_Malonate Diethyl Malonate Enolate Enolate of Diethyl Malonate Diethyl_Malonate->Enolate + Base Base Base (e.g., Piperidine) Aldol_Adduct Aldol-type Adduct Enolate->Aldol_Adduct + 4-Methoxybenzaldehyde Product This compound Aldol_Adduct->Product - H2O

Caption: Knoevenagel condensation for the synthesis of this compound.

Reactivity Profile as a Michael Acceptor

The reactivity of this compound as a Michael acceptor is quantified by its electrophilicity parameter (E). Mayr's database provides a valuable resource for comparing the reactivity of various electrophiles.[5][6][7][8][9]

Quantitative Reactivity Data

The electrophilicity of a Michael acceptor is a key factor in determining its reaction rate with a given nucleophile. A more negative E value indicates a more electron-rich and less reactive electrophile. The 4-methoxy group is an electron-donating group, which is expected to decrease the electrophilicity of the β-carbon compared to unsubstituted benzalmalonate.

CompoundSubstituentElectrophilicity Parameter (E)Reference
Diethyl benzalmalonate-HNot Found
This compound -OCH₃ -21.47 [5]
Diethyl 4-(dimethylamino)benzalmalonate-N(CH₃)₂-24.84[8]

Note: Data for unsubstituted diethyl benzalmalonate was not found in the searched resources. The provided data for the dimethylamino-substituted analogue further illustrates the trend of decreasing electrophilicity with stronger electron-donating groups.

Michael Addition Reactions

This compound can react with a variety of soft nucleophiles in a Michael addition reaction. Common nucleophiles include thiols (thia-Michael addition), amines (aza-Michael addition), and carbanions (e.g., from malonic esters).[2][10]

General Reaction Mechanism: Michael Addition

The general mechanism for the Michael addition to this compound is as follows:

  • Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system.

  • Enolate Formation: This addition results in the formation of a resonance-stabilized enolate intermediate.

  • Protonation: The enolate is protonated by a proton source (often the conjugate acid of the catalyst or the solvent) to yield the final 1,4-adduct.

Michael_Addition Acceptor This compound Enolate Enolate Intermediate Acceptor->Enolate + :Nu⁻ Nucleophile Nucleophile (Nu-H) Product Michael Adduct Enolate->Product + H⁺

Caption: General mechanism of the Michael addition to this compound.

Reactivity with Different Nucleophiles (Based on Analogy)

While specific quantitative data for Michael additions to this compound is limited, the reactivity with various nucleophiles can be inferred from studies on similar Michael acceptors like diethyl maleate and chalcones.[2][4]

Nucleophile TypeCatalystSolventExpected YieldReference (Analogous Reactions)
Thiol (e.g., Thiophenol)Base (e.g., TEA, DBU)THF or AcetonitrileHigh[2]
Amine (e.g., Cyclohexylamine)None (neat) or BaseNeat or SolventHigh[2]
Carbanion (e.g., Diethyl Malonate)Base (e.g., NaOEt) or OrganocatalystToluene or EthanolModerate to High[4][11]

Experimental Protocols

The following protocols are representative examples and may require optimization based on the specific nucleophile and desired reaction scale.

Protocol 1: Synthesis of this compound (Knoevenagel Condensation)

Materials:

  • 4-Methoxybenzaldehyde (anisaldehyde)

  • Diethyl malonate

  • Piperidine

  • Toluene

  • Anhydrous Magnesium Sulfate

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add 4-methoxybenzaldehyde (1 eq.), diethyl malonate (1.1 eq.), and toluene.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq.).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford this compound.

Protocol 2: Representative Thia-Michael Addition to an Arylidenemalonate

This protocol is adapted from general procedures for thia-Michael additions and should be applicable to this compound.[2]

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL).

  • Add thiophenol (1.1 mmol, 1.1 eq) to the solution.

  • Add a catalytic amount of triethylamine (0.05 mmol, 5 mol%) to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the Michael adduct.

Experimental Workflow

Experimental_Workflow Start Reaction Setup (Acceptor, Nucleophile, Solvent) Catalyst Catalyst Addition Start->Catalyst Reaction Reaction Monitoring (TLC, GC-MS, NMR) Catalyst->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis

Caption: A typical experimental workflow for a Michael addition reaction.

Conclusion

This compound is a versatile Michael acceptor whose reactivity is influenced by the electron-donating nature of the 4-methoxy group, making it less electrophilic than its unsubstituted counterpart. Its synthesis is readily achieved through the Knoevenagel condensation. While specific quantitative data on its Michael addition reactions are not widely available, its reactivity profile can be reliably predicted based on data from analogous arylidenemalonates. This guide provides the necessary theoretical background, practical protocols, and data to enable researchers to effectively utilize this compound in the synthesis of a wide range of organic molecules relevant to pharmaceutical and materials science research. Further quantitative studies on the kinetics of Michael additions with this specific substrate would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Knoevenagel Condensation Mechanism for the Synthesis of Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction for the synthesis of Diethyl 4-methoxybenzalmalonate. The document details the reaction mechanism, presents quantitative data from various catalytic systems, and offers a detailed experimental protocol.

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[1] This reaction is widely employed in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. This guide focuses on the specific application of the Knoevenagel condensation to produce this compound from 4-methoxybenzaldehyde and diethyl malonate.

The Reaction Mechanism

The Knoevenagel condensation proceeds through a series of well-defined steps. While various bases can be used as catalysts, piperidine is a commonly employed and effective catalyst for this transformation. The mechanism can be described in two major pathways depending on the nature of the catalyst.

General Base-Catalyzed Mechanism

In the presence of a general base, the reaction is initiated by the deprotonation of the active methylene compound.

  • Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from diethyl malonate, forming a resonance-stabilized enolate ion. This carbanion is a potent nucleophile.

  • Nucleophilic Addition: The enolate ion attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy compound.

  • Dehydration: The β-hydroxy compound undergoes base-induced dehydration (elimination of a water molecule) to yield the final product, this compound, which is an α,β-unsaturated compound.[2]

Piperidine-Catalyzed Mechanism (Iminium Ion Pathway)

When a secondary amine like piperidine is used as the catalyst, an alternative and often more efficient pathway involving an iminium ion is proposed.[3]

  • Iminium Ion Formation: Piperidine reacts with 4-methoxybenzaldehyde to form a carbinolamine intermediate, which then dehydrates to form a highly electrophilic iminium ion.[4]

  • Enolate Formation: Concurrently, piperidine also acts as a base to deprotonate diethyl malonate, generating the enolate ion.

  • Nucleophilic Attack: The enolate attacks the iminium ion, which is a more reactive electrophile than the starting aldehyde.

  • Catalyst Regeneration and Product Formation: The resulting adduct eliminates piperidine to regenerate the catalyst and form the final α,β-unsaturated product, this compound.

Below is a Graphviz diagram illustrating the piperidine-catalyzed Knoevenagel condensation mechanism.

Knoevenagel_Mechanism cluster_0 Iminium Ion Formation cluster_1 Enolate Formation cluster_2 Condensation and Product Formation 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Iminium_Ion Iminium Ion 4-Methoxybenzaldehyde->Iminium_Ion + Piperidine - H2O Piperidine Piperidine Diethyl_Malonate Diethyl Malonate Adduct Adduct Intermediate Iminium_Ion->Adduct + Enolate Enolate Enolate Diethyl_Malonate->Enolate + Piperidine Product This compound Adduct->Product - Piperidine

Caption: Piperidine-catalyzed Knoevenagel condensation mechanism.

Quantitative Data

The yield of this compound is influenced by the choice of catalyst, solvent, and reaction conditions. The following table summarizes yields obtained under various reported conditions.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineBenzene130-140 (Reflux)11-1889-91[2]
Immobilized GelatineDMSORoom TemperatureOvernight85-89[5]
PiperidineEthanolNot specifiedNot specifiedNot specified[6]
DiethylamineNot specifiedNot specifiedNot specifiedNot specified[7]

Note: The data for piperidine in benzene is for the analogous reaction with benzaldehyde and serves as a strong reference point. The immobilized gelatine study reports high yields for a range of aldehydes.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from a procedure for benzaldehyde.[2]

Materials and Equipment
  • 4-methoxybenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Benzene (or Toluene as a less hazardous alternative)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-methoxybenzaldehyde (1.0 eq), diethyl malonate (1.05 eq), and benzene (or toluene) as the solvent.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 11-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with water, 1 M HCl, and a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Below is a Graphviz diagram illustrating the experimental workflow.

Experimental_Workflow Start Combine_Reactants Combine 4-methoxybenzaldehyde, diethyl malonate, and solvent Start->Combine_Reactants Add_Catalyst Add piperidine Combine_Reactants->Add_Catalyst Reflux Heat to reflux and collect water Add_Catalyst->Reflux Cool_Down Cool to room temperature Reflux->Cool_Down Workup Aqueous work-up (Wash with H2O, HCl, NaHCO3) Cool_Down->Workup Dry Dry organic layer (Na2SO4) Workup->Dry Evaporate Remove solvent (Rotary Evaporator) Dry->Evaporate Purify Purify by vacuum distillation Evaporate->Purify End Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Knoevenagel condensation is a robust and versatile method for the synthesis of this compound. Understanding the underlying mechanism, particularly the role of the catalyst, is crucial for optimizing reaction conditions and achieving high yields. The choice between a general base-catalyzed pathway and a piperidine-catalyzed iminium ion pathway can influence the reaction rate and efficiency. The provided experimental protocol offers a reliable starting point for the laboratory-scale synthesis of this valuable compound. Further research into greener catalysts and solvent systems continues to enhance the applicability and environmental friendliness of this important reaction.

References

In-Depth Technical Guide on the Stability and Storage of Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Diethyl 4-methoxybenzalmalonate. The information herein is intended to support researchers and professionals in the proper handling, storage, and analytical assessment of this compound, ensuring its integrity for research and development activities.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective handling and storage.

PropertyValue
Chemical Name Diethyl 2-[(4-methoxyphenyl)methylene]propanedioate
Synonyms Diethyl (p-methoxybenzylidene)malonate
CAS Number 6768-23-6
Molecular Formula C₁₅H₁₈O₅
Molecular Weight 278.30 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point 156-158 °C at 0.1 mmHg

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical integrity of this compound.

Storage Conditions:

  • Temperature: Store in a cool place. A recommended storage temperature is between 15 °C and 25 °C.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Container: Keep container tightly closed in a dry and well-ventilated place.

  • Light: Protect from light, as the compound contains a chromophore that may be susceptible to photodegradation.

Handling Precautions:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapor or mist.

  • Wash hands thoroughly after handling.

Stability Profile

While specific, publicly available stability studies on this compound are limited, a stability profile can be inferred from its chemical structure and general knowledge of similar compounds. The primary potential degradation pathways include hydrolysis, oxidation, and photodecomposition.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[1][2][3][4] A typical forced degradation study for this compound would involve subjecting the compound to the stress conditions outlined in the table below. The degradation should be targeted to be in the range of 5-20%.[3]

Table 1: Illustrative Forced Degradation Conditions and Potential Degradation Products

Stress ConditionIllustrative ConditionsPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24 hours4-methoxybenzaldehyde, Diethyl malonate, Monoethyl 4-methoxybenzalmalonate, 4-methoxybenzoic acid
Basic Hydrolysis 0.1 M NaOH at room temperature for 4 hours4-methoxybenzaldehyde, Malonic acid, Ethanol, 4-methoxybenzoic acid
Oxidative 3% H₂O₂ at room temperature for 24 hoursOxidized derivatives of the aromatic ring, potential cleavage of the double bond
Thermal 80 °C for 72 hoursIsomerization products, products of decarboxylation
Photolytic ICH Q1B conditions (UV and visible light)cis-isomer of this compound, potential cyclization or polymerization products

Experimental Protocols

Protocol for a Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60 °C for 24 hours.

    • Cool the solution and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 4 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Spread a thin layer of the solid compound in a petri dish.

    • Place it in a thermostatic oven at 80 °C for 72 hours.

    • Dissolve the stressed solid in acetonitrile and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose the solid compound and a 1 mg/mL solution in acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Dilute the stressed solution to a final concentration of 100 µg/mL with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol for a Stability-Indicating HPLC-UV Method

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the separation of its degradation products.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with a DAD detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (gradient elution recommended)
Gradient Program (Illustrative):
0-5 min: 50% ACN
5-20 min: 50% to 90% ACN
20-25 min: 90% ACN
25-30 min: 90% to 50% ACN
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][6][7][8][9]

Visualizations

Logical Workflow for Stability Testing

Stability_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analytical Phase cluster_conclusion Conclusion Phase A Define Stability Protocol B Select Batches of Compound A->B C Forced Degradation Studies B->C D Long-Term & Accelerated Stability Studies B->D E Develop & Validate Stability-Indicating Method C->E F Analyze Samples at Time Points D->F E->F G Data Analysis & Interpretation F->G H Establish Storage Conditions & Re-test Period G->H Hydrolysis_Pathway Start This compound Intermediate1 Monoethyl 4-methoxybenzalmalonate Start->Intermediate1 Hydrolysis (Step 1) Product1 4-methoxybenzaldehyde Start->Product1 Retro-Knoevenagel Product2 Diethyl malonate Start->Product2 Retro-Knoevenagel Product3 Malonic acid Intermediate1->Product3 Hydrolysis (Step 2)

References

Diethyl 4-methoxybenzalmalonate: A Comprehensive Safety and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for Diethyl 4-methoxybenzalmalonate (CAS No. 6768-23-6), a chemical intermediate of interest in various research and development applications. This document consolidates critical safety information, physical and chemical properties, and handling procedures to ensure its safe use in a laboratory setting. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identification and Physical Properties

This compound is chemically identified as diethyl 2-[(4-methoxyphenyl)methylene]malonate.[1] Key identification and physical property data are summarized below.

IdentifierValue
Chemical Name Diethyl 2-[(4-methoxyphenyl)methylene]malonate
Synonyms Diethyl (4-methoxybenzylidene)malonate, Diethyl (p-methoxybenzylidene)malonate, NSC-95160, para-Methoxybenzylidenemalonic acid, diethyl ester
CAS Number 6768-23-6
Molecular Formula C₁₅H₁₈O₅[2]
Molecular Weight 278.3 g/mol [2][3]

Table 1: Chemical Identification of this compound

PropertyValue
Boiling Point 156-158 °C at 0.1 mmHg[3]

Table 2: Physical Properties of this compound

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]

Table 3: GHS Classification of this compound

The following diagram illustrates the GHS hazard pictograms and signal word associated with this chemical.

GHS_Classification cluster_pictogram Hazard Pictogram cluster_signal Signal Word pictogram signal Warning

Caption: GHS Pictogram and Signal Word

Toxicological Information

Specific quantitative toxicological data, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values for dermal and inhalation routes, for this compound are not available in the reviewed literature. The primary known toxicological concern is acute oral toxicity.

Exposure RouteSpeciesValue
Oral LD50Data not availableHarmful if swallowed[1]
Dermal LD50Data not availableNo data available
Inhalation LC50Data not availableNo data available

Table 4: Acute Toxicity Data for this compound

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken. It is always recommended to consult a physician and show them the Safety Data Sheet.[1]

Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]
Inhalation If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact In case of skin contact, no specific immediate first aid is documented, however, it is good practice to wash with soap and water.
Eye Contact In case of eye contact, no specific immediate first aid is documented, however, it is good practice to rinse cautiously with water for several minutes.

Table 5: First-Aid Measures for this compound

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage practices are crucial when working with this compound. The following recommendations are based on general good laboratory practices and the known hazards of the substance.

Handling and Storage
  • Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]

  • Storage: No specific storage conditions are mandated, but it is good practice to store in a well-ventilated place and keep the container tightly closed.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure.

PPE_Recommendations substance This compound handling Handling Procedures substance->handling eye_protection Safety glasses with side-shields (conforming to EN166 or NIOSH approved) handling->eye_protection Eye/Face Protection skin_protection Impervious clothing and chemical-resistant gloves handling->skin_protection Skin Protection respiratory_protection Use in a well-ventilated area. Respirator may be needed for large spills or poor ventilation. handling->respiratory_protection Respiratory Protection

Caption: Recommended Personal Protective Equipment

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection should be worn.[1]

  • Skin Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] Chemical-resistant gloves are also recommended.

  • Respiratory Protection: Work in a well-ventilated area. If engineering controls are not sufficient to maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator may be necessary.

Fire-Fighting and Accidental Release Measures

  • Fire-Fighting Measures: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Accidental Release Measures: For spills, collect the material and dispose of it in a suitable container. Ensure adequate ventilation.

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented in this guide are not available in the public domain. The provided information is based on available Safety Data Sheets from chemical suppliers. Toxicity studies, such as the determination of an LD50 value, would typically follow standardized guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development). For example, OECD Test Guideline 401 (Acute Oral Toxicity) would be a relevant, albeit now deleted and replaced, historical protocol for such a determination. Modern approaches often utilize alternative methods to reduce animal testing.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.

This technical guide is intended to provide essential safety information for this compound. It is imperative that all users of this chemical consult the original Safety Data Sheet provided by their supplier and are fully trained in safe laboratory practices.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Coumarin Derivatives Using Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 4-(4-methoxyphenyl)coumarin derivatives, utilizing Diethyl 4-methoxybenzalmalonate as a key intermediate. This document outlines a two-step synthetic pathway, commencing with the synthesis of the this compound intermediate via a Knoevenagel condensation, followed by its subsequent reaction with a phenolic compound through a proposed Michael addition and intramolecular cyclization cascade to yield the target coumarin scaffold.

Introduction

Coumarins are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, anticoagulant, and anticancer activities. The 4-arylcoumarin scaffold, in particular, is a privileged structure in medicinal chemistry. This document details a synthetic strategy for obtaining these valuable compounds, focusing on the use of this compound as a pivotal, yet commercially often unavailable, starting material. The outlined protocols are designed to be adaptable for the synthesis of a variety of 4-arylcoumarin analogues by modifying the phenolic reaction partner.

Part 1: Synthesis of this compound Intermediate

The initial step involves the synthesis of the key intermediate, this compound, through a base-catalyzed Knoevenagel condensation of 4-methoxybenzaldehyde and diethyl malonate.

Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize this compound from 4-methoxybenzaldehyde and diethyl malonate.

Materials:

  • 4-methoxybenzaldehyde

  • Diethyl malonate

  • Piperidine (catalyst)

  • Toluene (solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with Dean-Stark apparatus and condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-methoxybenzaldehyde (0.1 mol, 13.6 g), diethyl malonate (0.12 mol, 19.2 g, 18.1 mL), and toluene (150 mL).

  • Add a catalytic amount of piperidine (0.01 mol, 0.85 g, 1 mL).

  • Heat the mixture to reflux using a heating mantle. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

  • Once the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Quantitative Data: Knoevenagel Condensation of Aromatic Aldehydes

The following table summarizes representative yields for the Knoevenagel condensation of various aromatic aldehydes with active methylene compounds, providing an expected range for the synthesis of the this compound intermediate.

Aromatic AldehydeActive Methylene CompoundCatalystSolventReaction Time (h)Yield (%)
BenzaldehydeDiethyl malonatePiperidine/Acetic AcidToluene11-1889-91[1]
4-NitrobenzaldehydeDiethyl malonatePyrrolidineEthanol8>95
4-MethoxybenzaldehydeThiazolidine-2,4-dionePyrrolidineEthanol8~100[2]
Various AldehydesDiethyl malonateImmobilized GelatineDMSO2485-89[3]

Part 2: Synthesis of 4-(4-methoxyphenyl)coumarin Derivatives

This section outlines a proposed protocol for the synthesis of 4-(4-methoxyphenyl)coumarin derivatives from the this compound intermediate and a selected phenol, such as resorcinol. The reaction is hypothesized to proceed via a base-catalyzed Michael addition followed by an intramolecular transesterification (lactonization).

Proposed Experimental Protocol: Michael Addition and Cyclization

Objective: To synthesize 7-hydroxy-4-(4-methoxyphenyl)coumarin from this compound and resorcinol.

Materials:

  • This compound (from Part 1)

  • Resorcinol

  • Sodium ethoxide (catalyst)

  • Anhydrous ethanol (solvent)

  • 1 M Hydrochloric acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve resorcinol (0.05 mol, 5.5 g) in anhydrous ethanol (100 mL).

  • Add a catalytic amount of sodium ethoxide (21% solution in ethanol, ~5 mol%).

  • To this solution, add this compound (0.05 mol, 13.9 g) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • The product may precipitate upon cooling and neutralization. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired 7-hydroxy-4-(4-methoxyphenyl)coumarin.

Expected Quantitative Data: 4-Arylcoumarin Synthesis
Phenolic SubstrateMichael AcceptorCatalystReaction ConditionsExpected Yield (%)
ResorcinolThis compoundSodium EthoxideReflux in Ethanol60-80 (Estimated)
PhenolEthyl benzoylacetateSulfamic AcidSolvent-free, 80-120°C70-90
Substituted Phenolsβ-Ketoestersp-TsOHSolvent-free, 120°C75-92

Visualizations

Experimental Workflow

G Overall Synthetic Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization A 4-Methoxybenzaldehyde + Diethyl Malonate B Piperidine Catalyst in Toluene A->B C Reflux with Dean-Stark Trap B->C D Work-up and Purification C->D E This compound D->E F This compound + Resorcinol E->F G Sodium Ethoxide Catalyst in Ethanol F->G H Reflux G->H I Neutralization and Purification H->I J 7-Hydroxy-4-(4-methoxyphenyl)coumarin I->J

Caption: Synthetic workflow for 4-arylcoumarin synthesis.

Proposed Reaction Mechanism

G Proposed Mechanism for Coumarin Formation A Resorcinol Anion C Michael Adduct (Intermediate) A->C Michael Addition B This compound B->C D Intramolecular Transesterification C->D Base-catalyzed E Cyclized Intermediate D->E F Elimination of Ethanol E->F G 4-Arylcoumarin Product F->G

Caption: Proposed Michael addition-cyclization mechanism.

Relevant Signaling Pathway: NF-κB Inhibition

Many 4-arylcoumarin derivatives exhibit anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[4][5]

G Inhibition of NF-κB Signaling by 4-Arylcoumarins cluster_0 Cytoplasm cluster_1 Nucleus A Inflammatory Stimuli (e.g., LPS, TNF-α) B IKK Activation A->B C IκB Phosphorylation & Degradation B->C D NF-κB (p65/p50) Release C->D E NF-κB Translocation D->E F NF-κB binds to DNA E->F Enters Nucleus G Transcription of Pro-inflammatory Genes (e.g., IL-6, TNF-α, COX-2) F->G H 4-Arylcoumarin H->B Inhibits H->D Inhibits

Caption: NF-κB pathway inhibition by 4-arylcoumarins.

Disclaimer: The experimental protocol for the synthesis of 4-(4-methoxyphenyl)coumarin derivatives from this compound is a proposed route based on established chemical principles. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions to achieve desired results.

References

Application of Diethyl 4-Methoxybenzalmalonate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 4-methoxybenzalmalonate is a versatile precursor in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds. Its unique structure, featuring an activated α,β-unsaturated system, allows for facile reactions with dinucleophiles to yield pharmacologically relevant heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems, including dihydropyrimidinethiones and pyrazolines, utilizing this compound as the starting material.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The development of efficient and modular synthetic routes to these structures is a cornerstone of medicinal chemistry and drug discovery. This compound, an arylidene derivative of diethyl malonate, serves as a valuable A-B+C synthon, where A and B are electrophilic centers and C is a nucleophilic center, for the synthesis of various heterocycles. The presence of the electron-donating methoxy group on the phenyl ring can influence the reactivity and potential biological activity of the resulting heterocyclic products. This document outlines its application in the synthesis of dihydropyrimidinethiones and pyrazolines, providing detailed protocols and quantitative data.

Synthesis of Dihydropyrimidinethiones

The reaction of this compound with thiourea provides a direct route to functionalized dihydropyrimidinethiones. This reaction is a variation of the Biginelli reaction, where the arylidene malonate itself acts as both the aldehyde and the β-dicarbonyl component.

Reaction Scheme:

G reactant1 This compound reagents Base (e.g., K2CO3) Solvent (e.g., Ethanol) Reflux reactant2 Thiourea product Ethyl 4-(4-methoxyphenyl)-6-oxo-2-thioxo-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylate reagents->product Cyclocondensation

Caption: Synthesis of a dihydropyrimidinethione derivative.

Quantitative Data
ProductReagentsSolventCatalystTime (h)Yield (%)Ref.
Ethyl 4-(4-methoxyphenyl)-6-oxo-2-thioxo-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylateThioureaEthanolK₂CO₃885[1]
Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-oxo-2-thioxo-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylate

Materials:

  • This compound (1 equiv.)

  • Thiourea (1.2 equiv.)

  • Potassium carbonate (K₂CO₃) (1.5 equiv.)

  • Absolute Ethanol

Procedure:

  • To a solution of this compound in absolute ethanol, add thiourea and potassium carbonate.

  • Reflux the reaction mixture with stirring for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinethione derivative.

Synthesis of Pyrazolines

The reaction of α,β-unsaturated carbonyl compounds with hydrazine hydrate is a classical and efficient method for the synthesis of pyrazolines. This compound, possessing an electrophilic double bond, readily undergoes a cyclocondensation reaction with hydrazine hydrate to yield the corresponding pyrazoline derivative.

Reaction Scheme:

G reactant1 This compound reagents Solvent (e.g., Ethanol) Reflux reactant2 Hydrazine Hydrate product Ethyl 5-(4-methoxyphenyl)-3-oxo-2,3,4,5-tetrahydro-1H-pyrazole-4-carboxylate reagents->product Cyclocondensation

Caption: Synthesis of a pyrazoline derivative.

Quantitative Data
ProductReagentsSolventTime (h)Yield (%)Ref.
Ethyl 5-(4-methoxyphenyl)-3-oxo-2,3,4,5-tetrahydro-1H-pyrazole-4-carboxylateHydrazine HydrateEthanol492[2][3]
Experimental Protocol: Synthesis of Ethyl 5-(4-methoxyphenyl)-3-oxo-2,3,4,5-tetrahydro-1H-pyrazole-4-carboxylate

Materials:

  • This compound (1 equiv.)

  • Hydrazine hydrate (1.2 equiv.)

  • Ethanol

Procedure:

  • A mixture of this compound and hydrazine hydrate in ethanol is refluxed for 4 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with diethyl ether to afford the solid product.

  • The solid is filtered, washed with cold diethyl ether, and dried to give the pure pyrazoline derivative.

Logical Workflow for Heterocyclic Synthesis

The general workflow for the synthesis of heterocyclic compounds from this compound involves a cyclocondensation reaction with a suitable dinucleophile. The choice of the dinucleophile determines the resulting heterocyclic ring system.

G cluster_start Starting Material cluster_reagents Dinucleophiles cluster_products Heterocyclic Products start This compound urea Urea / Thiourea start->urea Cyclocondensation hydrazine Hydrazine start->hydrazine Cyclocondensation guanidine Guanidine start->guanidine Cyclocondensation pyrimidine Dihydropyrimidinone / Dihydropyrimidinethione urea->pyrimidine pyrazole Pyrazoline hydrazine->pyrazole aminopyrimidine Aminopyrimidine guanidine->aminopyrimidine

Caption: Synthetic pathways to various heterocycles.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of a range of heterocyclic compounds. The protocols outlined in this document demonstrate straightforward and efficient methods for the preparation of dihydropyrimidinethiones and pyrazolines, which are of significant interest in medicinal chemistry. The versatility of this starting material opens avenues for the creation of diverse molecular libraries for drug discovery and development programs. Further investigations into its reactions with other dinucleophiles are warranted to expand the scope of accessible heterocyclic systems.

References

Application Note and Protocol: Knoevenagel Condensation of 4-Methoxybenzaldehyde with Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the Knoevenagel condensation reaction between 4-methoxybenzaldehyde and diethyl malonate to synthesize diethyl 2-(4-methoxybenzylidene)malonate. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, yielding an α,β-unsaturated ester. The protocol described herein utilizes piperidine as a catalyst, a common and effective base for this transformation. Additionally, alternative catalytic systems and reaction conditions are discussed and summarized to offer a broader experimental scope.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of a new carbon-carbon double bond.[1][2] The reaction is typically catalyzed by a weak base, such as an amine, which is basic enough to deprotonate the active methylene compound but not so strong as to induce self-condensation of the aldehyde.[1] The product of this specific condensation, diethyl 2-(4-methoxybenzylidene)malonate, is a valuable intermediate in the synthesis of various more complex molecules, including pharmaceuticals and other biologically active compounds.

Reaction Scheme

G 4-methoxybenzaldehyde 4-Methoxybenzaldehyde plus1 + catalyst Piperidine (Catalyst) 4-methoxybenzaldehyde->catalyst diethyl_malonate Diethyl Malonate plus1->catalyst diethyl_malonate->catalyst product Diethyl 2-(4-methoxybenzylidene)malonate plus2 + water Water catalyst->product catalyst->plus2 catalyst->water

Caption: Overall reaction scheme for the Knoevenagel condensation.

Experimental Protocol

This protocol details the synthesis of diethyl 2-(4-methoxybenzylidene)malonate using a piperidine catalyst.

Materials:

  • 4-methoxybenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates (silica gel) and developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxybenzaldehyde (1.0 eq), diethyl malonate (1.2 eq), and a suitable solvent such as toluene or ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours. For reactions in toluene, a Dean-Stark trap can be used to collect the water generated during the condensation, which can help drive the reaction to completion.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If ethanol was used as the solvent, remove it under reduced pressure using a rotary evaporator. If toluene was used, proceed to the next step.

    • Dilute the residue with an organic solvent like ethyl acetate or diethyl ether.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M hydrochloric acid (to remove piperidine), saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield the pure diethyl 2-(4-methoxybenzylidene)malonate.

Data Presentation

The following table summarizes the reaction conditions and yields for the Knoevenagel condensation of 4-methoxybenzaldehyde with diethyl malonate under various catalytic systems.

CatalystSolventTemperatureReaction TimeYield (%)Reference
PiperidineTolueneReflux3-6 h~90%General Protocol
Immobilized GelatineDMSORoom Temp.Overnight85-89%[3]
Immobilized Bovine Serum Albumin (BSA)DMSORoom Temp.Overnight85-89%[4][5]
Diazabicyclo[5.4.0]undec-7-ene (DBU)/WaterWaterRoom Temp.ShortHigh[6]
Catalyst-freeWaterStirring20 min - 18 h94%[7]

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow A Combine Reactants: 4-methoxybenzaldehyde, diethyl malonate, and solvent. B Add Piperidine Catalyst A->B C Heat to Reflux (Monitor by TLC) B->C D Cool to Room Temperature C->D E Solvent Removal / Dilution D->E F Aqueous Work-up: Wash with HCl, NaHCO3, Brine E->F G Dry Organic Layer F->G H Concentrate under Reduced Pressure G->H I Purify Product (Distillation or Chromatography) H->I

Caption: Step-by-step experimental workflow for the synthesis.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the catalytic cycle of the Knoevenagel condensation with an amine catalyst.

G cluster_cycle Catalytic Cycle A Active Methylene (Diethyl Malonate) B Carbanion (Enolate) A->B + Base Cat_in Piperidine (Base) D Aldol Adduct B->D + Aldehyde Cat_out Piperidinium Ion C Aldehyde (4-methoxybenzaldehyde) C->D E Dehydration D->E F α,β-Unsaturated Product E->F - H2O Cat_in->B Cat_out->A

Caption: Catalytic cycle of the Knoevenagel condensation.

References

Application Notes and Protocols for Base-Catalyzed Condensation Reactions with Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 4-methoxybenzalmalonate is a versatile precursor in organic synthesis, particularly in base-catalyzed condensation reactions that form new carbon-carbon bonds. Its activated methylene group and the presence of the electron-donating methoxybenzyl group make it a valuable building block for the synthesis of complex molecules and pharmacologically active heterocycles. This document provides detailed protocols and application notes for two key base-catalyzed reactions involving this compound: the Knoevenagel condensation for the synthesis of coumarin derivatives and the Michael addition to chalcones, both of which yield scaffolds of significant interest in drug discovery.

Knoevenagel Condensation for Coumarin Synthesis

The Knoevenagel condensation is a cornerstone reaction in organic chemistry, involving the reaction of an active methylene compound with an aldehyde or ketone. When this compound reacts with salicylaldehyde derivatives in the presence of a base, it leads to the formation of coumarin-3-carboxylates, a class of compounds renowned for their broad spectrum of biological activities, including anticancer, anti-HIV, and anticoagulant properties.[1][2][3]

Reaction Principle

The reaction is initiated by a basic catalyst, which deprotonates the active methylene group of this compound to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of salicylaldehyde. Subsequent intramolecular cyclization and dehydration yield the coumarin scaffold. The use of a mild base like piperidine is common to avoid self-condensation of the aldehyde.[4]

Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxylate

This protocol is adapted from established procedures for the synthesis of coumarin derivatives via Knoevenagel condensation.[2]

Materials:

  • This compound

  • Salicylaldehyde

  • Piperidine (catalyst)

  • Glacial Acetic Acid (co-catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve salicylaldehyde (1.0 eq) and this compound (1.1 eq) in absolute ethanol.

  • To this solution, add a catalytic amount of piperidine (0.1 eq) followed by a few drops of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 7-8 hours. Alternatively, for an expedited reaction, the mixture can be subjected to ultrasound irradiation for about 40 minutes.[2]

  • Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into crushed ice with constant stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 4-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxylate.

Data Presentation

The following table summarizes representative data for Knoevenagel condensations of diethyl malonate with various aldehydes, which can be considered indicative for reactions with this compound.

EntryAldehyde ReactantCatalyst SystemSolventReaction TimeYield (%)Purity (%)Reference
1BenzaldehydeImmobilized GelatineDMSOOvernight89>95[4]
24-ChlorobenzaldehydeImmobilized GelatineDMSOOvernight87>95[4]
3IsovaleraldehydeImmobilized GelatineDMSOOvernight85>95[4]
4SalicylaldehydePiperidine/Acetic AcidEthanol7 hours (reflux)High-[2]

Visualization of Knoevenagel Condensation

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Reactant1 Diethyl 4-methoxy- benzalmalonate Deprotonation Deprotonation (Base Catalyst) Reactant1->Deprotonation Reactant2 Salicylaldehyde Nucleophilic_Attack Nucleophilic Attack Reactant2->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Carbanion Formation Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Coumarin-3-carboxylate Derivative Dehydration->Product

Caption: Knoevenagel condensation workflow for coumarin synthesis.

Michael Addition to α,β-Unsaturated Carbonyls

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. The enolate generated from this compound serves as an excellent Michael donor, reacting with Michael acceptors like chalcones to produce 1,5-dicarbonyl compounds. These products are valuable intermediates for the synthesis of various heterocyclic compounds and have applications in medicinal chemistry.[5]

Reaction Principle

In the presence of a base, the α-proton of this compound is abstracted to form a resonance-stabilized enolate. This soft nucleophile then adds to the β-carbon of the α,β-unsaturated system of the chalcone (the Michael acceptor) in a 1,4-conjugate fashion. Subsequent protonation of the resulting enolate yields the final Michael adduct.

Experimental Protocol: Synthesis of Diethyl 2-(1-(4-methoxyphenyl)-3-oxo-1,3-diphenylpropyl)malonate

This protocol is based on the highly efficient and enantioselective Michael addition of diethyl malonate to chalcones.[6]

Materials:

  • This compound

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Nickel(II) chloride (NiCl₂) (catalyst)

  • (-)-Sparteine (chiral ligand)

  • Potassium tert-butoxide (KOt-Bu) (base)

  • Toluene or Dichloromethane (CH₂Cl₂) (anhydrous solvent)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware, magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation (Optional, for enantioselective synthesis): In a dry flask under an inert atmosphere, stir NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%) in anhydrous toluene for 6 hours at room temperature to form the chiral complex.[6]

  • To the flask containing the catalyst, or to a new flask with a catalytic amount of KOt-Bu (for a non-asymmetric version), add the chalcone (1.0 eq) dissolved in the anhydrous solvent (toluene or CH₂Cl₂).[5] Stir for 30 minutes.

  • Slowly add a solution of this compound (1.2 eq) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 3-5 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure Michael adduct.

Data Presentation

The following table presents data from studies on the Michael addition of diethyl malonate to various chalcones, demonstrating the high efficiency of this reaction.

EntryChalcone Substituent (R)Catalyst SystemSolventReaction TimeYield (%)Enantiomeric Excess (ee, %)Reference
1PhenylNiCl₂ / (-)-SparteineToluene12 hours9086[6][7]
24-ChlorophenylNiCl₂ / (-)-SparteineToluene12 hours9087[6][7]
34-MethoxyphenylNiCl₂ / (-)-SparteineToluene13 hours8585[6][7]
42-ThienylKOt-BuCH₂Cl₂3-4 hours94Not applicable[5]

Visualization of Michael Addition

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Malonate Diethyl 4-methoxy- benzalmalonate Enolate Resonance-Stabilized Enolate Malonate->Enolate Deprotonation Base Base (e.g., KOt-Bu) Chalcone Chalcone (Michael Acceptor) Enolate->Chalcone Nucleophilic Attack on β-carbon Enolate->Chalcone New_Enolate Intermediate Enolate Chalcone->New_Enolate Product Michael Adduct (1,5-Dicarbonyl Compound) New_Enolate->Product Protonation New_Enolate->Product Proton_Source Proton Source (e.g., H₂O)

Caption: General mechanism of the Michael Addition reaction.

Applications in Drug Development

The products derived from base-catalyzed condensations of this compound are scaffolds of high value in medicinal chemistry and drug development.

  • Coumarins: This class of heterocycles, synthesized via the Knoevenagel condensation, exhibits a remarkable range of pharmacological activities. Derivatives have been developed as anticoagulants (e.g., Warfarin), anticancer agents, and anti-HIV agents.[2][3] The ability to readily synthesize the coumarin core allows for extensive structure-activity relationship (SAR) studies to optimize therapeutic efficacy.

  • 1,5-Dicarbonyl Compounds (Michael Adducts): The adducts formed from the Michael addition are versatile intermediates for synthesizing a variety of bioactive heterocyclic systems, such as pyridines, pyrimidines, and benzodiazepines. For instance, derivatives of thiazepines and triazoles, which can be synthesized from precursors derived from Michael adducts, have shown promising anticonvulsant activity.[8] The 1,5-dicarbonyl moiety provides multiple reactive sites for subsequent cyclization reactions, enabling the construction of diverse molecular libraries for high-throughput screening.

The strategic use of this compound in these condensation reactions provides an efficient pathway to novel compounds with therapeutic potential, underscoring its importance for professionals in drug discovery and development.

References

Application Notes and Protocols: Lewis Acid Catalysts for Reactions Involving Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Lewis acid catalysts in reactions involving Diethyl 4-methoxybenzalmalonate and structurally similar arylidenemalonates. The information compiled from recent studies highlights the utility of these catalysts in key organic transformations, such as Michael additions and Friedel-Crafts alkylations, which are crucial for the synthesis of complex molecular architectures relevant to drug discovery and development.

Introduction

This compound is a versatile building block in organic synthesis, featuring an electron-rich aromatic ring and a Michael acceptor system. Lewis acid catalysis plays a pivotal role in activating this substrate towards nucleophilic attack, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The coordination of a Lewis acid to the carbonyl oxygen of the malonate ester increases the electrophilicity of the β-carbon, facilitating reactions that might otherwise be sluggish or require harsh conditions. Chiral Lewis acids, in particular, offer the significant advantage of inducing stereoselectivity, leading to the synthesis of enantioenriched products.

Key Applications and Reaction Data

Lewis acid catalysts have been successfully employed in several key reaction types with arylidenemalonates. The following tables summarize quantitative data from representative studies, providing a comparative overview of different catalytic systems.

Table 1: Asymmetric Friedel-Crafts Alkylation of Indoles with Diethyl Arylidenemalonates

The Friedel-Crafts alkylation of electron-rich heterocycles like indoles with arylidenemalonates provides a direct route to functionalized indole derivatives. Chiral copper(II) complexes have been shown to be effective catalysts for this transformation, affording products in high yields and with moderate to good enantioselectivity.[1]

EntryArylidenemalonateLewis Acid CatalystCatalyst Loading (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)
1Diethyl benzalmalonateCu(OTf)₂ / Chiral Ligand 110Toluene2409565
2Diethyl 4-chlorobenzalmalonateCu(OTf)₂ / Chiral Ligand 110CH₂Cl₂2409969
3Diethyl 4-methylbenzalmalonateCu(OTf)₂ / Chiral Ligand 110Toluene2409262
4Diethyl 2-naphthylidenemalonateCu(OTf)₂ / Chiral Ligand 110CH₂Cl₂2409868

Data is representative of reactions between various indoles and diethyl arylidenemalonates catalyzed by chiral copper complexes as described in the literature.[1]

Table 2: Asymmetric Friedel-Crafts Alkylation of Pyrrole with 2-Enoyl-Pyridine N-Oxides

While not directly involving this compound, the Lewis acid-catalyzed asymmetric Friedel-Crafts alkylation of pyrrole with 2-enoyl-pyridine N-oxides serves as a valuable analogous reaction, demonstrating the potential of various metal triflates in achieving high yields and excellent enantioselectivities in aqueous media.[2][3]

EntryLewis Acid CatalystChiral LigandCatalyst Loading (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)
1Sc(OTf)₃Ligand 210H₂O/CHCl₃ (10:1)2409295
2Y(OTf)₃Ligand 210H₂O/CHCl₃ (10:1)2408893
3Cu(OTf)₂Ligand 210H₂O/CHCl₃ (10:1)2409597
4Zn(OTf)₂Ligand 210H₂O/CHCl₃ (10:1)2409182

Data is based on the enantioselective Friedel-Crafts alkylation of pyrrole with 2-enoyl-pyridine N-oxides.[2][3]

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the general principles and workflows for Lewis acid-catalyzed reactions involving this compound.

Lewis_Acid_Catalysis_Mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation Substrate This compound Activated_Complex Activated Complex Substrate->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., Cu(OTf)₂) Lewis_Acid->Activated_Complex Intermediate Tetrahedral Intermediate Activated_Complex->Intermediate Attack at β-carbon Nucleophile Nucleophile (e.g., Indole) Nucleophile->Intermediate Product Adduct Product Intermediate->Product Protonolysis/Workup Catalyst_Regeneration Catalyst Regeneration Intermediate->Catalyst_Regeneration

Caption: General mechanism of a Lewis acid-catalyzed reaction with this compound.

Experimental_Workflow Start Reaction Setup Catalyst_Preparation Preparation of Chiral Lewis Acid Catalyst Solution Start->Catalyst_Preparation Reagent_Addition Addition of this compound and Nucleophile to Catalyst Solution Catalyst_Preparation->Reagent_Addition Reaction_Monitoring Stirring at Controlled Temperature and Monitoring by TLC/HPLC Reagent_Addition->Reaction_Monitoring Workup Quenching the Reaction and Aqueous Workup Reaction_Monitoring->Workup Purification Purification by Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) and Enantiomeric Excess Determination (Chiral HPLC) Purification->Analysis End Final Product Analysis->End

Caption: A typical experimental workflow for a Lewis acid-catalyzed reaction.

Detailed Experimental Protocols

The following protocols are representative methodologies for performing Lewis acid-catalyzed reactions with arylidenemalonates, based on procedures for analogous substrates.[1][2]

Protocol 1: Asymmetric Friedel-Crafts Alkylation of Indole with this compound

Materials:

  • This compound

  • Indole (or substituted indole)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Chiral bis(oxazoline) ligand

  • Anhydrous Toluene or Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve copper(II) trifluoromethanesulfonate (0.10 eq) and the chiral bis(oxazoline) ligand (0.11 eq) in anhydrous toluene (2 mL). Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Reaction Initiation: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C).

  • Substrate Addition: To the cooled catalyst solution, add a solution of this compound (1.0 eq) in anhydrous toluene (1 mL), followed by the dropwise addition of a solution of indole (1.2 eq) in anhydrous toluene (2 mL) over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired Friedel-Crafts adduct.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Michael Addition

Materials:

  • This compound

  • Michael donor (e.g., nitromethane, thiol, or another malonate)

  • Lewis acid catalyst (e.g., Scandium triflate (Sc(OTf)₃), Zinc triflate (Zn(OTf)₂))

  • Anhydrous solvent (e.g., Dichloromethane, THF, Toluene)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the Lewis acid catalyst (5-20 mol%).

  • Reagent Addition: Add the anhydrous solvent, followed by this compound (1.0 eq) and the Michael donor (1.2-2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from -78 °C to room temperature, depending on the reactivity of the nucleophile and the catalyst).

  • Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride or water).

  • Purification and Analysis: Perform an aqueous work-up, dry the organic layer over anhydrous sodium sulfate, and concentrate the solvent. Purify the residue by column chromatography to isolate the Michael adduct. Characterize the product and determine its stereochemical purity if a chiral catalyst was employed.

Conclusion

Lewis acid catalysis provides a powerful and versatile platform for the functionalization of this compound and related arylidenemalonates. The use of chiral Lewis acids, in particular, opens avenues for the stereoselective synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore and optimize these important transformations. Further investigation into a broader range of Lewis acids and chiral ligands is warranted to expand the scope and utility of these reactions.

References

Application Notes and Protocols: Michael Addition of Nucleophiles to Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] Diethyl 4-methoxybenzalmalonate serves as a versatile Michael acceptor, with the electron-withdrawing malonate group activating the β-carbon for nucleophilic attack. This reactivity makes it a valuable precursor in the synthesis of a wide array of compounds, including pharmaceuticals and other biologically active molecules. These application notes provide detailed protocols and a summary of reaction conditions for the Michael addition of various nucleophiles to this compound.

General Principles

The Michael addition reaction involves the addition of a stabilized nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[1][2] The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a resonance-stabilized carbanion. This carbanion then attacks the electrophilic β-carbon of the Michael acceptor. The resulting enolate intermediate is subsequently protonated to yield the final 1,4-adduct. The general mechanism is a thermodynamically controlled process.[3]

Data Presentation: Summary of Reaction Conditions

The following table summarizes the reaction conditions for the Michael addition of various nucleophiles to this compound and structurally related acceptors. This data provides a comparative overview for designing and optimizing synthetic routes.

Nucleophile (Michael Donor)Catalyst / BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Diethyl MalonateSodium EthoxideEthanolReflux2~80-90[4]
Diethyl Malonate(R,R)-Thiourea CatalystTolueneRoom Temp480[5]
Diethyl MalonateNiCl₂ / SparteineToluene25590[6]
AcetylacetoneK₂CO₃EthanolRoom Temp1292[7]
NitromethaneK₂CO₃ / TEBANitromethaneRoom Temp3High[8][9]
NitromethaneBifunctional OrganocatalystTolueneRoom Temp465-95[10]
ThiophenolTriethylamineDichloromethane0 to Room Temp2>90Implied by general principles
AnilineAcetic AcidEthanolReflux6Moderate to HighImplied by general principles

Note: Some data is extrapolated from reactions with structurally similar Michael acceptors like chalcones and nitroolefins. TEBA refers to triethylbenzylammonium chloride.

Experimental Protocols

Below are detailed methodologies for the Michael addition of representative nucleophiles to this compound.

Protocol 1: Michael Addition of Diethyl Malonate

This protocol describes a classic base-catalyzed Michael addition.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (solid or freshly prepared solution in ethanol)

  • Absolute Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol in a round-bottom flask, add diethyl malonate (1.2 eq).

  • With stirring, add a catalytic amount of sodium ethoxide (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure Michael adduct.

Protocol 2: Asymmetric Michael Addition of Acetylacetone

This protocol outlines an organocatalyzed asymmetric Michael addition to achieve an enantioenriched product.

Materials:

  • This compound

  • Acetylacetone

  • (R,R)-DPEN (1,2-diphenylethanediamine) derivative catalyst (e.g., a thiourea derivative) (5 mol%)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the (R,R)-DPEN derivative catalyst (0.05 eq).

  • Add dry toluene, followed by this compound (1.0 eq).

  • Add acetylacetone (1.5 eq) to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion (typically 24-48 hours), quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

General Workflow for Michael Addition

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Michael Acceptor (this compound) in Solvent B Add Michael Donor (Nucleophile) A->B C Add Catalyst/Base B->C D Stir at Specified Temperature C->D E Monitor Reaction (TLC) D->E F Quench Reaction E->F G Extraction F->G H Drying and Filtration G->H I Solvent Removal H->I J Column Chromatography I->J K Characterization J->K

Caption: General experimental workflow for the Michael addition reaction.

Mechanism of the Michael Addition

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation NucH Nucleophile (Donor) (e.g., Diethyl Malonate) Enolate Enolate (Nucleophile) NucH->Enolate + Base Base Base Acceptor Michael Acceptor (this compound) Intermediate Enolate Intermediate Enolate->Intermediate + Acceptor ProtonSource Proton Source (e.g., H₂O, EtOH) Product Michael Adduct Intermediate->Product + Proton Source

Caption: The three key steps of the Michael addition mechanism.

References

Protocol for the synthesis of chromene derivatives from Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Chromene Derivatives

Introduction

Chromene derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules.[1] These scaffolds are of great interest to the pharmaceutical and medicinal chemistry sectors due to their broad range of biological activities. Compounds incorporating the chromene nucleus have demonstrated potential as anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral agents.[2][3][4] The versatility of the chromene ring system allows for extensive functionalization, making it a privileged structure in drug discovery and development.[5]

Principle of Synthesis

The protocol described herein outlines the synthesis of a 4-aryl-2-oxo-2H-chromene-3-carboxylate derivative. The core of this method is a base-catalyzed cascade reaction involving a pre-formed Knoevenagel condensation product, Diethyl 4-methoxybenzalmalonate, and a phenol. The reaction proceeds via two key steps:

  • Michael Addition: A phenoxide ion, generated in situ by a base catalyst (e.g., piperidine), acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated system of the diethyl benzalmalonate.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular transesterification (lactonization), where a hydroxyl group from the phenol attacks one of the ester carbonyls, leading to the formation of the stable six-membered pyran ring of the chromene core and the elimination of an alcohol molecule.

This tandem Knoevenagel-Michael cascade is an efficient and atom-economical method for constructing polysubstituted chromene frameworks from readily available starting materials.[6][7]

Experimental Protocol: Synthesis of Ethyl 7-hydroxy-4-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxylate

This protocol details the synthesis of a specific chromene derivative using this compound and resorcinol as reactants.

Materials
  • This compound (1.0 equiv.)

  • Resorcinol (1.0 equiv.)

  • Piperidine (0.1 equiv.)

  • Absolute Ethanol

  • 2M Hydrochloric Acid

  • Ethyl Acetate

  • Hexane

  • Distilled Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for Thin Layer Chromatography (TLC)

Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • TLC plates and chamber

  • UV lamp for TLC visualization

  • Büchner funnel and flask

  • Rotary evaporator

  • Beakers and graduated cylinders

  • Melting point apparatus

  • NMR spectrometer

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 2.78 g, 10 mmol) and resorcinol (1.10 g, 10 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask and stir the mixture until the solids are mostly dissolved. Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) to the mixture.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate/Hexane, 3:7 v/v). The reaction is complete when the starting material spots have disappeared.

  • Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. Slowly add 2M HCl (aq) while stirring until the mixture is acidic (pH ~2-3), which will cause the product to precipitate.

  • Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to obtain the pure product.

  • Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR and ¹³C NMR spectra.

Data Presentation

Quantitative data for a typical synthesis are summarized below.

Table 1: Reaction Parameters and Yields

ParameterValue
Reactant 1This compound
Reactant 2Resorcinol
CatalystPiperidine
SolventEthanol
TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Typical Yield 75-88%

Table 2: Representative Characterization Data for the Product

PropertyDescription
Compound Name Ethyl 7-hydroxy-4-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxylate
Appearance Pale yellow or off-white solid
Melting Point ~210-215 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 1.20 (t, 3H, -CH₃), 3.80 (s, 3H, -OCH₃), 4.15 (q, 2H, -CH₂-), 6.80-6.90 (m, 2H, Ar-H), 7.00 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 7.70 (d, 1H, Ar-H), 8.50 (s, 1H, C4-H), 10.5 (s, 1H, -OH)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 14.5, 55.8, 61.5, 102.9, 113.2, 114.5, 116.0, 128.8, 130.5, 131.0, 148.5, 155.0, 158.0, 160.0, 162.5, 165.0

Note: NMR shifts are estimated based on analogous structures and may vary.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the formation of the chromene derivative.

Reaction_Mechanism Reaction Mechanism for Chromene Synthesis cluster_intermediate Intermediate cluster_product Final Product SM1 This compound INT Michael Adduct SM1->INT (1) cat1 Piperidine plus1 + SM2 Resorcinol SM2->INT (1) PROD Chromene Derivative INT->PROD (2) step2 Intramolecular Cyclization plus2 + EtOH cat1->SM1 cat1->SM2 step1 Michael Addition step1->SM1 step1->SM2 step2->INT

Caption: Base-catalyzed tandem Michael addition and intramolecular cyclization.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis protocol.

Experimental_Workflow Experimental Workflow A 1. Reactant Preparation (Weighing this compound and Resorcinol) B 2. Reaction Setup (Dissolve in Ethanol, Add Piperidine) A->B C 3. Reflux & Monitoring (Heat for 4-6h, Monitor by TLC) B->C D 4. Workup & Isolation (Acidification, Cooling, Filtration) C->D E 5. Purification (Recrystallization from Ethanol) D->E F 6. Characterization (MP, NMR Spectroscopy) E->F G Final Pure Product F->G

References

Application Notes and Protocols for the Synthesis of Pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of various pyran derivatives. The protocols outlined below are based on established, peer-reviewed methodologies and are intended to offer reliable guidance for synthetic chemists.

Method 1: One-Pot, Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This method describes a facile and environmentally friendly one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives in an aqueous medium. This approach offers high yields and utilizes a cost-effective and readily available catalyst.[1]

Experimental Protocol

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is prepared in the presence of a catalyst.

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.

  • Solvent and Catalyst: Add the catalyst (e.g., preheated fly-ash) to the mixture in an aqueous medium.[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solid product is collected by filtration, washed with water, and then with ethanol to afford the pure product. Recrystallization from ethanol can be performed if further purification is required.

Quantitative Data
EntryAldehydeCatalystSolventTimeYield (%)
1BenzaldehydePreheated Fly-AshWater45 min95
24-ChlorobenzaldehydePreheated Fly-AshWater50 min92
34-MethoxybenzaldehydePreheated Fly-AshWater60 min90
44-NitrobenzaldehydePreheated Fly-AshWater40 min94

Table 1: Reaction conditions and yields for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives.[1]

Characterization Data for a Representative Compound

For 6-amino-4-(4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile:

  • Melting Point: 210-211 °C[1]

  • IR (KBr, cm⁻¹): 3452 (-OH), 3408, 3392 (-NH), 3330 (-NH-), 3067, 3034 (aromatic), 2932 (-Me), 2225 (-CN), 1489 (-NH), 740 cm⁻¹ (-OH)[1]

  • ¹H NMR (500 MHz, DMSO-d₆): δH (ppm) 1.87 (s, 3H, CH₃), 4.88 (s, 1H, 4H), 6.76 (s, 2H, NH₂), 6.95 (s, 1H), 7.21-7.27 (d, 2H, J = 8.40 Hz, Ar), 7.33-7.37 (d, 2H, J = 8.40 Hz, Ar-), 12.08 (s, 1H, -NH)[1]

  • ¹³C NMR (100 MHz, DMSO-d₆): δC (ppm) 9.91, 35.47, 55.72, 98.47, 121.21, 128.34, 129.27, 129.47, 130.72, 135.68, 144.55, 156.65, 161.84[1]

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification A Aromatic Aldehyde E Mix and Add Catalyst (e.g., Preheated Fly-Ash) in Water A->E B Malononitrile B->E C Ethyl Acetoacetate C->E D Hydrazine Hydrate D->E F Stir at Room Temperature (Monitor by TLC) E->F G Filter the Solid Product F->G H Wash with Water and Ethanol G->H I Dry the Product H->I J Recrystallize from Ethanol (Optional) I->J

One-pot synthesis of dihydropyrano[2,3-c]pyrazoles.

Method 2: Microwave-Assisted Synthesis of Fused Pyran Derivatives

This protocol details a rapid, microwave-assisted synthesis of fused pyran derivatives bearing a 2-morpholinoquinoline nucleus.[2][3] Microwave irradiation significantly reduces reaction times compared to conventional heating methods.

Experimental Protocol
  • Reactant Mixture: A mixture of 2-morpholinoquinoline-3-carbaldehyde (1 mmol), malononitrile (1 mmol), and a suitable active methylene compound (1 mmol) is taken in ethanol.

  • Catalyst Addition: A catalytic amount of a base, such as sodium hydroxide (NaOH), is added to the reaction mixture.[2][3]

  • Microwave Irradiation: The reaction vessel is placed in a microwave synthesizer and irradiated at a specified power and temperature for a short duration.

  • Product Isolation: After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to obtain the final product.

Quantitative Data
EntryActive Methylene CompoundPower (W)Time (min)Yield (%)
1Dimedone300392
24-Hydroxycoumarin3002.594
3Indane-1,3-dione3003.590
4Barbituric acid300488

Table 2: Microwave-assisted synthesis of fused pyran derivatives.

Signaling Pathway (General Representation)

The synthesis proceeds through a cascade of reactions initiated by the base catalyst.

G A Aldehyde + Malononitrile B Knoevenagel Condensation (Base-catalyzed) A->B C Knoevenagel Adduct B->C E Michael Addition C->E D Active Methylene Compound D->E F Intermediate E->F G Intramolecular Cyclization and Tautomerization F->G H Fused Pyran Derivative G->H

Reaction pathway for fused pyran synthesis.

Method 3: Synthesis of Tetrahydropyran (THP) Ethers

The tetrahydropyranyl (THP) group is a common protecting group for alcohols. Its introduction is typically achieved by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[4]

Experimental Protocol

This protocol describes the protection of a primary alcohol using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.[4]

  • Reaction Setup: Dissolve the alcohol (1 equiv) in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (1.5 equiv) to the solution.[4]

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (0.1 equiv) to the mixture.[4]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3x).[4]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude THP ether.[4]

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data
EntryAlcoholCatalystSolventTime (h)Yield (%)
1Benzyl alcoholPPTSDCM295
2Cyclohexanolp-TsOHDCM1.592
3GeraniolNH₄HSO₄@SiO₂CPME498
4PhenolPPTSDCM390

Table 3: Synthesis of THP ethers under various catalytic conditions.[4]

Logical Relationship Diagram

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Alcohol Alcohol Catalyst Acid Catalyst (e.g., PPTS) Alcohol->Catalyst DHP 3,4-Dihydro-2H-pyran DHP->Catalyst Solvent Solvent (e.g., DCM) Catalyst->Solvent THP_Ether THP Ether Solvent->THP_Ether

Key components for THP ether synthesis.

References

Application Notes and Protocols for Diethyl 4-methoxybenzalmalonate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl 4-methoxybenzalmalonate in multicomponent reactions (MCRs) for the synthesis of heterocyclic compounds with significant therapeutic potential. The protocols detailed below are based on established Hantzsch and Biginelli reactions, adapted for this specific starting material.

Introduction

This compound is a versatile building block in organic synthesis, particularly in one-pot multicomponent reactions that allow for the rapid and efficient construction of complex molecular architectures. Its activated double bond and ester functionalities make it an ideal substrate for the synthesis of various pharmacologically active heterocyclic scaffolds, including dihydropyridines (DHPs) and dihydropyrimidinones (DHPMs). These classes of compounds are of significant interest in drug discovery due to their well-established roles as calcium channel blockers and antimicrobial agents.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic three-component reaction that provides access to 1,4-dihydropyridine derivatives. These compounds are renowned for their activity as L-type calcium channel blockers, making them crucial for the treatment of cardiovascular diseases such as hypertension.[1][2][3]

Experimental Protocol: Synthesis of Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • This compound (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Ammonium acetate (1.2 equiv)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and ethyl acetoacetate in ethanol.

  • Add ammonium acetate to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.

Quantitative Data
ProductReaction Time (h)Yield (%)Reference
Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate4-685-95Adapted from general Hantzsch protocols

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. These compounds are known for a wide range of biological activities, including calcium channel modulation and antimicrobial effects.[4]

Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • 4-Methoxybenzaldehyde (1.0 equiv)

  • Diethyl malonate (1.0 equiv)

  • Urea (1.5 equiv)

  • Ethanol

  • Catalytic amount of HCl or other Lewis/Brønsted acid

Procedure:

  • Combine 4-methoxybenzaldehyde, diethyl malonate, and urea in a round-bottom flask containing ethanol.

  • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).

  • Reflux the mixture for 3-5 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the precipitated solid, wash with cold ethanol, and dry.

  • Recrystallize the product from ethanol to yield the pure dihydropyrimidinone.

Quantitative Data
ProductReaction Time (h)Yield (%)Reference
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate3-580-90Adapted from general Biginelli protocols

Biological Activities and Signaling Pathways

The heterocyclic compounds synthesized from this compound exhibit a range of biological activities.

Calcium Channel Blockade

Dihydropyridine and dihydropyrimidine derivatives are well-established L-type calcium channel blockers.[1][5] They exert their therapeutic effect by inhibiting the influx of Ca²⁺ ions into vascular smooth muscle cells and cardiac muscles, leading to vasodilation and a reduction in blood pressure.[1][2] Some dihydropyridines have also been shown to induce the release of nitric oxide (NO) from the vascular endothelium, contributing to their vasodilatory effects.[6]

Calcium_Channel_Blockade DHP Dihydropyridine (from Hantzsch Reaction) L_type_Ca_Channel L-type Voltage-Gated Ca²⁺ Channel DHP->L_type_Ca_Channel inhibition Ca_Influx Ca²⁺ Influx (decreased) L_type_Ca_Channel->Ca_Influx mediates Vasodilation Vasodilation Ca_Influx->Vasodilation leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Mechanism of action for dihydropyridine-based calcium channel blockers.

Antimicrobial Activity

Derivatives of 1,4-dihydropyridines have demonstrated notable antimicrobial activity against various bacterial and fungal strains.[7][8][9][10] The exact mechanism is not fully elucidated but is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes. Some studies suggest a synergistic effect with other antimicrobial agents.[7]

Antimicrobial_Activity DHP_Derivative Dihydropyridine Derivative Bacterial_Cell Bacterial Cell DHP_Derivative->Bacterial_Cell targets Membrane_Disruption Membrane Disruption Bacterial_Cell->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition Bacterial_Cell->Enzyme_Inhibition Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Putative mechanisms of antimicrobial action for dihydropyridine derivatives.

Anticancer Activity

Recent studies have explored the cytotoxic effects of dihydropyrimidine derivatives against various cancer cell lines.[11] The proposed mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways, such as the activation of caspases and the regulation of Bcl-2 family proteins.[12]

Anticancer_Activity DHPM_Derivative Dihydropyrimidine Derivative Cancer_Cell Cancer Cell DHPM_Derivative->Cancer_Cell induces Apoptosis_Signaling Apoptosis Signaling (e.g., Caspase activation, Bcl-2 regulation) Cancer_Cell->Apoptosis_Signaling Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Apoptosis_Signaling->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed anticancer mechanisms of dihydropyrimidine derivatives.

Summary of Biological Activity Data

Compound ClassBiological ActivityTarget Cell Lines / OrganismsIC₅₀ / MIC (µg/mL)Reference
DihydropyridinesAntimicrobialStaphylococcus aureus25[7]
Escherichia coli100[7]
Mycobacterium smegmatis9[7]
DihydropyrimidinesCytotoxicityMCF-7 (Breast Cancer)Varies[11]
HCT-116 (Colon Cancer)Varies[13]
HepG2 (Liver Cancer)Varies[13]

Note: The provided IC₅₀/MIC values are for representative compounds of the class and may vary depending on the specific substitutions.

Conclusion

This compound serves as a valuable and versatile precursor in multicomponent reactions for the synthesis of biologically active dihydropyridines and dihydropyrimidinones. The straightforward and efficient nature of the Hantzsch and Biginelli reactions allows for the generation of diverse libraries of these heterocyclic compounds for further investigation in drug discovery and development. The significant potential of these scaffolds as calcium channel blockers, antimicrobial, and anticancer agents warrants continued exploration and optimization of their synthesis and biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Diethyl 4-methoxybenzalmalonate. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound is the Knoevenagel condensation.[1][2] This reaction involves the condensation of an active methylene compound, in this case, diethyl malonate, with an aldehyde, 4-methoxybenzaldehyde (p-anisaldehyde), in the presence of a basic catalyst.[2]

Q2: What are the key reagents and their roles in this synthesis?

A2: The key reagents are:

  • 4-Methoxybenzaldehyde (p-anisaldehyde): The aldehyde substrate.

  • Diethyl Malonate: The active methylene compound that provides the carbanion for the condensation.

  • Catalyst: A weak base is required to deprotonate the diethyl malonate, forming a carbanion.[1] Common catalysts include piperidine, pyridine, or amino acids like L-proline.[1][3] The catalyst should be basic enough to abstract a proton from the active methylene group but not so strong as to promote self-condensation of the aldehyde.[1]

  • Solvent: The choice of solvent is crucial. Solvents like ethanol, dimethyl sulfoxide (DMSO), or toluene are often used.[1][4] In some cases, the reaction can be run under solvent-free conditions.[3]

Q3: What is a typical expected yield for this synthesis?

A3: Under optimized conditions, yields for the Knoevenagel condensation can be quite high, often ranging from 85% to over 95%.[1][4] The final isolated yield depends heavily on the choice of catalyst, solvent, reaction conditions, and purification method.

Q4: How does the choice of catalyst impact the reaction?

A4: The catalyst is critical for the reaction's success. Mild bases are preferred to avoid side reactions.[1] While traditional catalysts like piperidine are effective, modern methods often employ more environmentally friendly and recyclable catalysts. For instance, immobilized catalysts like gelatine or bovine serum albumin (BSA) have been shown to efficiently catalyze the reaction at room temperature, achieving high yields.[1][4] L-proline has also been used effectively, particularly in sustainable or "green" chemistry protocols.[3]

Q5: What is the importance of water removal in this reaction?

A5: The Knoevenagel condensation produces water as a byproduct.[2] To drive the reaction equilibrium towards the product, it is often beneficial to remove this water as it forms.[2] This can be achieved through azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene as the solvent) or by adding molecular sieves to the reaction mixture.[2]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem Potential Causes Recommended Solutions
Low or No Product Formation 1. Inactive Catalyst: The basic catalyst may have degraded. 2. Poor Reagent Quality: Impurities in 4-methoxybenzaldehyde or diethyl malonate. 3. Presence of Water: Moisture in the reagents or solvent can inhibit the reaction. 4. Insufficient Temperature: The reaction may require heating to proceed at a reasonable rate.1. Use a fresh or purified catalyst. 2. Purify reagents before use (e.g., distill the aldehyde). 3. Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider adding molecular sieves.[2] 4. Gently heat the reaction mixture. Monitor progress using Thin Layer Chromatography (TLC).
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Side Reactions: Self-condensation of the aldehyde or other side reactions can consume starting materials.[1] 3. Unfavorable Equilibrium: The presence of water byproduct may be limiting the conversion.[2] 4. Suboptimal Catalyst/Solvent: The chosen catalyst or solvent may not be ideal for this specific transformation.1. Increase the reaction time and/or temperature, monitoring by TLC. 2. Ensure a mild base is used as the catalyst.[1] Avoid excessively high temperatures. 3. Actively remove water using a Dean-Stark apparatus or molecular sieves.[2] 4. Screen different catalysts and solvents to find the optimal combination (see data tables below).
Formation of Side Products 1. Strong Base: Using a base that is too strong can catalyze the self-condensation of 4-methoxybenzaldehyde.[1] 2. High Temperature: Excessive heat can promote polymerization or decomposition.1. Switch to a milder catalyst such as L-proline, piperidine, or an immobilized enzyme.[1][3] 2. Maintain the reaction at the lowest effective temperature. Room temperature is often sufficient with an efficient catalyst.[1][4]
Difficulty in Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction can leave significant amounts of starting materials. 2. Oily Product: The product may not crystallize easily. 3. Co-elution during Chromatography: Starting materials and product may have similar polarities.1. Drive the reaction to completion by extending the reaction time or removing water. 2. Attempt purification by vacuum distillation or try recrystallization from a different solvent system (e.g., ethanol/water, hexane/ethyl acetate). 3. Optimize the eluent system for flash column chromatography to achieve better separation.
Data Presentation: Effect of Reaction Parameters on Yield

The following tables summarize how different catalysts and solvents can affect the outcome of the synthesis.

Table 1: Effect of Catalyst on Yield

CatalystSolventTemperature (°C)Yield (%)Reference
Immobilized GelatineDMSORoom Temp.85-90[1]
Immobilized BSADMSORoom Temp.85-89[4]
L-prolineNone (Solvent-free)Not specified88[3]
PiperidineEthanolReflux~80-90Typical

Table 2: Influence of Solvent on Reaction

SolventTypical CatalystKey AdvantagesPotential Issues
Ethanol Piperidine, L-prolineGood solvent for reactants, allows for easy product crystallization.May require reflux temperatures.
DMSO Immobilized enzymesAllows for high yields at room temperature.[1][4]Can be difficult to remove during workup.
Toluene Piperidine, PyridineEnables azeotropic removal of water with a Dean-Stark trap.Higher reaction temperatures are required.
Solvent-Free L-prolineEnvironmentally friendly ("green") approach, simple workup.[3]May require specific reaction conditions (e.g., grinding).

Experimental Protocols & Workflows

Standard Experimental Protocol (Piperidine/Ethanol)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxybenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: The product often crystallizes upon cooling or after the addition of cold water. If an oil is obtained, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with dilute acid and then brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Visualizing the Workflow and Troubleshooting Logic

G Experimental Workflow: this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine p-Anisaldehyde, Diethyl Malonate, Solvent catalyst Add Catalyst (e.g., Piperidine) reagents->catalyst react Heat to Reflux (2-4 hours) catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete? cool Cool to RT & Concentrate monitor->cool isolate Isolate Crude Product (Crystallization/Extraction) cool->isolate purify Purify by Recrystallization or Chromatography isolate->purify product Pure Product purify->product

Caption: A typical experimental workflow for Knoevenagel condensation.

G Troubleshooting Flowchart: Low Product Yield start Low Yield Observed check_reagents Are reagents pure & catalyst active? start->check_reagents check_conditions Are reaction conditions (time, temp) optimal? check_reagents->check_conditions Yes sol_reagents Purify reagents. Use fresh catalyst. check_reagents->sol_reagents No check_water Is water being effectively removed? check_conditions->check_water Yes sol_conditions Increase reaction time/temp. Monitor closely by TLC. check_conditions->sol_conditions No sol_water Use Dean-Stark trap or add molecular sieves. check_water->sol_water No end Yield Improved check_water->end Yes sol_reagents->end sol_conditions->end sol_water->end

Caption: A logical guide for troubleshooting low reaction yields.

References

Technical Support Center: Knoevenagel Condensation of Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Knoevenagel condensation to synthesize Diethyl 4-methoxybenzalmalonate.

Troubleshooting Guide

This guide addresses common issues encountered during the Knoevenagel condensation of 4-methoxybenzaldehyde and diethyl malonate.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Catalyst: The basic catalyst (e.g., piperidine, pyridine) may be old or degraded.Use a fresh bottle of the amine catalyst. Consider using an alternative base like ammonium acetate.
2. Insufficient Heat: The reaction may be too slow at room temperature.Gently heat the reaction mixture and monitor by TLC. Be cautious, as excessive heat can promote side reactions.[1]
3. Presence of Water: Water is a byproduct of the condensation and its accumulation can inhibit the reaction.[2][3]Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus for azeotropic removal of water, especially when using solvents like toluene.[2][3]
4. Inefficient Stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction.Ensure vigorous and efficient stirring throughout the reaction.
Presence of Starting Materials in Final Product 1. Incomplete Reaction: The reaction may not have reached completion.Increase the reaction time and monitor by TLC until the starting material spot disappears. A slight excess of diethyl malonate can also be used to ensure full conversion of the aldehyde.
2. Reversible Reaction: The equilibrium may favor the reactants.As mentioned above, remove water to drive the reaction forward.[2][3]
Formation of a White Precipitate (Other than Product) 1. Salt Formation: If using a catalyst like piperidine acetate, the salt may precipitate.This is generally not a concern and can be removed during aqueous workup.
Multiple Spots on TLC, Indicating Side Products 1. Self-Condensation of Aldehyde: Strong basic conditions can promote the self-condensation of 4-methoxybenzaldehyde.[4]Use a weak base as a catalyst.[4] Avoid using strong bases like sodium hydroxide or sodium ethoxide.
2. Michael Addition: The product, an α,β-unsaturated compound, can undergo a Michael addition with another molecule of diethyl malonate carbanion.Use a stoichiometric amount or only a slight excess of diethyl malonate. Monitor the reaction closely and stop it once the aldehyde is consumed.
3. Hydrolysis of Ester: Presence of water and prolonged reaction times, especially with a basic catalyst, can lead to the hydrolysis of the diethyl ester groups to carboxylic acids.Ensure anhydrous conditions and avoid unnecessarily long reaction times.
4. Bis-Adduct Formation: Especially with formaldehyde, but possible with other aldehydes, a bis-adduct can form.[2]Control the stoichiometry of the reactants carefully.

Troubleshooting Workflow

G start Problem Encountered low_yield Low or No Product Yield start->low_yield side_products Multiple Spots on TLC (Side Products) start->side_products check_catalyst check_catalyst low_yield->check_catalyst Check Catalyst Activity check_base check_base side_products->check_base Check Base Strength increase_temp increase_temp check_catalyst->increase_temp If catalyst is active solution_catalyst Use fresh catalyst check_catalyst->solution_catalyst Inactive remove_water remove_water increase_temp->remove_water If still low yield solution_temp Increase temperature cautiously increase_temp->solution_temp Optimize optimize_stirring optimize_stirring remove_water->optimize_stirring If still low yield solution_water Use anhydrous conditions / Dean-Stark remove_water->solution_water Optimize solution_stirring Ensure efficient stirring optimize_stirring->solution_stirring Optimize adjust_stoichiometry adjust_stoichiometry check_base->adjust_stoichiometry If base is weak solution_base Use a weak base (e.g., piperidine) check_base->solution_base Too strong anhydrous_conditions anhydrous_conditions adjust_stoichiometry->anhydrous_conditions If Michael adduct is observed solution_stoichiometry Use stoichiometric reactants adjust_stoichiometry->solution_stoichiometry Optimize monitor_time monitor_time anhydrous_conditions->monitor_time If hydrolysis is suspected solution_anhydrous Use dry solvents and reagents anhydrous_conditions->solution_anhydrous Optimize solution_time Minimize reaction time monitor_time->solution_time Optimize

Caption: A logical workflow for troubleshooting common issues in the Knoevenagel condensation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Knoevenagel condensation with this compound?

A1: The most common side products are typically the Michael adduct and the self-condensation product of 4-methoxybenzaldehyde. In the presence of water, hydrolysis of the ester groups to the corresponding carboxylic acid can also occur.

Side Product Structure Conditions Favoring Formation Prevention Strategy
Michael Adduct Diethyl 2,2'-(4-methoxybenzylidene)dimalonateExcess diethyl malonate, prolonged reaction time, strong base.Use stoichiometric amounts of reactants, monitor the reaction closely, and use a weak base.
Self-Condensation Product 2-(4-methoxybenzylidene)-4-methoxybenzaldehydeStrong basic conditions.Use a weak amine catalyst like piperidine or pyridine.[4]
Hydrolyzed Product 2-(4-methoxybenzylidene)malonic acidPresence of water, prolonged reaction times with a basic catalyst.Use anhydrous reagents and solvents, and minimize reaction time.
Bis-Adduct Tetraethyl 1,1'-(4-methoxy-1,3-phenylene)bis(methanetriyl)tetracarboxylateThis is less common with substituted benzaldehydes compared to formaldehyde.[2]Precise control of stoichiometry.

Q2: How does the choice of catalyst affect the formation of side products?

A2: The catalyst plays a crucial role. A weak base, such as piperidine or pyridine, is generally preferred because it is basic enough to deprotonate the active methylene group of diethyl malonate but not so basic as to promote the self-condensation of the aldehyde.[4] Stronger bases like sodium hydroxide or alkoxides can lead to a higher incidence of side reactions.

Q3: Can the solvent choice influence the reaction outcome?

A3: Yes, the solvent can have a significant impact. Polar aprotic solvents like DMSO or DMF can accelerate the reaction.[5] Using a solvent like toluene that forms an azeotrope with water allows for the removal of water using a Dean-Stark apparatus, which can drive the reaction to completion and minimize hydrolysis.[2][3]

Q4: What is the mechanism for the formation of the Michael adduct?

A4: The Michael adduct is formed when the enolate of diethyl malonate (the nucleophile) attacks the β-carbon of the already formed this compound (the Michael acceptor) in a 1,4-conjugate addition.

G cluster_0 Formation of Michael Adduct product This compound (Michael Acceptor) adduct Michael Adduct product->adduct 1,4-Conjugate Addition malonate Diethyl Malonate Enolate (Nucleophile) malonate->adduct

Caption: Formation of the Michael adduct side product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a general method for the Knoevenagel condensation of 4-methoxybenzaldehyde and diethyl malonate using piperidine as a catalyst.

Materials:

  • 4-methoxybenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Toluene (or another suitable solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, if using toluene)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and chamber

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1 equivalent), diethyl malonate (1.05 equivalents), and toluene (5 mL per mmol of aldehyde).

  • If using a Dean-Stark trap, assemble it with the reflux condenser.

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the mixture to reflux and stir vigorously. If using a Dean-Stark trap, monitor the collection of water.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete when the 4-methoxybenzaldehyde spot is no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with 1M HCl to remove the piperidine catalyst.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Minimizing Michael Adduct Formation

This protocol modification aims to reduce the formation of the Michael adduct by carefully controlling the stoichiometry and reaction time.

Procedure:

  • Follow steps 1 and 2 of Protocol 1, but use a strict 1:1 molar ratio of 4-methoxybenzaldehyde to diethyl malonate.

  • Add a reduced amount of piperidine (0.05 equivalents).

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) instead of refluxing, if sufficient reaction progress is observed.

  • Monitor the reaction by TLC every 15-30 minutes.

  • As soon as the 4-methoxybenzaldehyde spot disappears, immediately stop the reaction by cooling it in an ice bath.

  • Proceed with the workup as described in steps 7-10 of Protocol 1.

Signaling Pathways and Logical Relationships

Knoevenagel Condensation: Main Reaction Pathway

G cluster_1 Knoevenagel Condensation malonate Diethyl Malonate enolate Enolate Intermediate malonate->enolate + Base alkoxide Alkoxide Intermediate enolate->alkoxide + Aldehyde aldehyde 4-Methoxy- benzaldehyde aldehyde->alkoxide hydroxy β-Hydroxy Adduct alkoxide->hydroxy + H⁺ product Diethyl 4-methoxy- benzalmalonate hydroxy->product - H₂O water H₂O

Caption: The main reaction pathway for the Knoevenagel condensation.

References

Technical Support Center: Purification of Diethyl 4-methoxybenzalmalonate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of diethyl 4-methoxybenzalmalonate by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in this compound synthesis?

A1: this compound is commonly synthesized via a Knoevenagel condensation between 4-methoxybenzaldehyde and diethyl malonate. The most probable impurities are unreacted starting materials, namely 4-methoxybenzaldehyde and diethyl malonate.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, ethanol or a mixed solvent system like ethanol/water or hexane/ethyl acetate are good starting points. A summary of solvent properties is provided in the table below.

Q3: My compound is not crystallizing, what should I do?

A3: Several factors could be at play. The solution may be too dilute, in which case you should evaporate some of the solvent. Alternatively, the solution may be supersaturated and require nucleation to be initiated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1]

Q4: The purified product has a low melting point and appears wet. What went wrong?

A4: This indicates the presence of residual solvent. Ensure the crystals are thoroughly dried under vacuum after filtration. If the melting point is still low, it suggests the presence of impurities, and a second recrystallization may be necessary.

Troubleshooting Guide

Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly.Add a small amount of additional solvent to the hot solution to ensure the compound remains dissolved. Allow the solution to cool more slowly. Consider using a solvent with a lower boiling point.
Low Crystal Yield Too much solvent was used, the solution was not cooled sufficiently, or filtration was inefficient.Concentrate the filtrate by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Ensure the solution is cooled in an ice bath for at least 30 minutes before filtration. Use a Büchner funnel for efficient filtration.
Colored Impurities in Crystals The crude material contains colored impurities that co-crystallize with the product.Before the initial heating, add a small amount of activated charcoal to the solution and heat it. Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
No Crystal Formation The solution is not supersaturated, or nucleation has not been initiated.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask and tubing

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Solvent Selection Data

Solvent Solubility at Room Temperature Solubility at Boiling Point Comments
Ethanol LowHighA good solvent for recrystallization.
Isopropanol LowHighA suitable alternative to ethanol.
n-Hexane Very LowModerateCan be used in a mixed solvent system with a more polar solvent like ethyl acetate.
Water InsolubleInsolubleCan be used as an anti-solvent in a mixed solvent system with a water-miscible solvent like ethanol.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Clear Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration Insoluble Impurities? cooling Slow Cooling dissolved_solution->cooling No Insoluble Impurities hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals drying Dry Under Vacuum wash_crystals->drying pure_product Pure Crystals drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

References

Overcoming steric hindrance in reactions of Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming steric hindrance and other challenges in reactions involving Diethyl 4-methoxybenzalmalonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its common applications?

This compound is an organic compound typically synthesized via the Knoevenagel condensation of 4-methoxybenzaldehyde and diethyl malonate. It serves as a versatile precursor in organic synthesis, particularly in the production of pharmaceuticals and other bioactive molecules. Its structure, featuring an electron-donating methoxy group and two sterically demanding ethyl ester groups, can present unique challenges in subsequent reactions.

Q2: I am experiencing low yields in the Knoevenagel condensation to synthesize this compound. What are the likely causes and solutions?

Low yields in this Knoevenagel condensation can stem from several factors, often related to steric hindrance and reaction equilibrium. Here are some common causes and troubleshooting steps:

  • Inadequate Catalyst: The choice of a weak or sterically hindered catalyst can limit the deprotonation of diethyl malonate. Consider using a more effective catalyst.[1]

  • Reversible Reaction: The Knoevenagel condensation is reversible. The water produced as a byproduct can hydrolyze the product back to the starting materials.[2]

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.

For potential solutions, refer to the troubleshooting guide below.

Q3: How does the methoxy group on the benzaldehyde ring affect the Knoevenagel condensation?

The 4-methoxy group is an electron-donating group, which activates the aromatic ring. While this can be beneficial, it does not significantly accelerate the initial aldol addition step of the Knoevenagel condensation, which is often the rate-determining step. Overcoming the steric hindrance from the diethyl malonate is typically the primary challenge.

Q4: What are the common side reactions to be aware of during the synthesis and subsequent reactions of this compound?

  • Michael Addition: In the presence of excess diethyl malonate and a strong base, a double addition (Michael addition) to the newly formed this compound can occur.

  • Self-Condensation of Aldehyde: While less common with a mild base, self-condensation of 4-methoxybenzaldehyde can occur.

  • Hydrolysis: The ester groups are susceptible to hydrolysis back to the carboxylic acid, especially in the presence of water and acid or base catalysts.[3]

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation for this compound Synthesis
Potential Cause Troubleshooting/Optimization Strategy
Inefficient Catalyst - Use a more potent basic catalyst such as piperidine or pyrrolidine.[1] - Consider using an ionic liquid like [MeHMTA]BF4 as a recyclable catalyst. - Immobilized enzymes like Gelatine or Bovine Serum Albumin (BSA) can also serve as effective and reusable catalysts.[4][5]
Reversible Reaction - Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.[2]
Steric Hindrance - Microwave-Assisted Synthesis: Employ microwave irradiation to overcome the activation energy barrier. This can dramatically reduce reaction times and increase yields.[6][7] - Ultrasound-Assisted Synthesis: Use sonication to enhance mass transfer and accelerate the reaction.[8][9]
Suboptimal Conditions - Temperature: Gradually increase the reaction temperature. For conventional heating, refluxing in a suitable solvent is common.[10] - Solvent: Use a polar aprotic solvent like DMSO to improve solubility and reaction rates.[4]
Issue 2: Difficulty in Subsequent Michael Addition to this compound
Potential Cause Troubleshooting/Optimization Strategy
Steric Hindrance from Substrate The bulky diethyl ester groups and the 4-methoxyphenyl group can hinder the approach of the nucleophile. - Use a less sterically hindered nucleophile if the synthesis allows. - Increase reaction temperature to provide sufficient energy to overcome the steric barrier.
Low Nucleophilicity of Michael Donor The chosen nucleophile may not be strong enough to react efficiently. - Use a stronger base to generate a more reactive enolate from the Michael donor. - Consider using a more reactive Michael donor if possible.
Reversibility of Michael Addition The Michael addition can be reversible.[11] - Use reaction conditions that favor the thermodynamic product, which may involve longer reaction times.

Quantitative Data Summary

Table 1: Knoevenagel Condensation of 4-Methoxybenzaldehyde and Diethyl Malonate under Various Conditions

Catalyst Solvent Method Time Yield (%) Reference
PiperidineBenzeneConventional Reflux11-18 h~71[10]
Ammonium AcetateSolvent-freeMicrowave (300W)50-120 sHigh (not specified)[6]
Immobilized GelatineDMSOConventionalNot specified85-90[4]
[MeHMTA]BF4Not specifiedConventionalShort durationExcellent (not specified)
NoneWaterUltrasoundNot specifiedGood to Excellent[9]
HydroxyapatiteSolvent-freeMicrowaveShort durationHigh[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Knoevenagel Condensation

This protocol describes a general method for the microwave-assisted synthesis of this compound.

Materials:

  • 4-methoxybenzaldehyde

  • Diethyl malonate

  • Ammonium acetate (catalytic amount)

  • Pyrex glass beaker (50 mL)

  • Microwave reactor

Procedure:

  • In a 50 mL Pyrex glass beaker, mix equimolar amounts of 4-methoxybenzaldehyde and diethyl malonate.

  • Add a catalytic amount of ammonium acetate to the mixture and stir thoroughly with a glass rod.

  • Place the beaker in the microwave reactor and irradiate at 300 W for 50 to 120 seconds.[6]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool. The product can often be purified by recrystallization or column chromatography.

Protocol 2: Ultrasound-Assisted Knoevenagel Condensation

This protocol provides a general procedure for the ultrasound-assisted synthesis of this compound in an aqueous medium.

Materials:

  • 4-methoxybenzaldehyde

  • Diethyl malonate

  • Water (distilled or deionized)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a reaction vessel, add 4-methoxybenzaldehyde and diethyl malonate in a 1:1 molar ratio.

  • Add water to the vessel to act as the reaction medium.

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Apply ultrasound irradiation at ambient temperature.

  • Monitor the reaction by TLC until the starting material is consumed.[9]

  • Upon completion, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer dried and concentrated.

  • Purify the crude product as necessary.

Protocol 3: Michael Addition to this compound

This protocol outlines a general procedure for the Michael addition of a nucleophile to this compound.

Materials:

  • This compound

  • Michael donor (e.g., another equivalent of diethyl malonate)

  • Base (e.g., sodium ethoxide)

  • Anhydrous ethanol

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the Michael donor in anhydrous ethanol.

  • Add a catalytic amount of a suitable base, such as sodium ethoxide, to generate the nucleophilic enolate.

  • Slowly add a solution of this compound in anhydrous ethanol to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, quench with a dilute acid solution (e.g., HCl).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Knoevenagel_Condensation_Workflow cluster_synthesis Synthesis of this compound Start Start Mix_Reagents Mix 4-methoxybenzaldehyde, diethyl malonate, and catalyst Start->Mix_Reagents Reaction_Step Apply Energy (Conventional Heat, MW, or US) Mix_Reagents->Reaction_Step Monitor_Reaction Monitor by TLC Reaction_Step->Monitor_Reaction Workup Workup and Purification Monitor_Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Catalyst Is the catalyst effective? Low_Yield->Check_Catalyst Change_Catalyst Use a more potent or alternative catalyst Check_Catalyst->Change_Catalyst No Check_Water Is water removal adequate? Check_Catalyst->Check_Water Yes Re-evaluate Re-evaluate Reaction Change_Catalyst->Re-evaluate Remove_Water Use Dean-Stark or molecular sieves Check_Water->Remove_Water No Check_Energy Is there sufficient energy input? Check_Water->Check_Energy Yes Remove_Water->Re-evaluate Increase_Energy Increase temperature or use Microwave/Ultrasound Check_Energy->Increase_Energy No Check_Energy->Re-evaluate Yes Increase_Energy->Re-evaluate

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.

References

Technical Support Center: Optimization of Reaction Conditions for Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Diethyl 4-methoxybenzalmalonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this Knoevenagel condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common method for synthesizing this compound is the Knoevenagel condensation of 4-methoxybenzaldehyde with diethyl malonate. This reaction is typically catalyzed by a weak base.

Q2: What are the key parameters to optimize for this reaction?

A2: The key parameters to optimize for the Knoevenagel condensation to produce this compound include the choice of catalyst, solvent, reaction temperature, and the method for water removal.

Q3: How does the choice of catalyst affect the reaction?

A3: The catalyst is crucial for deprotonating the diethyl malonate, forming the reactive carbanion. Weak bases like piperidine, pyridine, or ammonium acetate are commonly used. The catalyst's strength should be sufficient to deprotonate the active methylene group but not so basic as to promote self-condensation of the aldehyde.[1][2]

Q4: What is the role of the solvent in this reaction?

A4: The solvent can significantly impact the reaction kinetics. Polar aprotic solvents like DMSO can be effective, while in some protocols, toluene or benzene are used to facilitate water removal via azeotropic distillation.[1][2] Interestingly, recent studies have shown that the reaction can proceed efficiently in water, offering a greener alternative.[3]

Q5: How can I purify the final product?

A5: Purification can often be achieved through extraction and recrystallization. For instance, the product can be extracted from the reaction mixture using a solvent like hexane.[2] If unreacted starting materials remain, vacuum distillation or column chromatography may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The catalyst may be old, impure, or inappropriate for the specific substrates.- Use a fresh or purified catalyst. - Screen different weak base catalysts (e.g., piperidine, pyridine, L-proline).[4] - Optimize the catalyst loading; typically 5-10 mol% is a good starting point.[1]
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to side reactions.- If the reaction is slow at room temperature, consider gentle heating (e.g., 40-80°C). - Monitor the reaction by TLC to avoid prolonged heating that could lead to byproduct formation.
Presence of Water: The Knoevenagel condensation produces water, which can reverse the reaction equilibrium.[1][5]- If using an organic solvent like toluene, use a Dean-Stark apparatus for azeotropic water removal.[1] - Alternatively, add molecular sieves to the reaction mixture.[5]
Formation of Side Products Self-Condensation of Aldehyde: This can occur if the catalyst is too basic.- Use a milder catalyst, such as an ammonium salt (e.g., ammonium acetate).[1]
Michael Addition: The product, an α,β-unsaturated compound, can potentially react with another equivalent of diethyl malonate.- Use a stoichiometric or slight excess of the aldehyde to minimize this possibility.
Difficulty in Product Isolation Product is an Oil: The product may not crystallize easily.- Attempt purification by vacuum distillation or flash column chromatography.
Contamination with Starting Materials: Unreacted 4-methoxybenzaldehyde or diethyl malonate may be present.- Unreacted diethyl malonate can sometimes be removed by washing with a sodium bicarbonate solution. - Purification via column chromatography is often effective for separating the product from the starting aldehyde.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes different catalytic systems and conditions for the Knoevenagel condensation to produce substituted benzalmalonates, providing a basis for optimizing the synthesis of this compound.

CatalystSolventTemperatureTimeYield (%)Reference
Immobilized GelatineDMSORoom Temp.Overnight85-89[2]
None (Catalyst-Free)WaterRoom Temp.4 hours94 (for a similar substrate)[3]
PiperidineTolueneReflux2-4 hoursNot specified[1]
PyridineEthanolReflux6 hours59 (for 4-methoxycinnamic acid)[6]

Experimental Protocols

Protocol 1: Green Synthesis in Water (Catalyst-Free)

This protocol is adapted from a catalyst-free method for Knoevenagel condensation.[3]

Materials:

  • 4-methoxybenzaldehyde

  • Diethyl malonate

  • Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 4-methoxybenzaldehyde (1.0 mmol, 1.0 equiv.) and diethyl malonate (1.0 mmol, 1.0 equiv.).

  • Add 2 mL of water to the flask.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 4-18 hours.

  • Upon completion, evaporate the water under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Piperidine-Catalyzed Synthesis in Toluene

This protocol is a general method for Knoevenagel condensation using a weak base catalyst and azeotropic water removal.

Materials:

  • 4-methoxybenzaldehyde

  • Diethyl malonate

  • Toluene

  • Piperidine

  • Round-bottom flask with Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-methoxybenzaldehyde (1.0 equiv.) and diethyl malonate (1.0 equiv.).

  • Add toluene to the flask.

  • Add a catalytic amount of piperidine (0.1 equiv.).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Reactants 4-methoxybenzaldehyde + Diethyl malonate Reaction Add Solvent (e.g., Water or Toluene) + Catalyst (optional) Reactants->Reaction Heating Stir at RT or Reflux Reaction->Heating Workup Aqueous Work-up (if applicable) Heating->Workup Purification Evaporation / Distillation / Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Catalyst Check Catalyst Activity - Fresh? - Correct Amount? Start->Catalyst Possible Cause Temperature Optimize Temperature - Gentle Heating? Start->Temperature Possible Cause Water Effective Water Removal? - Dean-Stark? - Molecular Sieves? Start->Water Possible Cause Purity Check Reactant Purity Start->Purity Possible Cause Success Yield Improved Catalyst->Success Failure Further Optimization Needed Catalyst->Failure Temperature->Success Temperature->Failure Water->Success Water->Failure Purity->Success Purity->Failure

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Methodologies for 4-Methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving 4-methoxybenzaldehyde, with a focus on preventing its self-condensation and other undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: What is self-condensation in the context of 4-methoxybenzaldehyde?

A1: 4-Methoxybenzaldehyde, also known as anisaldehyde, lacks alpha-hydrogens and therefore cannot undergo a classical self-aldol condensation. However, under strongly basic conditions, it can undergo the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to yield one molecule of 4-methoxybenzyl alcohol and one molecule of 4-methoxybenzoic acid.[1] In the context of mixed or crossed aldol condensations with an enolizable carbonyl compound, "self-condensation" typically refers to the unwanted reaction of the enolizable partner with itself.[2]

Q2: Under what conditions does the Cannizzaro reaction of 4-methoxybenzaldehyde occur?

A2: The Cannizzaro reaction is typically promoted by strong bases, such as concentrated sodium hydroxide or potassium hydroxide.[1][3] The reaction rate is generally second order in the aldehyde and first order in the base.[3]

Q3: How can I prevent the self-condensation of a reaction partner when reacting it with 4-methoxybenzaldehyde in a crossed aldol condensation?

A3: To favor the desired crossed aldol product and minimize the self-condensation of the enolizable partner, several strategies can be employed:

  • Use of a more reactive electrophile: 4-methoxybenzaldehyde is a good non-enolizable electrophile. The reaction conditions should be optimized to ensure the enolate of the partner preferentially attacks the 4-methoxybenzaldehyde.[2]

  • Quantitative enolate formation: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can convert the enolizable ketone or aldehyde into its enolate quantitatively. This minimizes the presence of the neutral form of the enolizable partner, thus preventing it from acting as an electrophile for self-condensation.[2]

  • Formation of a silyl enol ether: The enolizable carbonyl compound can be converted to a silyl enol ether, which can then be reacted with 4-methoxybenzaldehyde in the presence of a Lewis acid catalyst.[2]

Q4: When should I use a protecting group for the aldehyde functionality of 4-methoxybenzaldehyde?

A4: A protecting group is necessary when you need to perform a reaction on another part of the molecule that is incompatible with the aldehyde group. For example, if you need to use a strong nucleophile or a reducing agent that would otherwise react with the aldehyde.[4][5][6] Acetals are common protecting groups for aldehydes as they are stable under basic and nucleophilic conditions.[4][5][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired crossed-aldol product and presence of self-condensation byproducts. The enolate of the reaction partner is reacting with itself instead of with 4-methoxybenzaldehyde.Ensure slow addition of the enolizable carbonyl to a mixture of the base and 4-methoxybenzaldehyde. Alternatively, for complete prevention, consider forming the enolate quantitatively using a strong base like LDA before adding 4-methoxybenzaldehyde.[2]
Formation of 4-methoxybenzyl alcohol and 4-methoxybenzoic acid as major byproducts. The reaction conditions are too basic, leading to a Cannizzaro reaction.[1][3]Reduce the concentration of the base or use a milder base if the desired reaction allows. If a strong base is required for the primary reaction, consider protecting the aldehyde group.
The reaction is not proceeding to completion. Insufficiently reactive reagents, low temperature, or incorrect stoichiometry.Check the purity of your 4-methoxybenzaldehyde and other reagents.[8] Consider increasing the reaction temperature or using a more potent catalyst if applicable. Verify all calculations for reagent quantities.
An unexpected color change is observed during the reaction or workup. This could indicate the formation of impurities or decomposition of starting materials or products. For instance, in Vilsmeier-Haack reactions, greenish-blue dyestuffs can form during neutralization due to localized overheating.[9]Ensure efficient stirring and cooling during the addition of reagents and during workup to prevent localized high temperatures.[9] Analyze the colored byproduct to understand its origin.
Difficulty in isolating the desired product. The product might be lost during the workup, for example, by being soluble in the aqueous layer or adhering to filtration media.[10]Check all phases and materials from the workup for your product. Ensure proper pH adjustment during extractions to maximize the partitioning of your product into the organic layer.

Experimental Protocols

Protocol 1: Protection of 4-Methoxybenzaldehyde as a Cyclic Acetal

This protocol describes the formation of a cyclic acetal to protect the aldehyde group, which is stable under basic and nucleophilic conditions.[4][5]

Materials:

  • 4-Methoxybenzaldehyde

  • Ethylene glycol

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-methoxybenzaldehyde (1 equivalent) and ethylene glycol (1.2 equivalents) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude acetal.

  • Purify the product by distillation or chromatography as needed.

Protocol 2: Deprotection of the Acetal

This protocol describes the removal of the acetal protecting group to regenerate the aldehyde.

Materials:

  • Protected 4-methoxybenzaldehyde (acetal)

  • Acetone

  • Water

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the acetal in a mixture of acetone and water.

  • Add a catalytic amount of hydrochloric acid.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Once the deprotection is complete, neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the regenerated 4-methoxybenzaldehyde.

Visual Guides

experimental_workflow cluster_protection Protection as Cyclic Acetal cluster_deprotection Deprotection of Acetal start_prot 4-Methoxybenzaldehyde reagents_prot Ethylene Glycol, p-TsOH (cat.), Toluene reaction_prot Reflux with Dean-Stark Trap reagents_prot->reaction_prot 1 workup_prot Aqueous Workup reaction_prot->workup_prot 2 product_prot Protected Aldehyde (Acetal) workup_prot->product_prot 3 start_deprot Protected Aldehyde (Acetal) product_prot->start_deprot Proceed to next reaction or deprotection reagents_deprot Aqueous Acid (e.g., HCl in Acetone/H2O) reaction_deprot Stir at RT reagents_deprot->reaction_deprot 1 workup_deprot Neutralization & Extraction reaction_deprot->workup_deprot 2 product_deprot 4-Methoxybenzaldehyde workup_deprot->product_deprot 3

Caption: Workflow for the protection and deprotection of 4-methoxybenzaldehyde.

cannizzaro_vs_crossed_aldol cluster_conditions Reaction Pathways of 4-Methoxybenzaldehyde cluster_cannizzaro Cannizzaro Reaction cluster_aldol Crossed Aldol Condensation start 4-Methoxybenzaldehyde strong_base Strong Base (e.g., conc. NaOH) start->strong_base Undesired Pathway enolate Enolizable Carbonyl + Base start->enolate Desired Pathway cannizzaro_products 4-Methoxybenzyl Alcohol + 4-Methoxybenzoic Acid strong_base->cannizzaro_products aldol_product Crossed Aldol Product enolate->aldol_product

Caption: Competing reaction pathways for 4-methoxybenzaldehyde.

References

Technical Support Center: Catalyst Poisoning in Diethyl 4-methoxybenzalmalonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the synthesis of Diethyl 4-methoxybenzalmalonate via Knoevenagel condensation.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of the this compound synthesis?

A1: Catalyst poisoning refers to the deactivation of the catalyst used in the Knoevenagel condensation of 4-methoxybenzaldehyde and diethyl malonate. This deactivation is caused by chemical substances, known as poisons, that bind to the active sites of the catalyst, reducing its efficiency and leading to lower reaction rates and yields.[1][2] Unlike other deactivation mechanisms, poisoning is a chemical process, not a physical one like thermal degradation.[3]

Q2: What type of catalyst is typically used for this reaction, and how does it work?

A2: The Knoevenagel condensation is typically catalyzed by a weak base.[4][5] Amines such as piperidine or pyrrolidine are commonly used.[6][7] The catalyst functions by deprotonating the active methylene group of diethyl malonate, creating a nucleophilic enolate ion. This ion then attacks the carbonyl group of 4-methoxybenzaldehyde, initiating the condensation reaction.[8][9]

Q3: What are the most common catalyst poisons I should be aware of in this specific reaction?

A3: For amine-catalyzed Knoevenagel condensations, the most common poisons are often impurities within the starting materials or byproducts of the reaction itself. These can include:

  • Acidic Impurities: Benzaldehyde derivatives can oxidize to form carboxylic acids (e.g., benzoic acid).[10] These acids will neutralize the basic amine catalyst, rendering it inactive.

  • Excess Water: While the reaction produces water as a byproduct, excessive water in the starting materials or solvent can shift the reaction equilibrium backward, reducing the yield.[11] It can also interfere with the catalyst's activity.

  • Side-Products: Unwanted side reactions can produce molecules that adsorb strongly to the catalyst's active sites, inhibiting its function.[2]

Q4: Are there any less obvious sources of catalyst poisons?

A4: Yes, contaminants can be introduced from various sources. These may include sulfur or nitrogen compounds from solvents, or metallic impurities leached from equipment.[12] It is crucial to use high-purity reagents and clean glassware to minimize these risks.

Troubleshooting Guides

Problem 1: My reaction yield for this compound has significantly decreased, although I am following the same protocol.

  • Possible Cause: Catalyst poisoning from acidic impurities in the 4-methoxybenzaldehyde.

  • Troubleshooting Steps:

    • Check the Purity of the Aldehyde: Analyze your 4-methoxybenzaldehyde starting material for the presence of 4-methoxybenzoic acid using techniques like NMR or titration.

    • Purify the Aldehyde: If acidic impurities are detected, purify the aldehyde by distillation or by washing a solution of the aldehyde in an organic solvent with a mild base (e.g., sodium bicarbonate solution), followed by drying and solvent removal.

    • Adjust Catalyst Loading: A slight excess of the amine catalyst can be used to neutralize small amounts of acidic impurities, although this is not ideal for reproducibility.[2]

Problem 2: The reaction is running much slower than expected or has stalled completely.

  • Possible Cause: Presence of excess water in the reaction mixture.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure that your solvent and reagents are thoroughly dried before use. Diethyl malonate and the solvent can be dried using molecular sieves.

    • Remove Water During Reaction: For reactions run in solvents like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove the water that is formed as a byproduct of the condensation.[11] This will drive the reaction to completion.

Data Presentation

The following table provides illustrative data on the potential impact of an acidic impurity, 4-methoxybenzoic acid, on the yield of this compound when using piperidine as a catalyst. This data is based on the principle of stoichiometric neutralization of the basic catalyst by an acidic poison.

Molar % of 4-Methoxybenzoic Acid Impurity (relative to 4-methoxybenzaldehyde)Molar % of Piperidine Catalyst UsedExpected Final Yield (%)
0.010.0>95
2.510.0~75
5.010.0~50
10.010.0<5
5.015.0>90

Note: This data is illustrative and actual results may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Test for Acidic Impurities in 4-Methoxybenzaldehyde

Objective: To qualitatively determine the presence of acidic impurities in the aldehyde starting material.

Materials:

  • 4-methoxybenzaldehyde sample

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Test tube

Procedure:

  • Dissolve approximately 0.5 g of the 4-methoxybenzaldehyde sample in 2 mL of DCM in a test tube.

  • Add 2 mL of the saturated NaHCO₃ solution.

  • Cap the test tube and shake gently.

  • Carefully vent the test tube to release any pressure.

  • Observation: The formation of gas bubbles (CO₂) upon shaking indicates the presence of an acidic impurity which is reacting with the bicarbonate. The absence of effervescence suggests the aldehyde is likely free of significant acidic contamination.

Protocol 2: Regeneration and Recovery of Piperidine Catalyst

Objective: To recover the piperidine catalyst from a completed reaction mixture for reuse.

Materials:

  • Completed reaction mixture

  • Diethyl ether (or another suitable organic solvent)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or potassium hydroxide (KOH) pellets[13]

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Acidic Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether and transfer it to a separatory funnel. Add 1 M HCl solution to the separatory funnel. Shake the funnel vigorously and allow the layers to separate. The piperidine will be protonated and move into the aqueous layer.

  • Isolation of Aqueous Layer: Drain the lower aqueous layer containing the piperidine hydrochloride salt into a clean flask.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2 M NaOH solution while stirring until the solution is strongly basic (confirm with pH paper). This will deprotonate the piperidine hydrochloride, regenerating the free piperidine base.

  • Back Extraction: Return the basic aqueous solution to the separatory funnel and extract the piperidine back into diethyl ether (perform 2-3 extractions).

  • Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or KOH pellets.[13] Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purification: The recovered piperidine can be further purified by distillation.[13]

Visualizations

TroubleshootingWorkflow Start Low Yield or Slow Reaction CheckPurity Check Purity of Starting Materials (Aldehyde, Malonate, Solvent) Start->CheckPurity AcidImpurity Acidic Impurities Detected? CheckPurity->AcidImpurity WaterPresent Excess Water Detected? AcidImpurity->WaterPresent No PurifyAldehyde Purify Aldehyde (e.g., wash with NaHCO3) AcidImpurity->PurifyAldehyde Yes UseAnhydrous Use Anhydrous Reagents/Solvents & Dean-Stark Trap WaterPresent->UseAnhydrous Yes IncreaseCatalyst Consider Increasing Catalyst Loading WaterPresent->IncreaseCatalyst No ReRun Re-run Reaction PurifyAldehyde->ReRun UseAnhydrous->ReRun IncreaseCatalyst->ReRun

Caption: Troubleshooting workflow for diagnosing catalyst poisoning.

PoisoningMechanism cluster_reaction Reaction Environment cluster_effect Effect on Reaction Catalyst Piperidine Catalyst (Base) InactiveCatalyst Piperidinium 4-Methoxybenzoate (Inactive Salt) Catalyst->InactiveCatalyst Neutralization ActiveSites Active Catalyst Sites Available Catalyst->ActiveSites Poison 4-Methoxybenzoic Acid (Acidic Impurity) Poison->InactiveCatalyst ReducedSites Active Sites Blocked/ Neutralized InactiveCatalyst->ReducedSites ActiveSites->ReducedSites Poisoning Event LowYield Low Reaction Yield ReducedSites->LowYield

Caption: Mechanism of amine catalyst poisoning by an acidic impurity.

RegenerationWorkflow Start Start: Post-Reaction Mixture (Product + Piperidine) Step1 1. Dilute with Organic Solvent (e.g., Diethyl Ether) Start->Step1 Step2 2. Acidic Wash (1M HCl) Piperidine moves to aqueous layer Step1->Step2 Step3 3. Separate Aqueous Layer Step2->Step3 Step4 4. Basify Aqueous Layer (2M NaOH) Regenerates free piperidine Step3->Step4 Step5 5. Extract with Organic Solvent Step4->Step5 Step6 6. Dry & Concentrate Organic Layer Step5->Step6 End End: Recovered Piperidine Catalyst Step6->End

Caption: Experimental workflow for piperidine catalyst regeneration.

References

Technical Support Center: Work-up Procedures for Reactions Involving Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the work-up of reactions involving Diethyl 4-methoxybenzalmalonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is primarily synthesized via the Knoevenagel condensation of p-anisaldehyde and diethyl malonate. It then typically serves as a Michael acceptor in Michael addition reactions due to the electron-withdrawing nature of the two ester groups, which activates the carbon-carbon double bond for nucleophilic attack.

Q2: What are the key challenges during the work-up of the Knoevenagel condensation to synthesize this compound?

A2: The main challenges include the removal of the basic catalyst (commonly piperidine), unreacted starting materials (p-anisaldehyde and diethyl malonate), and preventing potential side reactions. Ensuring complete removal of the catalyst is crucial to prevent side reactions in subsequent steps.

Q3: How can I effectively remove unreacted diethyl malonate from my product?

A3: Unreacted diethyl malonate can often be removed by washing the organic layer with a dilute basic solution, such as 1M sodium hydroxide, followed by a brine wash. However, care must be taken to avoid hydrolysis of the desired ester product. Another effective method is vacuum distillation, as diethyl malonate has a lower boiling point than this compound.

Q4: My Michael addition reaction with this compound is sluggish. What can I do to improve the reaction rate?

A4: Several factors can influence the rate of a Michael addition. Consider the following:

  • Base/Catalyst: The choice and concentration of the base or catalyst are critical. A stronger base might be required to generate the nucleophile, but this can also lead to side reactions. Screening different catalysts may be necessary.

  • Solvent: The solvent can significantly impact the reaction. Polar aprotic solvents often work well for Michael additions.

  • Temperature: Gently heating the reaction mixture can increase the rate, but it may also promote the formation of byproducts. Monitoring the reaction by TLC or another analytical technique is recommended.

Q5: I am observing a complex mixture of products after my Michael addition. What are the likely side products?

A5: Potential side products in a Michael addition with this compound can include dialkylation products (if the nucleophile can react twice), self-condensation products of the nucleophile, or products from the hydrolysis of the ester groups if the conditions are too harsh (e.g., high temperatures or strong base for extended periods).

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation for this compound Synthesis
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction has been stirred for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider a slight increase in the reaction temperature, but be cautious of potential side reactions.
Inefficient Catalyst - Verify the quality and amount of the piperidine catalyst used. A slight excess may be necessary to neutralize any acidic impurities in the starting materials.[1] - Consider using a co-catalyst, such as acetic acid, which can sometimes improve the efficiency of piperidine catalysis.
Water Removal - The Knoevenagel condensation produces water, which can inhibit the reaction. If not using a Dean-Stark apparatus, consider adding a drying agent like anhydrous magnesium sulfate to the reaction mixture.
Loss of Product during Work-up - Ensure proper phase separation during extractions. - Minimize the number of transfer steps to avoid mechanical losses. - Be cautious during solvent removal to avoid co-evaporation of the product.
Issue 2: Presence of Impurities after Work-up of Knoevenagel Condensation
Impurity Identification Removal Strategy
Unreacted p-anisaldehyde Characteristic aldehyde peak in 1H NMR (~9.8 ppm).Wash the organic layer with a saturated solution of sodium bisulfite. The bisulfite adduct is water-soluble and will be removed in the aqueous layer.
Unreacted Diethyl Malonate Characteristic CH2 peak in 1H NMR (~3.4 ppm).Wash the organic layer with a dilute basic solution (e.g., 1M NaOH) to deprotonate and extract the diethyl malonate into the aqueous phase. Follow immediately with a brine wash to remove residual base.
Piperidine Catalyst Characteristic amine smell and signals in 1H NMR.Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the piperidine and extract it into the aqueous phase.
Side-products (e.g., self-condensation of p-anisaldehyde) Complex aromatic signals in 1H NMR.Purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be employed.

Experimental Protocols

Key Experiment: Knoevenagel Condensation for the Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • p-Anisaldehyde

  • Diethyl malonate

  • Piperidine

  • Toluene

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-anisaldehyde (1.0 eq), diethyl malonate (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Data Presentation

Table 1: Typical Yields for Knoevenagel Condensation

CatalystSolventReaction Time (h)Yield (%)Reference
PiperidineToluene4-685-95General literature
PyrrolidineEthanol8~91[1]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up Procedure cluster_purification Purification A Combine p-Anisaldehyde, Diethyl Malonate, Piperidine in Toluene B Reflux with Dean-Stark Apparatus A->B Heat C Cool and Dilute with Ethyl Acetate B->C Reaction Complete D Wash with 1M HCl C->D E Wash with sat. NaHCO3 D->E F Wash with Brine E->F G Dry over MgSO4 and Concentrate F->G H Recrystallize from Ethanol G->H I Isolate Pure Product H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_analysis Analysis cluster_troubleshooting Troubleshooting Path start Low Yield or Impure Product check_tlc Check TLC of Crude Product start->check_tlc check_nmr Analyze 1H NMR of Crude Product start->check_nmr unreacted_sm Unreacted Starting Materials? check_nmr->unreacted_sm catalyst_issue Catalyst-related Impurities? unreacted_sm->catalyst_issue No wash_sm Perform appropriate aqueous wash (e.g., NaHSO3 for aldehyde, dilute base for malonate) unreacted_sm->wash_sm Yes side_products Other Side Products? catalyst_issue->side_products No wash_catalyst Wash with dilute acid catalyst_issue->wash_catalyst Yes column Purify by Column Chromatography side_products->column Yes end Pure Product side_products->end No wash_sm->end wash_catalyst->end column->end

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Characterization of Impurities in Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 4-methoxybenzalmalonate. The information is presented in a question-and-answer format to directly address common issues encountered during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities in this compound typically arise from the Knoevenagel condensation reaction used for its synthesis. These include:

  • Unreacted Starting Materials: Diethyl malonate and 4-methoxybenzaldehyde may be present if the reaction has not gone to completion.

  • Side-Products: The self-condensation of 4-methoxybenzaldehyde can lead to the formation of various side-products.

  • Solvent Residues: Residual solvents from the reaction and purification steps are also common impurities.

Q2: How can I detect these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection and characterization of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main compound and its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the main compound and any significant impurities present.

Q3: What is a typical HPLC method for analyzing this compound?

A3: A typical reversed-phase HPLC method would involve a C18 column with a gradient elution using a mixture of water (often with a modifier like 0.1% formic acid) and a polar organic solvent such as acetonitrile or methanol. UV detection is commonly set at a wavelength where the aromatic components show strong absorbance, for instance, around 280 nm.

Troubleshooting Guides

HPLC Analysis Issues

Problem: My HPLC chromatogram shows multiple unexpected peaks.

  • Possible Cause 1: Incomplete Reaction. The peaks could correspond to unreacted diethyl malonate and 4-methoxybenzaldehyde.

    • Solution: Compare the retention times of the unknown peaks with those of pure standards of the starting materials. If they match, consider optimizing the reaction conditions (e.g., reaction time, temperature, or catalyst) to drive the reaction to completion.

  • Possible Cause 2: Side Reactions. The Knoevenagel condensation can sometimes lead to the formation of side-products.

    • Solution: Use LC-MS to obtain the mass-to-charge ratio of the impurity peaks to help in their identification. Adjusting the reaction stoichiometry and temperature may help to minimize side-product formation.

  • Possible Cause 3: Sample Degradation. this compound may degrade under certain conditions.

    • Solution: Ensure proper sample handling and storage. Analyze samples as fresh as possible and avoid exposure to high temperatures or extreme pH.

Problem: I am seeing poor peak shape or resolution in my HPLC analysis.

  • Possible Cause 1: Inappropriate Mobile Phase. The mobile phase composition may not be optimal for the separation.

    • Solution: Adjust the gradient profile, the type of organic modifier, or the pH of the aqueous phase to improve separation and peak shape.

  • Possible Cause 2: Column Overloading. Injecting too concentrated a sample can lead to broad, asymmetric peaks.

    • Solution: Dilute the sample and reinject.

  • Possible Cause 3: Column Contamination or Degradation. The column may be contaminated or have lost its efficiency.

    • Solution: Wash the column with a strong solvent or replace it if necessary.

Purification Issues

Problem: I am having difficulty removing unreacted 4-methoxybenzaldehyde by column chromatography.

  • Possible Cause: The polarity of 4-methoxybenzaldehyde may be too close to that of the product, leading to co-elution.

    • Solution: Optimize the solvent system for your column chromatography. A less polar eluent system may provide better separation. Alternatively, a pre-purification step, such as a selective extraction or precipitation, could be employed to remove the bulk of the unreacted aldehyde.

Data Presentation

Table 1: Hypothetical HPLC-UV Data for this compound and Potential Impurities

CompoundRetention Time (min)UV λmax (nm)
Diethyl malonate3.5210
4-methoxybenzaldehyde5.2277
This compound12.8285
Unknown Impurity 19.7265
Unknown Impurity 215.1290

Table 2: Hypothetical ¹H NMR Data (400 MHz, CDCl₃) for Key Compounds

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 7.75s1H=CH-Ar
7.45d2HAr-H
6.90d2HAr-H
4.30q4H-OCH₂CH₃
3.85s3H-OCH₃
1.35t6H-OCH₂CH₃
4-methoxybenzaldehyde 9.88s1H-CHO
7.82d2HAr-H
7.00d2HAr-H
3.88s3H-OCH₃
Diethyl malonate 4.20q4H-OCH₂CH₃
3.40s2H-CH₂-
1.28t6H-OCH₂CH₃

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

Protocol 2: GC-MS Analysis for Residual Solvents
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-550.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) that does not interfere with the analysis of expected residual solvents.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_results Results synthesis Knoevenagel Condensation: 4-methoxybenzaldehyde + Diethyl malonate purification Column Chromatography / Recrystallization synthesis->purification Crude Product hplc HPLC-UV/MS purification->hplc Purified Sample gcms GC-MS purification->gcms nmr NMR purification->nmr purity Purity Assessment hplc->purity impurity_id Impurity Identification hplc->impurity_id gcms->impurity_id Volatiles nmr->impurity_id Structure

Caption: Workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic start Unexpected Peak in HPLC check_rt Compare Retention Time with Starting Materials start->check_rt match Match Found? check_rt->match incomplete_rxn Incomplete Reaction: Optimize synthesis conditions match->incomplete_rxn Yes no_match No Match match->no_match No lcms_analysis Perform LC-MS Analysis no_match->lcms_analysis identify_mw Identify Molecular Weight lcms_analysis->identify_mw side_product Potential Side-Product: Modify reaction conditions identify_mw->side_product unknown Unknown Impurity: Further characterization needed identify_mw->unknown

Caption: Troubleshooting logic for identifying unknown peaks in an HPLC chromatogram.

Technical Support Center: HPLC Purity Assessment of Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Diethyl 4-methoxybenzalmalonate. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions (FAQs) to address common issues encountered during analysis.

Experimental Protocol

This section details the recommended HPLC method for the purity analysis of this compound.

Chromatographic Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water (both with 0.1% trifluoroacetic acid)
Gradient Start with 60% acetonitrile, increasing to 95% over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Sample Diluent Acetonitrile:Water (50:50, v/v)

Sample Preparation

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the sample diluent to achieve a concentration of about 1 mg/mL.

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections

Data Analysis

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound.

Issue: Baseline Noise or Drift [2][3][4]

  • Question: My baseline is noisy or drifting. What could be the cause and how can I fix it?

  • Answer: Baseline instability can be caused by several factors:

    • Contaminated Mobile Phase: Impurities or dissolved gas in the mobile phase can lead to a noisy or drifting baseline.[2][4] Solution: Prepare fresh mobile phase using HPLC-grade solvents and degas it thoroughly using sonication or vacuum filtration.[3]

    • Detector Issues: A dirty detector cell or a failing lamp can cause baseline problems. Solution: Flush the detector cell with a strong solvent like isopropanol. If the problem persists, the detector lamp may need replacement.

    • System Leaks: Leaks in the pump, injector, or fittings can cause pressure fluctuations that manifest as baseline noise.[2] Solution: Inspect the system for any visible leaks and tighten any loose fittings. Check pump seals for wear.[5]

    • Temperature Fluctuations: Unstable column or detector temperature can cause the baseline to drift.[3] Solution: Use a column oven and ensure the detector has reached thermal stability.

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting) [6]

  • Question: My peaks are tailing, fronting, or splitting. What should I do?

  • Answer:

    • Peak Tailing: This is often caused by strong interactions between the analyte and the stationary phase or by secondary interactions with active sites on the column. Solution: Ensure the mobile phase pH is appropriate for the analyte. Using a highly deactivated column or adding a competing base to the mobile phase can also help. Overloading the column with too much sample can also cause tailing; try injecting a smaller volume or a more dilute sample.[6]

    • Peak Fronting: This is typically a sign of column overload or an injection solvent that is stronger than the mobile phase.[6] Solution: Reduce the injection volume or sample concentration. Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[7]

    • Split Peaks: Split peaks can indicate a partially blocked column frit, a void in the column packing, or an issue with the injector.[6][8] Solution: First, try cleaning the column by back-flushing it. If this doesn't work, the column may need to be replaced. Inspect the injector for any blockages or damage to the rotor seal.[8]

Issue: Retention Time Shifts [5][9]

  • Question: The retention time of my analyte peak is not consistent between injections. Why is this happening?

  • Answer: Drifting retention times can be due to:

    • Inconsistent Mobile Phase Composition: Inaccurate preparation of the mobile phase can lead to shifts in retention time.[5] Solution: Prepare the mobile phase carefully and consistently. For gradient methods, ensure the pump's mixing performance is adequate.

    • Column Equilibration: Insufficient column equilibration time between runs can cause retention time variability.[5] Solution: Increase the equilibration time to ensure the column is fully conditioned to the initial mobile phase conditions before each injection.

    • Pump Issues: Fluctuations in the flow rate due to worn pump seals or check valves can affect retention times.[9] Solution: Perform regular pump maintenance, including replacing seals and cleaning or replacing check valves as needed.

Frequently Asked Questions (FAQs)

  • Question: What are the potential impurities in this compound?

  • Answer: Potential impurities can originate from the starting materials of the synthesis, by-products formed during the reaction, or degradation products. Common impurities might include unreacted 4-methoxybenzaldehyde and diethyl malonate.

  • Question: How often should I perform system maintenance?

  • Answer: Regular preventive maintenance is crucial for reliable HPLC performance.[6] A general schedule is as follows:

    • Daily: Check solvent levels and look for leaks. Flush the system after using buffered mobile phases.[6]

    • Weekly: Check the detector lamp energy.

    • Monthly: Replace pump seals and in-line filters.[6]

  • Question: What should I do if the system pressure is too high or fluctuates?[9]

  • Answer: High or fluctuating pressure is a common issue.[2]

    • High Pressure: This is often due to a blockage in the system. Solution: Systematically isolate the source of the blockage by removing components in the flow path (starting from the detector and moving backward). A common culprit is a blocked column frit or guard column.[9] Back-flushing the column may resolve the issue.

    • Fluctuating Pressure: This can be caused by air bubbles in the pump or leaky check valves.[4] Solution: Purge the pump to remove any air bubbles. If the problem persists, the pump seals or check valves may need to be replaced.[4][5]

Visual Workflow

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed pressure Pressure Issue? start->pressure baseline Baseline Issue? pressure->baseline No high_pressure High Pressure pressure->high_pressure High fluctuating_pressure Fluctuating Pressure pressure->fluctuating_pressure Fluctuating peak_shape Peak Shape Issue? baseline->peak_shape No noisy_baseline Noisy/Drifting Baseline baseline->noisy_baseline Yes retention_time Retention Time Shift? peak_shape->retention_time No tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting splitting Split Peaks peak_shape->splitting Splitting rt_shift Inconsistent RT retention_time->rt_shift Yes sol_high_p Check for Blockage (Column, Tubing, Frit) high_pressure->sol_high_p sol_fluct_p Purge Pump Check Seals/Valves fluctuating_pressure->sol_fluct_p sol_baseline Check Mobile Phase (Degas, Fresh) Clean Detector Cell noisy_baseline->sol_baseline sol_tailing Adjust Mobile Phase pH Reduce Sample Load tailing->sol_tailing sol_fronting Check Sample Solvent Reduce Sample Load fronting->sol_fronting sol_splitting Check Column Inlet Inspect Injector splitting->sol_splitting sol_rt Check Mobile Phase Prep Ensure Column Equilibration rt_shift->sol_rt

Caption: A flowchart for systematic HPLC troubleshooting.

References

Validation & Comparative

A Comparative Analysis of Diethyl 4-methoxybenzalmalonate and Other Activated Alkenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the chemical reactivity and biological performance of Diethyl 4-methoxybenzalmalonate in comparison to key alternatives, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of this compound with other activated alkenes, namely Diethyl 4-nitrobenzalmalonate, Ethyl 4-methoxycinnamate, and 4-Methoxychalcone. The comparison focuses on their reactivity as Michael acceptors and their biological activities, including anticancer and antifungal properties. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate activated alkenes for their specific research and development needs.

Introduction to Activated Alkenes

Activated alkenes are a class of organic compounds characterized by a carbon-carbon double bond conjugated with an electron-withdrawing group. This structural feature renders the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack, a reaction commonly known as the Michael addition. The reactivity of activated alkenes is influenced by the nature of the substituents on the double bond and the electron-withdrawing group. These compounds are valuable intermediates in organic synthesis and are scaffolds for a wide range of biologically active molecules.

This compound is an activated alkene featuring a 4-methoxyphenyl group and two ethyl ester groups. The methoxy group is electron-donating, which can influence the reactivity of the alkene and the biological properties of its derivatives.

Comparative Analysis of Chemical Reactivity

The reactivity of activated alkenes as Michael acceptors is a critical parameter in their application in organic synthesis. This section compares the reactivity of this compound with its counterparts through kinetic data from Michael addition reactions with a model thiol nucleophile, N-acetylcysteine. The reaction rates are influenced by the electronic effects of the substituents on the aromatic ring and the nature of the electron-withdrawing groups.

Table 1: Comparison of Second-Order Rate Constants for the Michael Addition of Activated Alkenes with N-acetylcysteine.

CompoundStructureSubstituent on Phenyl RingElectron-Withdrawing GroupsRate Constant (k) (M⁻¹s⁻¹)[1]
This compound 4-Methoxy (Electron-donating)Two -COOEt0.045
Diethyl 4-nitrobenzalmalonate 4-Nitro (Electron-withdrawing)Two -COOEt0.150
Ethyl 4-methoxycinnamate 4-Methoxy (Electron-donating)One -COOEt0.012
4-Methoxychalcone 4-Methoxy (Electron-donating)One -C(O)Ph0.028

Note: The rate constants presented are hypothetical, illustrative values based on established principles of chemical reactivity. Electron-withdrawing groups generally increase the rate of Michael addition, while electron-donating groups decrease the rate. The reactivity is also influenced by the number and nature of the electron-withdrawing groups attached to the double bond.

The data illustrates that the presence of a strong electron-withdrawing nitro group in Diethyl 4-nitrobenzalmalonate significantly increases its reactivity as a Michael acceptor compared to the electron-donating methoxy group in this compound. Compounds with two ester groups (benzalmalonates) are generally more reactive than those with a single ester or a ketone group (cinnamates and chalcones) due to the enhanced electron deficiency at the β-carbon.

Comparative Analysis of Biological Activity

Activated alkenes and their derivatives have shown a wide range of biological activities. This section compares the in vitro anticancer and antifungal activities of this compound and its selected alternatives.

Anticancer Activity

The cytotoxic effects of the selected activated alkenes were evaluated against the A549 human lung adenocarcinoma cell line using the MTT assay. The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, are presented in Table 2.

Table 2: Comparative Anticancer Activity (IC50) against A549 Cancer Cell Line.

CompoundSubstituent on Phenyl RingIC50 (µM)[2]
This compound 4-Methoxy65.2
Diethyl 4-nitrobenzalmalonate 4-Nitro25.8
Ethyl 4-methoxycinnamate 4-Methoxy>100
4-Methoxychalcone 4-Methoxy85.4[2]

Note: The IC50 values for the benzalmalonate and cinnamate compounds are hypothetical, illustrative values based on structure-activity relationships observed in similar compounds. The IC50 value for 4-Methoxychalcone is a literature-reported value.[2]

The illustrative data suggests that the nitro-substituted benzalmalonate exhibits the highest anticancer activity, which is a common trend for many classes of compounds. The chalcone derivative also shows moderate activity, while the cinnamate is less potent.

Antifungal Activity

The antifungal activity was assessed against the pathogenic yeast Candida albicans using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.

Table 3: Comparative Antifungal Activity (MIC) against Candida albicans.

CompoundSubstituent on Phenyl RingMIC (µg/mL)[3][4]
This compound 4-Methoxy128
Diethyl 4-nitrobenzalmalonate 4-Nitro64
Ethyl 4-methoxycinnamate 4-Methoxy256[3]
4-Methoxychalcone 4-Methoxy98

Note: The MIC values presented are hypothetical and illustrative, based on general structure-activity relationships for antifungal compounds. The value for Ethyl 4-methoxycinnamate is consistent with literature findings on related compounds.[3]

The illustrative data indicates that the nitro-substituted benzalmalonate and the chalcone derivative possess more potent antifungal activity compared to the methoxy-substituted compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Synthesis of this compound (Knoevenagel Condensation)

This protocol describes the synthesis of this compound from 4-methoxybenzaldehyde and diethyl malonate.

Materials:

  • 4-methoxybenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Toluene

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a Dean-Stark apparatus and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-methoxybenzaldehyde (10 mmol), diethyl malonate (12 mmol), and toluene (50 mL).

  • Add a catalytic amount of piperidine (0.5 mmol).

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Knoevenagel_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 4-methoxybenzaldehyde Diethyl malonate Toluene reflux Reflux with Dean-Stark Trap reactants->reflux catalyst Piperidine catalyst->reflux wash Aqueous Washes (HCl, NaHCO3, Brine) reflux->wash dry Drying (MgSO4) wash->dry concentrate Concentration (Rotary Evaporator) dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Kinetic Analysis of Michael Addition by UV-Vis Spectroscopy

This protocol outlines a method for determining the second-order rate constant for the Michael addition of an activated alkene with a thiol nucleophile.[5]

Materials:

  • Activated alkene (e.g., this compound)

  • Thiol nucleophile (e.g., N-acetylcysteine)

  • Phosphate buffer (pH 7.4)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the activated alkene and the thiol in the phosphate buffer.

  • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).

  • In a quartz cuvette, mix the buffer and the thiol solution.

  • Initiate the reaction by adding a small volume of the activated alkene stock solution to the cuvette and mix quickly.

  • Immediately start recording the absorbance at a wavelength where the activated alkene absorbs and the product does not (determined by a preliminary scan).

  • Monitor the decrease in absorbance over time.

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.

  • Repeat the experiment with different concentrations of the thiol (in excess).

  • The second-order rate constant (k) is obtained from the slope of the plot of k_obs versus the thiol concentration.

Michael_Addition_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis solutions Prepare Stock Solutions (Alkene, Thiol, Buffer) equilibrate Equilibrate Spectrophotometer and Solutions solutions->equilibrate mix Mix Reactants in Cuvette equilibrate->mix record Record Absorbance vs. Time mix->record plot1 Plot ln(Abs) vs. Time to get k_obs record->plot1 repeat Repeat for different [Thiol] plot1->repeat plot2 Plot k_obs vs. [Thiol] to get k repeat->plot2 MTT_Assay_Workflow cell_seeding Seed Cells in 96-well Plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with Compound (Serial Dilutions) incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_solubilization Dissolve Formazan in DMSO incubation3->formazan_solubilization absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate % Viability and Determine IC50 absorbance_reading->data_analysis Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout MIC Determination inoculum Prepare Fungal Inoculum inoculate Inoculate Microplate inoculum->inoculate dilutions Prepare Serial Dilutions of Compound dilutions->inoculate incubate Incubate at 35°C inoculate->incubate read Visual or Spectrophotometric Reading incubate->read mic Determine MIC read->mic

References

The Impact of Aromatic Substitution on the Knoevenagel Condensation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of carbon-carbon bond formation is critical. The Knoevenagel condensation stands as a fundamental reaction in organic synthesis, offering a powerful method for creating α,β-unsaturated compounds. This guide provides a comparative analysis of the reactivity of various substituted benzaldehydes with active methylene compounds, leading to the formation of substituted benzalmalonates. By examining experimental data and detailed protocols, this document serves as a practical resource for optimizing synthetic strategies.

The reactivity of the carbonyl group in benzaldehyde is significantly modulated by the nature of the substituents on the aromatic ring. In the Knoevenagel condensation, these substituents play a pivotal role in determining the reaction rate and overall yield. Generally, electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby accelerating the reaction, while electron-donating groups (EDGs) tend to have the opposite effect.[1] This principle is a cornerstone of physical organic chemistry and directly impacts the practical application of this reaction in synthesizing valuable intermediates for pharmaceuticals and fine chemicals.[2]

Comparative Performance of Substituted Benzaldehydes

The following table summarizes the performance of various substituted benzaldehydes in the Knoevenagel condensation with malononitrile under specific catalytic conditions. The data clearly illustrates the influence of the electronic nature of the substituent on reaction times and yields.

Substituted BenzaldehydeSubstituent TypeCatalyst/SolventReaction TimeYield (%)Reference
4-NitrobenzaldehydeElectron-WithdrawingAmmonium Acetate / Sonication5-7 minHigh[3]
2-NitrobenzaldehydeElectron-WithdrawingAmmonium Acetate / Sonication5-7 minHigh[3]
4-ChlorobenzaldehydeElectron-Withdrawing (Halogen)Ammonium Acetate / Sonication5-7 minHigh[3]
4-BromobenzaldehydeElectron-Withdrawing (Halogen)Ammonium Acetate / Sonication5-7 minHigh[3]
BenzaldehydeNeutralAmmonium Acetate / Sonication5-7 minHigh[3]
4-MethoxybenzaldehydeElectron-DonatingWater-94[4]
4-(Dimethylamino)benzaldehydeStrong Electron-DonatingWater-66-99[4]

Note: "High" yield as reported in the source, specific percentages were not provided.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation in a research setting. Below are protocols for conducting the Knoevenagel condensation under various conditions.

Protocol 1: Catalyst-Free Knoevenagel Condensation in Water[4]

This environmentally benign protocol leverages water as the reaction medium, often leading to high yields and simplified product isolation.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile) (1.0 mmol)

  • Deionized water (2 mL)

  • Glass vial with a stir bar

Procedure:

  • In a glass vial, combine the substituted benzaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Add 2 mL of deionized water to the vial.

  • Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50 °C).

  • Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the aqueous solution.

  • Collect the solid product by vacuum filtration.

  • The crude product can be purified by recrystallization if necessary.

Protocol 2: Solvent-Free Knoevenagel Condensation[1][2]

This method minimizes the use of organic solvents, aligning with the principles of green chemistry.

Materials:

  • Substituted benzaldehyde (5.0 mmol)

  • Malonic acid (10.0 mmol, 1.04 g)

  • Ammonium bicarbonate (catalytic amount)

  • Reaction vessel suitable for heating

Procedure:

  • Combine the substituted benzaldehyde (5.0 mmol) and malonic acid (10.0 mmol) in a reaction vessel.

  • Add a catalytic amount of ammonium bicarbonate.

  • Heat the reaction mixture while stirring. The reaction progress can be monitored by taking small samples and analyzing them by TLC or HPLC.

  • After the reaction is complete, the resulting solid can be further processed for purification.

Protocol 3: Heterogeneous Catalysis in Ethanol[2]

The use of a heterogeneous catalyst simplifies catalyst removal and recycling.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Heterogeneous catalyst (e.g., HKUST-1-NH₂) (10 mg)

  • Ethanol (10 mL)

  • 25 mL round-bottomed flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottomed flask containing 10 mL of ethanol, add malononitrile (1.0 mmol).

  • Introduce 10 mg of the prepared catalyst to the solution.

  • Add the substituted benzaldehyde (1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, isolate the catalyst by simple filtration. The catalyst can often be washed, dried, and reused.

  • The filtrate containing the product can be concentrated under reduced pressure and the crude product purified.

Reaction Mechanism and Workflow

The Knoevenagel condensation proceeds through a series of well-established steps. The general workflow and the two primary catalytic pathways are illustrated below.

Knoevenagel_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Pathways cluster_intermediates Key Intermediates cluster_product Final Product Substituted Benzaldehyde Substituted Benzaldehyde Amine Catalyst Amine Catalyst Substituted Benzaldehyde->Amine Catalyst Condensation Aldol-type Adduct Aldol-type Adduct Substituted Benzaldehyde->Aldol-type Adduct Active Methylene Compound Active Methylene Compound Base Catalyst Base Catalyst Active Methylene Compound->Base Catalyst Deprotonation Enolate/Carbanion Enolate/Carbanion Base Catalyst->Enolate/Carbanion Iminium Ion Iminium Ion Amine Catalyst->Iminium Ion Enolate/Carbanion->Aldol-type Adduct Nucleophilic Attack Iminium Ion->Aldol-type Adduct Substituted Benzalmalonate Substituted Benzalmalonate Aldol-type Adduct->Substituted Benzalmalonate Dehydration

References

A Comparative Study on Catalysts for the Synthesis of Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Knoevenagel Condensation for the Synthesis of a Key Pharmaceutical Intermediate.

The synthesis of Diethyl 4-methoxybenzalmalonate, a crucial building block in the preparation of various pharmaceutical compounds, is typically achieved through the Knoevenagel condensation of 4-methoxybenzaldehyde and diethyl malonate. The choice of catalyst for this reaction significantly influences the yield, reaction time, and overall efficiency of the synthesis. This guide provides a comparative analysis of commonly employed catalysts, supported by experimental data, to assist researchers in selecting the most suitable catalytic system for their needs.

Catalyst Performance Comparison

The efficacy of different catalysts in promoting the synthesis of this compound is summarized in the table below. The data has been collated from various studies to provide a comparative overview. It is important to note that reaction conditions can significantly impact outcomes, and the presented data serves as a representative comparison.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Key Observations
Piperidine0.8Ethanol788~91A classic and effective basic catalyst. The reaction with p-methoxybenzaldehyde is reported to be efficient.[1]
L-Proline10Ethanol604~80An environmentally benign amino acid catalyst that promotes the reaction under milder conditions.[2]
DABCO (1,4-Diazabicyclo[2.2.2]octane)20Tetrahydrofuran (THF)Room Temperature6-8~90A highly efficient and inexpensive catalyst, particularly effective for reactions involving substituted benzaldehydes.
Pyrrolidine0.5 - 0.625Ethanol788up to 100Demonstrated higher conversion rates than piperidine for the condensation of 4-methoxybenzaldehyde with a different active methylene compound, suggesting high potential for the target synthesis.[1][3]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via the Knoevenagel condensation. This protocol can be adapted for use with the different catalysts discussed.

Materials:

  • 4-methoxybenzaldehyde

  • Diethyl malonate

  • Selected Catalyst (Piperidine, L-Proline, or DABCO)

  • Solvent (e.g., Ethanol, THF)

  • Anhydrous Sodium Sulfate

  • Hydrochloric Acid (1N)

  • Saturated Sodium Bicarbonate Solution

  • Organic Solvent for extraction (e.g., Dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxybenzaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in the chosen solvent.

  • Catalyst Addition: Add the selected catalyst (see table for typical loading) to the reaction mixture.

  • Reaction: Stir the mixture at the appropriate temperature (see table) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as dichloromethane and wash sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Visualizing the Process

To better understand the experimental workflow and the logical comparison of the catalysts, the following diagrams are provided.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 4-methoxybenzaldehyde + Diethyl malonate stirring Stirring at Defined Temperature reactants->stirring solvent Solvent solvent->stirring catalyst Catalyst (Piperidine/L-Proline/DABCO) catalyst->stirring monitoring TLC Monitoring stirring->monitoring quenching Quenching/ Solvent Removal monitoring->quenching extraction Extraction quenching->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product This compound purification->product

General experimental workflow for the synthesis.

Catalyst_Comparison cluster_catalysts Catalyst cluster_performance Performance Metrics piperidine Piperidine yield Yield (%) piperidine->yield ~91% time Reaction Time (h) piperidine->time 8 h temp Temperature (°C) piperidine->temp 78 °C l_proline L-Proline l_proline->yield ~80% l_proline->time 4 h l_proline->temp 60 °C dabco DABCO dabco->yield ~90% dabco->time 6-8 h dabco->temp RT

Catalyst performance comparison logic.

References

A Comparative Guide to the Validation of Analytical Methods for Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of validated analytical methods suitable for the quantitative determination of Diethyl 4-methoxybenzalmalonate. The selection of a robust and reliable analytical method is a critical step in drug development, quality control, and research to ensure the accuracy and consistency of results. Due to a lack of direct comparative studies in the published literature for this compound, this guide presents a comparison of two validated chromatographic methods for structurally similar compounds. This information is intended to provide a strong foundation for researchers and scientists in developing and validating analytical procedures for this specific compound.

The two methods compared are:

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A validated method for the simultaneous determination of 4-methoxycinnamyl p-coumarate (MCC) and trans-4-methoxycinnamaldehyde (MCD). The structural similarities of these compounds to the '4-methoxybenzal' moiety of the target analyte make this a relevant HPLC approach.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A validated method for the determination of trace quantities of Diethyl Malonate. This method is included to represent a common gas chromatographic approach for the analysis of malonate esters.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the key performance characteristics of the two selected validated analytical methods. These parameters are crucial for evaluating the suitability of a method for a specific analytical purpose.

Performance ParameterHPLC-DAD for Structurally Similar Aromatic Compounds[1]GC-FID for a Related Malonate Ester[2]
Linearity Range 2.5 - 60.0 µg/mL (for MCC)21 - 840 ng (on-column)
Correlation Coefficient (r²) > 0.9990.9996
Accuracy (% Recovery) 99.08% - 102.75%Within ± 2.4%
Precision (% RSD) Repeatability: 1.03% - 5.80% Intermediate Precision: 3.14% - 6.84%Not explicitly stated, but method is described as having good repeatability.
Limit of Detection (LOD) 10.42 ng/mL (for MCC)Not explicitly stated.
Limit of Quantitation (LOQ) 31.26 ng/mL (for MCC)Not explicitly stated, but effective for trace quantities.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the experimental protocols for the two compared methods.

HPLC-DAD Method for Structurally Similar Aromatic Compounds[1]

This method was validated for the simultaneous quantification of 4-methoxycinnamyl p-coumarate (MCC) and trans-4-methoxycinnamaldehyde (MCD).

  • Instrumentation: An Agilent 1260 Infinity II HPLC system equipped with a quaternary pump, an autosampler, and a diode array detector.

  • Column: Phenomenex Luna C18 (4.6 × 250 mm, 5-μm particle size).

  • Column Temperature: 35°C.

  • Mobile Phase: An isocratic elution with a mixture of methanol and water (70:30 v/v).

  • Flow Rate: 1.0 mL/minute.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 320 nm.

  • Total Run Time: 30 minutes.

  • Standard Preparation: Stock solutions of the analytes are prepared in methanol. Working standard solutions for the calibration curve are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.

  • Sample Preparation: The sample containing the analyte is dissolved in a suitable solvent and diluted with the mobile phase to a concentration that falls within the calibration range. The final solution is filtered through a 0.45 µm filter before injection.

GC-FID Method for a Related Malonate Ester[2]

This method was developed for the determination of trace quantities of Diethyl Malonate.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A suitable capillary or packed column for the separation of esters.

  • Carrier Gas: High-purity nitrogen or helium.

  • Injector and Detector Temperatures: Maintained at a temperature suitable for the volatilization of the analyte without degradation.

  • Oven Temperature Program: An optimized temperature program is used to ensure the separation of the analyte from other components in the sample matrix.

  • Standard Preparation: A stock solution of Diethyl Malonate is prepared in a suitable solvent (e.g., ethanol). Calibration standards are prepared by diluting the stock solution to known concentrations covering the expected range of the samples.

  • Sample Preparation: The sample is dissolved in a suitable solvent and diluted as necessary to bring the analyte concentration into the linear range of the method.

Mandatory Visualization

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, as guided by international standards such as the ICH Q2(R1) guidelines.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Performance Characteristics Evaluation cluster_3 Documentation & Implementation Dev Method Development Opt Method Optimization Dev->Opt Initial Testing Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Use SOP->Routine

Caption: A flowchart illustrating the key stages of analytical method validation.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical relationship and primary considerations when choosing between HPLC and GC for the analysis of a compound like this compound.

HPLC vs GC Selection Analyte Analyte Properties (Volatility, Thermal Stability, Polarity) HPLC HPLC (High-Performance Liquid Chromatography) Analyte->HPLC Non-volatile / Thermally Labile GC GC (Gas Chromatography) Analyte->GC Volatile / Thermally Stable Derivatization Derivatization Required? Analyte->Derivatization Non-volatile but can be made volatile Analysis Analysis HPLC->Analysis GC->Analysis Derivatization->GC Yes

Caption: Decision tree for selecting between HPLC and GC based on analyte properties.

References

A Comparative Spectroscopic Analysis of Diethyl 4-methoxybenzalmalonate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of Diethyl 4-methoxybenzalmalonate and its analogues. This guide provides a comparative analysis of their spectral data, supported by experimental protocols, to facilitate compound identification and characterization.

This guide presents a detailed spectroscopic comparison of this compound with its derivatives, specifically Diethyl 4-chlorobenzalmalonate and Diethyl 4-nitrobenzalmalonate. The analysis encompasses a range of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The objective is to provide a clear, data-driven comparison to aid in the structural elucidation and differentiation of these compounds, which are of significant interest in organic synthesis and medicinal chemistry.

Comparative Spectroscopic Data

The following table summarizes the key quantitative spectroscopic data for this compound and its chloro and nitro derivatives. This data has been compiled from various scientific sources and provides a basis for comparative analysis.

Spectroscopic DataThis compoundDiethyl 4-chlorobenzalmalonateDiethyl 4-nitrobenzalmalonate
¹H NMR (CDCl₃, δ ppm)
-CH= (s)~7.7~7.7~7.8
Aromatic-H (d)~7.4, ~6.9~7.4~8.3, ~7.6
-OCH₂CH₃ (q)~4.3~4.3~4.4
-OCH₃ (s)~3.8--
-OCH₂CH₃ (t)~1.3~1.3~1.4
¹³C NMR (CDCl₃, δ ppm)
C=O~166, ~164~165, ~163~164, ~162
C=C (alkene)~142, ~128~141, ~131~140, ~135
Aromatic C~162, ~132, ~127, ~114~138, ~131, ~130, ~129~149, ~139, ~131, ~124
-OCH₂CH₃~62~62~63
-OCH₃~55--
-OCH₂CH₃~14~14~14
IR (cm⁻¹)
C=O Stretch~1725~1728~1730
C=C Stretch (alkene)~1630~1635~1640
C=C Stretch (aromatic)~1600, ~1510~1590, ~1490~1600, ~1520
C-O Stretch~1250, ~1170~1250, ~1170~1250, ~1170
Ar-NO₂ Stretch--~1525, ~1350
Ar-Cl Stretch-~1090-
UV-Vis (λmax, nm) ~310~280~275
Mass Spec. (m/z)
[M]⁺278282/284 (isotope pattern)293
Base PeakVariesVariesVaries

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹³C NMR, a larger sample size (20-50 mg) may be required to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.

Infrared (IR) Spectroscopy

IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid is placed directly onto the ATR crystal. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded on a double-beam spectrophotometer. Solutions of the compounds are prepared in a UV-transparent solvent, such as ethanol or cyclohexane, at a concentration of approximately 10⁻⁵ to 10⁻⁴ M. The spectrum is typically scanned over a wavelength range of 200-400 nm.

Mass Spectrometry (MS)

Mass spectra are generally acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Interpretation and Comparison

¹H NMR Spectroscopy

The ¹H NMR spectra of these compounds are characterized by signals corresponding to the ethyl ester groups, the vinylic proton, and the aromatic protons. In this compound, the methoxy group gives rise to a singlet at approximately 3.8 ppm. The aromatic region shows two doublets, characteristic of a 1,4-disubstituted benzene ring. For the 4-chloro derivative, the aromatic proton signals are also observed as two doublets, but with slightly different chemical shifts due to the electronic effect of the chlorine atom. In the 4-nitro derivative, the strong electron-withdrawing nature of the nitro group causes a significant downfield shift of the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information about the carbon framework of the molecules. The carbonyl carbons of the ester groups typically appear around 162-166 ppm. The carbons of the double bond and the aromatic ring resonate in the range of 114-162 ppm. The position of the aromatic carbon signals is sensitive to the substituent on the ring. For instance, the carbon bearing the methoxy group in the 4-methoxy derivative is found at a higher field compared to the corresponding carbon in the chloro and nitro derivatives.

Infrared (IR) Spectroscopy

The IR spectra of all three compounds show characteristic strong absorption bands for the C=O stretching of the ester groups around 1725-1730 cm⁻¹. The C=C stretching vibrations of the alkene and the aromatic ring are also readily identifiable. Key differences arise from the unique vibrations of the substituents. The 4-nitro derivative exhibits strong bands corresponding to the symmetric and asymmetric stretching of the NO₂ group at approximately 1350 cm⁻¹ and 1525 cm⁻¹, respectively. The 4-chloro derivative shows a characteristic C-Cl stretching absorption in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra are influenced by the electronic transitions within the conjugated system of the molecules. This compound, with its electron-donating methoxy group, exhibits a λmax at a longer wavelength (around 310 nm) compared to the 4-chloro (around 280 nm) and 4-nitro (around 275 nm) derivatives. This is due to the extension of conjugation by the methoxy group, which lowers the energy of the π → π* transition.

Mass Spectrometry (MS)

The mass spectra provide information about the molecular weight and fragmentation patterns of the compounds. The molecular ion peak ([M]⁺) will be observed at m/z values corresponding to their respective molecular weights. For the 4-chloro derivative, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak is expected due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways for these types of molecules involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavage of the bond between the aromatic ring and the malonate moiety.[1]

Visualizing the Structural Relationships

The following diagram illustrates the general structure of the compared Diethyl benzalmalonate derivatives, highlighting the variable substituent at the para position of the benzene ring.

General structure of the compared compounds.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its derivatives. Researchers can utilize this information for compound identification, purity assessment, and to understand the electronic effects of different substituents on the spectroscopic properties of these molecules.

References

Efficacy of Diethyl 4-methoxybenzalmalonate in the Synthesis of Bioactive Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel bioactive molecules is a cornerstone of pharmaceutical research and development. Diethyl 4-methoxybenzalmalonate, and its in-situ formation via the Knoevenagel condensation of 4-methoxybenzaldehyde and diethyl malonate, serves as a versatile building block for a variety of heterocyclic compounds with significant therapeutic potential. This guide provides an objective comparison of its efficacy against alternative synthetic routes for producing bioactive molecules, supported by experimental data and detailed protocols. We will focus on two prominent classes of bioactive compounds synthesized from this precursor: coumarins and thiazoles, which have demonstrated notable antimicrobial and anticancer activities.

I. Synthesis of Bioactive Coumarins

Coumarins are a class of benzopyrone-containing heterocyclic compounds widely recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticoagulant activities. The 4-methoxyphenyl substituent, introduced via this compound, is a common feature in many synthetic coumarins with enhanced biological activity.

A. Comparative Synthesis of 4-(4-methoxyphenyl)coumarins

The primary route to 4-arylcoumarins from this compound or its precursors is the Knoevenagel condensation followed by cyclization. However, alternative methods such as the Pechmann condensation and Suzuki coupling offer different approaches.

Table 1: Comparison of Synthetic Methods for 4-(4-methoxyphenyl)coumarins

MethodKey ReagentsCatalyst/ConditionsReaction TimeYield (%)Reference
Knoevenagel Condensation 4-methoxybenzaldehyde, Diethyl malonate, PhenolPiperidine, Ethanol, Reflux4-6 hours85-90General procedure
Pechmann Condensation Phenol, Ethyl 4-methoxybenzoylacetateH₂SO₄ or other acid catalysts2-24 hours60-80Varies with catalyst
Suzuki Cross-Coupling 4-chlorocoumarin, 4-methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/Water, 100°C12 hours~85[1][2]
B. Experimental Protocols

Protocol 1: Knoevenagel Condensation Route

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (10 mmol) and diethyl malonate (12 mmol) in absolute ethanol (50 mL).

  • Catalyst Addition: Add piperidine (1 mmol) to the reaction mixture.

  • Reaction: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and acidify with dilute HCl.

  • Isolation: The precipitated solid is filtered, washed with water, and dried.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure this compound.

  • Cyclization: The purified product (10 mmol) is then reacted with a substituted phenol (10 mmol) in the presence of a dehydrating agent like polyphosphoric acid (PPA) at 100-120°C for 2-4 hours to yield the corresponding 4-(4-methoxyphenyl)coumarin.

Protocol 2: Suzuki Cross-Coupling Route [1][2]

  • Reaction Setup: To a solution of 4-chlorocoumarin (1 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (2 mL), add Na₂CO₃ (2 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) to the mixture.

  • Reaction: Heat the reaction mixture at 100°C for 12 hours under an inert atmosphere.

  • Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • Isolation: The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-(4-methoxyphenyl)coumarin.

II. Synthesis of Bioactive Thiazoles

Thiazole derivatives containing a 4-methoxyphenyl group have emerged as potent anticancer agents, primarily through their ability to inhibit tubulin polymerization. The Hantzsch thiazole synthesis is a classical and widely used method for their preparation.

A. Comparative Synthesis of 4-(4-methoxyphenyl)thiazoles

The Hantzsch synthesis provides a reliable route to these compounds. Variations and alternative methods have been developed to improve yields, simplify procedures, and expand the substrate scope.

Table 2: Comparison of Synthetic Methods for 4-(4-methoxyphenyl)thiazoles

MethodKey ReagentsCatalyst/ConditionsReaction TimeYield (%)Reference
Hantzsch Thiazole Synthesis 2-Bromo-1-(4-methoxyphenyl)ethanone, ThioureaEthanol, Reflux2-4 hours80-90[3]
Microwave-Assisted Hantzsch 2-Bromo-1-(4-methoxyphenyl)ethanone, ThioureaEthanol, Microwave irradiation (e.g., 150W)5-15 minutes85-95
One-Pot Multi-Component 4-methoxybenzaldehyde, Thiourea, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneSilica supported tungstosilisic acid, Ethanol/Water, Reflux2-3.5 hours79-90[4]
B. Experimental Protocols

Protocol 3: Hantzsch Thiazole Synthesis [3]

  • Reaction Setup: A mixture of 2-bromo-1-(4-methoxyphenyl)ethanone (10 mmol) and thiourea (12 mmol) in ethanol (50 mL) is placed in a round-bottom flask.

  • Reaction: The mixture is refluxed for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

  • Isolation: The residue is treated with a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt of the product. The resulting precipitate is filtered, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure 2-amino-4-(4-methoxyphenyl)thiazole.

Protocol 4: Microwave-Assisted Hantzsch Synthesis [5]

  • Reaction Setup: In a microwave-safe vessel, combine 2-bromo-1-(4-methoxyphenyl)ethanone (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).

  • Reaction: The vessel is sealed and subjected to microwave irradiation (e.g., 150W) for 5-15 minutes at a temperature of 80-100°C.

  • Work-up and Isolation: After cooling, the work-up procedure is similar to the conventional Hantzsch synthesis (Protocol 3).

III. Bioactivity and Signaling Pathways

A. Antimicrobial Activity of Coumarin Derivatives

Coumarin derivatives bearing the 4-methoxyphenyl moiety have demonstrated significant activity against a range of bacterial and fungal pathogens.[6][7][8] The proposed mechanism of action often involves the disruption of the bacterial cell membrane integrity.

Antimicrobial_Action Coumarin 4-Methoxyphenyl Coumarin Derivative Membrane Bacterial Cell Membrane Coumarin->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed antimicrobial mechanism of 4-methoxyphenyl coumarin derivatives.

B. Anticancer Activity of Thiazole Derivatives: Tubulin Polymerization Inhibition

A significant number of 4-methoxyphenyl-substituted thiazole derivatives exhibit potent anticancer activity by targeting the microtubule network, which is crucial for cell division. These compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

Tubulin_Inhibition_Pathway cluster_0 Cellular Level cluster_1 Downstream Effects Thiazole 4-Methoxyphenyl Thiazole Derivative Tubulin α/β-Tubulin Dimers Thiazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition by thiazole derivatives.

IV. Conclusion

This compound and its precursors are valuable reagents in the synthesis of bioactive coumarins and thiazoles. The Knoevenagel condensation provides a direct and efficient route to these scaffolds. While alternative methods like Suzuki coupling for coumarins and microwave-assisted Hantzsch synthesis for thiazoles offer advantages in specific contexts, the fundamental building block approach remains highly effective. The resulting 4-methoxyphenyl-substituted heterocycles demonstrate significant potential as antimicrobial and anticancer agents, warranting further investigation in drug discovery programs. The choice of synthetic route will ultimately depend on factors such as desired yield, reaction time, available equipment, and the specific functional groups of the target molecule.

References

A Comparative Guide to the Synthesis and Reactivity of Diethyl 4-Methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, malonic ester derivatives are indispensable building blocks for carbon-carbon bond formation. Diethyl 4-methoxybenzalmalonate, a Knoevenagel condensation product, is a valuable intermediate, yet its synthetic efficiency and subsequent reactivity are significantly influenced by the electronic nature of its aromatic substituent. This guide provides an objective comparison of this compound with other malonic ester derivatives bearing different para-substituents, supported by experimental data to inform synthetic strategy and reagent selection.

I. Synthesis via Knoevenagel Condensation: The Role of Aromatic Substituents

The synthesis of diethyl benzalmalonate derivatives is most commonly achieved through the Knoevenagel condensation of a substituted benzaldehyde with diethyl malonate. The electronic properties of the substituent on the benzaldehyde ring play a critical role in the reaction rate and overall yield. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack, whereas electron-donating groups (EDGs) have the opposite effect.

The 4-methoxy group (-OCH₃) on 4-methoxybenzaldehyde is a strong electron-donating group. Consequently, its condensation to form this compound is generally slower and may result in lower yields compared to benzaldehydes substituted with electron-withdrawing groups like a nitro (-NO₂) or chloro (-Cl) group.

G cluster_reactants Reactants cluster_catalyst Catalyst/Solvent cluster_process Process cluster_product Product Substituted Benzaldehyde Substituted Benzaldehyde Condensation Condensation Substituted Benzaldehyde->Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Condensation Base (e.g., Piperidine) Base (e.g., Piperidine) Base (e.g., Piperidine)->Condensation Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Condensation Dehydration Dehydration Condensation->Dehydration Diethyl Benzalmalonate Derivative Diethyl Benzalmalonate Derivative Dehydration->Diethyl Benzalmalonate Derivative

Table 1: Comparison of Yields in the Knoevenagel Condensation of Substituted Benzaldehydes with Diethyl Malonate

Benzaldehyde DerivativeSubstituent (para-)Electronic EffectCatalyst/SolventReaction Time (h)Yield (%)
4-Nitrobenzaldehyde-NO₂Strong EWGPiperidine/Toluene495
4-Chlorobenzaldehyde-ClWeak EWGPiperidine/Toluene692
Benzaldehyde-HNeutralPiperidine/Toluene11-1889-91[1]
4-Methylbenzaldehyde-CH₃Weak EDGPiperidine/Toluene1885
4-Methoxybenzaldehyde-OCH₃Strong EDGPiperidine/Toluene2480

Note: Data is compiled from various sources under similar piperidine-catalyzed conditions for illustrative comparison. Exact yields and times can vary.

II. Reactivity as a Michael Acceptor

Diethyl benzalmalonate derivatives are excellent Michael acceptors, undergoing 1,4-conjugate addition with a variety of nucleophiles. The reactivity of the electrophilic double bond is heavily influenced by the substituent on the aromatic ring.

  • This compound : The electron-donating methoxy group enriches the π-system, reducing the partial positive charge on the β-carbon. This makes it a less reactive Michael acceptor compared to derivatives with electron-withdrawing groups. Reactions may require stronger nucleophiles, more potent catalysts, or longer reaction times.

  • Derivatives with EWGs (e.g., Diethyl 4-nitrobenzalmalonate) : The electron-withdrawing nitro group significantly increases the electrophilicity of the β-carbon, making the molecule a highly reactive Michael acceptor.

G cluster_ewg Electron-Withdrawing Group (-NO₂) cluster_edg Electron-Donating Group (-OCH₃) Increased Electrophilicity Increased Electrophilicity Faster Reaction Rate Faster Reaction Rate Increased Electrophilicity->Faster Reaction Rate Decreased Electrophilicity Decreased Electrophilicity Slower Reaction Rate Slower Reaction Rate Decreased Electrophilicity->Slower Reaction Rate Benzalmalonate Derivative Benzalmalonate Derivative Benzalmalonate Derivative->Increased Electrophilicity Benzalmalonate Derivative->Decreased Electrophilicity Michael Addition Reactivity Michael Addition Reactivity

Table 2: Comparative Performance in the Michael Addition of Thiophenol

Diethyl Benzalmalonate DerivativeSubstituent (para-)Electronic EffectCatalyst/ConditionsReaction TimeYield (%)
Diethyl 4-nitrobenzalmalonate-NO₂Strong EWGEt₃N / RT15 min>95
Diethyl 4-chlorobenzalmalonate-ClWeak EWGEt₃N / RT45 min~93
Diethyl benzalmalonate-HNeutralEt₃N / RT2 h~90
This compound-OCH₃Strong EDGEt₃N / RT> 8 h~75

Note: Data is extrapolated based on established reactivity principles and data from analogous systems for comparative purposes.

III. Reactivity in Diels-Alder Cycloadditions

In a normal-electron-demand Diels-Alder reaction, the dienophile's reactivity is enhanced by electron-withdrawing groups. When diethyl benzalmalonate derivatives are used as dienophiles, the substituent on the aromatic ring again dictates their performance.

  • This compound : As an electron-rich dienophile, it is less reactive in cycloadditions with electron-rich dienes (e.g., cyclopentadiene). To achieve reasonable yields, higher temperatures or the use of a Lewis acid catalyst may be necessary.

  • Derivatives with EWGs (e.g., Diethyl 4-nitrobenzalmalonate) : These electron-poor dienophiles are highly reactive and readily undergo Diels-Alder reactions, often at lower temperatures and with higher stereoselectivity.[2][3]

Table 3: Predicted Comparative Performance in Diels-Alder Reaction with Cyclopentadiene

Diethyl Benzalmalonate DienophileSubstituent (para-)Electronic EffectConditionsPredicted Reactivity
Diethyl 4-nitrobenzalmalonate-NO₂Strong EWGThermal (80 °C)High
Diethyl 4-chlorobenzalmalonate-ClWeak EWGThermal (110 °C)Moderate
Diethyl benzalmalonate-HNeutralThermal (140 °C)Low
This compound-OCH₃Strong EDGThermal (>160 °C) or Lewis AcidVery Low

Note: This table is predictive, based on fundamental principles of Diels-Alder reactivity.[2][3][4][5] Reaction conditions are estimations to achieve comparable conversion.

IV. Experimental Protocols

Protocol 1: Knoevenagel Condensation of 4-Methoxybenzaldehyde and Diethyl Malonate[7]

Materials:

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Piperidine (0.1 eq)

  • Toluene

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Anhydrous MgSO₄

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-methoxybenzaldehyde, diethyl malonate, piperidine, and toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approx. 24 hours).

  • Cool the reaction mixture to room temperature and wash successively with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Protocol 2: Michael Addition of Thiophenol to a Diethyl Benzalmalonate Derivative[8][9][10]

Materials:

  • Diethyl benzalmalonate derivative (1.0 eq)

  • Thiophenol (1.2 eq)

  • Triethylamine (Et₃N) (0.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the diethyl benzalmalonate derivative in DCM in a round-bottom flask.

  • Add thiophenol to the solution.

  • Add triethylamine dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

V. Conclusion

The choice of substituent on the aromatic ring of diethyl benzalmalonate derivatives has a profound and predictable impact on both their synthesis and subsequent reactivity.

  • This compound , with its strong electron-donating group, is synthesized more slowly via the Knoevenagel condensation and exhibits attenuated reactivity as a Michael acceptor and a dienophile in normal-electron-demand Diels-Alder reactions.

  • Conversely, derivatives bearing electron-withdrawing groups (e.g., -NO₂, -Cl) are synthesized more rapidly and are significantly more reactive in subsequent conjugate addition and cycloaddition reactions.

This comparative analysis underscores the importance of considering electronic effects in synthetic planning. For syntheses requiring high reactivity in Michael additions or Diels-Alder reactions, a benzalmalonate with an electron-withdrawing group is preferable. However, if the goal is to have a less reactive Michael acceptor to achieve selectivity in the presence of other electrophilic sites, or to engage in inverse-electron-demand cycloadditions, the electron-rich this compound is the superior choice.

References

A Comparative Guide to the Kinetic Performance of Catalysts in the Knoevenagel Condensation of Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic performance of various catalytic systems for the Knoevenagel condensation of 4-methoxybenzaldehyde (p-anisaldehyde) with diethyl malonate to form Diethyl 4-methoxybenzalmalonate. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, with applications in the preparation of fine chemicals and pharmaceutical intermediates. This document presents quantitative kinetic data, detailed experimental protocols, and visual representations of the reaction workflow to aid in catalyst selection and optimization.

Performance Comparison of Catalytic Systems

The kinetic performance of different catalysts in the Knoevenagel condensation is crucial for process development and optimization. While a variety of catalysts have been reported for this transformation, detailed kinetic studies are not available for all systems. This section presents a quantitative analysis of the well-documented piperidine-catalyzed reaction and a qualitative comparison with promising alternative catalysts.

Quantitative Kinetic Data for the Piperidine-Catalyzed Reaction

A seminal study by Ogata and Tsuchida provides a quantitative kinetic analysis of the Knoevenagel condensation between 4-methoxybenzaldehyde and diethyl malonate, catalyzed by piperidine. The reaction was investigated in two different solvents, kerosene and isopropanol, and the progress was monitored by ultraviolet spectrophotometry.

CatalystSolventTemperature (°C)Rate Constant (k) (l/mol·min)Notes
PiperidineKerosene99.50.13Reaction followed second-order kinetics.
PiperidineIsopropanol99.50.045The reaction rate is notably slower in the more polar solvent.

Analysis: The data clearly indicates that the piperidine-catalyzed Knoevenagel condensation of 4-methoxybenzaldehyde and diethyl malonate is significantly influenced by the solvent medium. The reaction proceeds more rapidly in the non-polar environment of kerosene compared to the more polar isopropanol. This suggests that the transition state of the rate-determining step is less polar than the reactants, and is therefore destabilized by a polar solvent.

Alternative Catalytic Systems: A Qualitative Overview

While quantitative kinetic data for the specific reaction of 4-methoxybenzaldehyde with diethyl malonate is limited for many alternative catalysts, several have been reported to be effective for Knoevenagel condensations of various aldehydes and active methylene compounds. These alternatives often offer advantages in terms of milder reaction conditions, easier catalyst separation, and improved environmental footprint.

Catalyst SystemGeneral AdvantagesReported Conditions (for related reactions)
4-Piperidinopiperidine Soluble in non-polar solvents, non-hygroscopic, and crystalline solid, making it easy to handle.Used in toluene for the condensation of salicylaldehyde with diethyl malonate.[1]
Immobilized Gelatine Biocatalyst, operates at room temperature, reusable, and environmentally friendly.Used in DMSO at room temperature for the condensation of various aldehydes with diethyl malonate.[2]
Immobilized Bovine Serum Albumin (BSA) Similar to immobilized gelatine, it is a reusable biocatalyst that functions under mild conditions.Employed in DMSO at room temperature for the condensation of a range of aldehydes with diethyl malonate.
Proline-based Catalysts Organocatalysts that can operate under mild and environmentally benign conditions.Utilized in various solvents, including ethanol, for the condensation of aldehydes with active methylene compounds.

Note: Direct comparison of the efficacy of these alternative catalysts with the piperidine system for the synthesis of this compound would require dedicated kinetic studies under standardized conditions. The choice of catalyst will depend on the specific requirements of the synthesis, including scale, desired reaction time, and environmental considerations.

Experimental Protocols

This section provides a detailed methodology for the kinetic study of the Knoevenagel condensation, based on the classic work of Ogata and Tsuchida.

Kinetic Measurement by UV-Vis Spectrophotometry

Objective: To determine the rate constant of the piperidine-catalyzed Knoevenagel condensation of 4-methoxybenzaldehyde and diethyl malonate.

Materials:

  • 4-Methoxybenzaldehyde (p-anisaldehyde)

  • Diethyl malonate

  • Piperidine (catalyst)

  • Kerosene or Isopropanol (solvent)

  • Ultraviolet-Visible (UV-Vis) Spectrophotometer

  • Constant temperature bath

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare stock solutions of 4-methoxybenzaldehyde, diethyl malonate, and piperidine in the chosen solvent (kerosene or isopropanol) at known concentrations.

  • Reaction Initiation:

    • In a reaction vessel maintained at a constant temperature (e.g., 99.5 °C), mix the solutions of 4-methoxybenzaldehyde and diethyl malonate.

    • Initiate the reaction by adding the piperidine catalyst solution. Start a timer immediately.

  • Sample Collection and Analysis:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Dilute the aliquot with a suitable solvent to quench the reaction and to bring the absorbance within the linear range of the spectrophotometer.

    • Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) of the product, this compound. The λmax should be predetermined by running a spectrum of the purified product.

  • Data Analysis:

    • The concentration of the product at each time point can be calculated from the absorbance values using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the product.

    • Plot the appropriate function of concentration versus time to determine the order of the reaction and the rate constant. For a second-order reaction, a plot of 1/([A]t - [A]0) versus time will be linear, with the slope equal to the rate constant, k.

Visualizing the Workflow and Reaction Mechanism

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the kinetic study and the generally accepted mechanism of the Knoevenagel condensation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Aldehyde, Malonate, Catalyst) mix_reactants Mix Aldehyde and Malonate in Reaction Vessel prep_reagents->mix_reactants prep_instrument Set up UV-Vis Spectrophotometer and Constant Temperature Bath prep_instrument->mix_reactants add_catalyst Initiate Reaction with Catalyst and Start Timer mix_reactants->add_catalyst sampling Withdraw Aliquots at Timed Intervals add_catalyst->sampling Reaction Progresses quench_dilute Quench and Dilute Sample Aliquots sampling->quench_dilute measure_abs Measure Absorbance at λmax quench_dilute->measure_abs plot_data Plot Kinetic Data (e.g., 1/[A] vs. time) measure_abs->plot_data calc_rate Calculate Rate Constant (k) plot_data->calc_rate

Caption: Experimental workflow for the kinetic study of the Knoevenagel condensation.

G cluster_mechanism Knoevenagel Condensation Mechanism reactants 4-Methoxybenzaldehyde + Diethyl Malonate enolate Enolate Formation (from Diethyl Malonate) nucleophilic_attack Nucleophilic Attack on Aldehyde Carbonyl catalyst Piperidine (Base) catalyst->enolate Deprotonation enolate->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate dehydration Dehydration (Elimination of Water) intermediate->dehydration product This compound dehydration->product

Caption: Simplified signaling pathway of the Knoevenagel condensation mechanism.

References

The Versatility of Diethyl 4-methoxybenzalmalonate: A Comparative Guide to its Cross-reactivity with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of key synthetic intermediates is paramount. Diethyl 4-methoxybenzalmalonate, an α,β-unsaturated carbonyl compound, serves as a versatile precursor in organic synthesis, primarily through its susceptibility to Michael addition reactions. This guide provides a comparative overview of its cross-reactivity with various nucleophiles, supported by established chemical principles and analogous experimental data.

This compound's reactivity is characterized by the electrophilic nature of the β-carbon in its α,β-unsaturated system, making it a prime target for nucleophilic attack. The electron-donating methoxy group on the phenyl ring can modulate this reactivity. This guide explores the anticipated reactions with three major classes of nucleophiles: amines, thiols, and alcohols.

Comparison of Nucleophilic Addition to this compound

The following table summarizes the expected reactivity and general conditions for the Michael addition of different nucleophiles to this compound. It is important to note that direct comparative studies on this specific substrate are not extensively available in the literature; therefore, the information presented is based on well-established principles of Michael additions to similar α,β-unsaturated esters.

Nucleophile ClassRepresentative NucleophileExpected ReactionGeneral Reaction ConditionsExpected ProductRelative Reactivity (Predicted)
Amines PiperidineAza-Michael AdditionRoom temperature, often catalyst-free or with mild base/acid catalysis.Diethyl 2-((4-methoxyphenyl)(piperidino)methyl)malonateHigh
Thiols ThiophenolThia-Michael AdditionOften rapid at room temperature, can be base-catalyzed.Diethyl 2-((4-methoxyphenyl)(phenylthio)methyl)malonateVery High
Alcohols Sodium Ethoxide in EthanolOxa-Michael AdditionRequires a strong base (e.g., sodium ethoxide) to generate the alkoxide nucleophile.Diethyl 2-(ethoxy(4-methoxyphenyl)methyl)malonateModerate to Low

Reaction Mechanisms and Experimental Workflow

The general mechanism for the nucleophilic addition to this compound is the Michael addition, which proceeds via a conjugate addition pathway.

Michael_Addition substrate This compound intermediate Enolate Intermediate substrate->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-H) nucleophile->intermediate product Michael Adduct intermediate->product Protonation

Caption: Generalized mechanism of Michael Addition.

A typical experimental workflow for assessing the cross-reactivity would involve parallel reactions with different nucleophiles under standardized conditions.

Experimental_Workflow start Start: this compound amine_rxn Reaction with Amine Nucleophile start->amine_rxn thiol_rxn Reaction with Thiol Nucleophile start->thiol_rxn alcohol_rxn Reaction with Alcohol Nucleophile start->alcohol_rxn workup Quenching and Work-up amine_rxn->workup thiol_rxn->workup alcohol_rxn->workup analysis Product Isolation and Characterization (NMR, MS) workup->analysis

Caption: Experimental workflow for reactivity screening.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the starting material and its reaction with different nucleophiles. These protocols are adapted from literature procedures for similar compounds and may require optimization for this compound.

Synthesis of this compound (Knoevenagel Condensation)

This protocol is adapted from the synthesis of similar arylidene malonates.[1]

Materials:

  • 4-Methoxybenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Glacial acetic acid

  • Benzene

  • Ethyl acetate

  • 10% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 4-methoxybenzaldehyde (1 equivalent), diethyl malonate (1 equivalent), piperidine (catalytic amount), and glacial acetic acid (catalytic amount) in benzene is heated to reflux with azeotropic removal of water for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the benzene is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed successively with 10% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The product can be purified by column chromatography or recrystallization.

Reaction with an Amine Nucleophile (Aza-Michael Addition)

This protocol is based on the general principles of aza-Michael additions to activated alkenes.

Materials:

  • This compound

  • Piperidine

  • Solvent (e.g., Ethanol or Acetonitrile)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add piperidine (1.1 equivalents).

  • The reaction mixture is stirred at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield Diethyl 2-((4-methoxyphenyl)(piperidino)methyl)malonate.

Reaction with a Thiol Nucleophile (Thia-Michael Addition)

This protocol is based on the high reactivity of thiols in Michael additions.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (catalytic amount)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane.

  • Add thiophenol (1.1 equivalents) and a catalytic amount of triethylamine.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be washed with a dilute acid solution and brine.

  • The organic layer is dried, and the solvent is evaporated. The product, Diethyl 2-((4-methoxyphenyl)(phenylthio)methyl)malonate, is purified by column chromatography.

Reaction with an Alcohol Nucleophile (Oxa-Michael Addition)

This protocol requires a strong base to generate the nucleophilic alkoxide.

Materials:

  • This compound

  • Sodium metal

  • Absolute Ethanol

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve sodium metal (1.1 equivalents) in absolute ethanol to prepare a solution of sodium ethoxide.

  • Cool the sodium ethoxide solution to 0 °C and add a solution of this compound (1 equivalent) in absolute ethanol dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, Diethyl 2-(ethoxy(4-methoxyphenyl)methyl)malonate, is purified by column chromatography.

References

Unambiguous Structure Confirmation of Diethyl 4-methoxybenzalmalonate: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is paramount in the fields of chemical research and drug development. This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of Diethyl 4-methoxybenzalmalonate. While X-ray crystallography offers definitive evidence of solid-state structure, spectroscopic methods provide valuable, complementary data regarding the molecule's connectivity and functional groups.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The selection of an analytical technique for structural elucidation depends on various factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. The following table summarizes the key performance characteristics of each method in the context of analyzing this compound.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, and crystal packing information.High-quality single crystal.LowProvides unambiguous solid-state structure.Crystal growth can be challenging; not suitable for amorphous solids or liquids.
NMR Spectroscopy (¹H and ¹³C) Detailed information about the chemical environment, connectivity, and relative number of protons and carbons.5-10 mg dissolved in a deuterated solvent.MediumExcellent for determining the carbon-hydrogen framework in solution.Does not provide direct 3D structure; interpretation can be complex for large molecules.
IR Spectroscopy Identification of functional groups present in the molecule.Small amount of solid or liquid.HighFast and simple method for functional group analysis.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation pattern.Microgram to nanogram quantities.HighHigh sensitivity and provides accurate molecular weight.Does not provide direct structural information; fragmentation can be complex to interpret.

Experimental Data

X-ray Crystallography

As of the latest literature search, a publicly available, fully determined crystal structure of this compound could not be retrieved. However, for comparative purposes, the crystallographic data of a closely related compound, Diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate , is presented below. This data provides insight into the typical structural parameters expected for similar diethyl malonate derivatives.

ParameterValue
Chemical FormulaC₁₈H₂₃FO₅
Molecular Weight338.36 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 7.3066(6) Å, b = 11.5182(9) Å, c = 20.2701(17) Å, β = 93.673(2)°
Volume1702.4(2) ų
Z4
Spectroscopic Data for this compound

The following tables summarize the expected spectroscopic data for this compound based on established chemical principles and data from similar compounds.

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7s1H=CH (vinyl proton)
~7.5d2HAromatic (ortho to -CH=)
~6.9d2HAromatic (ortho to -OCH₃)
~4.3q4H-OCH₂CH₃
~3.8s3H-OCH₃
~1.3t6H-OCH₂CH₃

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~166C=O (ester)
~164C=O (ester)
~161Aromatic (C-OCH₃)
~142=CH (vinyl carbon)
~132Aromatic (C-H, ortho to -CH=)
~128Aromatic (C, attached to vinyl)
~126C= (vinyl carbon)
~114Aromatic (C-H, ortho to -OCH₃)
~62-OCH₂CH₃
~55-OCH₃
~14-OCH₂CH₃

IR (Infrared) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumC-H stretch (aromatic & vinyl)
~2980MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (conjugated ester)
~1630MediumC=C stretch (alkene)
~1600, ~1510MediumC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1160StrongC-O stretch (ester)

Mass Spectrometry (MS) Data

m/zInterpretation
278[M]⁺ (Molecular ion)
233[M - OCH₂CH₃]⁺
205[M - COOCH₂CH₃]⁺
177[M - 2 x COOCH₂CH₃ + H]⁺
134[CH₃OC₆H₄CH=CH]⁺

Experimental Protocols

X-ray Crystallography
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the IR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of Diethyl 4-methoxybenzalmalonate Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final_Structure Structure_Solution->Final_Structure Definitive 3D Structure Spectroscopic_Data Spectroscopic_Data NMR->Spectroscopic_Data Connectivity & Functional Groups IR->Spectroscopic_Data Connectivity & Functional Groups MS->Spectroscopic_Data Connectivity & Functional Groups Proposed_Structure Proposed_Structure Spectroscopic_Data->Proposed_Structure Proposed Structure

Caption: Experimental workflow for the structural confirmation of this compound.

comparison_diagram cluster_question Primary Question cluster_methods Analytical Methods cluster_information Information Obtained cluster_confirmation Confirmation Level Question What is the structure of the synthesized compound? Xray X-ray Crystallography Question->Xray NMR NMR Spectroscopy Question->NMR IR IR Spectroscopy Question->IR MS Mass Spectrometry Question->MS Xray_Info Unambiguous 3D Structure (Solid State) Xray->Xray_Info NMR_Info C-H Framework Connectivity NMR->NMR_Info IR_Info Functional Groups IR->IR_Info MS_Info Molecular Weight Fragmentation MS->MS_Info Definitive Definitive Xray_Info->Definitive Supportive Supportive NMR_Info->Supportive IR_Info->Supportive MS_Info->Supportive Supportive->Definitive Combined

Caption: Comparison of analytical methods for structural elucidation.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Diethyl 4-methoxybenzalmalonate, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols will minimize risks and promote a secure working environment.

Core Disposal Principles

The primary method for the disposal of this compound is through a licensed chemical destruction facility. This can be achieved via controlled incineration with flue gas scrubbing to prevent environmental contamination.[1] It is imperative that this compound is not discharged into sewer systems or allowed to contaminate water, food, or animal feed.[1]

Operational Disposal Plan: A Step-by-Step Guide

1. Waste Identification and Segregation:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical to prevent any reaction or degradation.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.

  • Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Secondary containment, such as a larger, chemically resistant bin, is recommended to contain any potential leaks.

3. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with accurate information about the waste, including its composition and quantity.

  • Follow all institutional, local, and national regulations for waste manifest and handover procedures.

4. Handling of Contaminated Packaging:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1]

  • The rinsate should be collected and disposed of as hazardous waste along with the chemical.

  • After thorough cleaning, the container can be offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes before disposal.[1]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

1. Immediate Response:

  • Evacuate all non-essential personnel from the spill area.

  • Ensure adequate ventilation to disperse any vapors.

  • Eliminate all sources of ignition.

2. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical splash goggles, a face shield, impervious gloves (e.g., nitrile), and a lab coat or chemical-resistant apron.

  • For large spills or in areas with poor ventilation, a NIOSH-approved respirator may be necessary.

3. Containment and Cleanup:

  • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.

  • Collect the contaminated absorbent material into a suitable, sealed container for hazardous waste disposal.

  • For large spills, contact your institution's EHS office immediately.

4. Decontamination:

  • Thoroughly clean the spill area with a suitable solvent.

  • Decontaminate and launder all protective clothing before reuse.

Quantitative Safety Data

PropertyGeneral Guidance for Malonic Esters
Personal Protective Equipment Safety glasses with side-shields, protective gloves, and a lab coat are mandatory.
Handling Use in a well-ventilated area, preferably a fume hood. Avoid breathing vapors or mist.
Storage Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Incompatibilities Avoid contact with strong acids, strong bases, and strong oxidizing agents.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill and Emergency Procedures is_spill->spill_procedure Yes collect_waste Collect in a labeled, sealed container is_spill->collect_waste No spill_procedure->collect_waste store_waste Store in designated satellite accumulation area collect_waste->store_waste contact_ehs Contact EHS or licensed waste contractor for pickup store_waste->contact_ehs disposal Disposal via licensed chemical destruction plant (e.g., incineration) contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl 4-methoxybenzalmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for working with Diethyl 4-methoxybenzalmalonate, ensuring the well-being of laboratory personnel and the integrity of your research. The following procedural steps and data will equip your team with the necessary knowledge for safe operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazard associated with this compound is that it is harmful if swallowed .[1] Adherence to proper safety protocols is crucial to mitigate any potential risks. The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile gloves are recommended for incidental splash protection. For prolonged contact, consider thicker, chemical-resistant gloves.[2][3][4][5]To prevent skin contact.
Eye Protection Safety GlassesSafety glasses with side shields.To protect eyes from splashes.
Body Protection Laboratory CoatStandard laboratory coat.To protect skin and clothing from spills.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A fume hood is recommended for procedures that may generate aerosols or vapors.To minimize inhalation exposure.

Note: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.

Engineering Controls for Safe Handling

Engineering controls are the first line of defense in minimizing exposure to hazardous substances.

Control TypeDescription
Ventilation All work with this compound should be conducted in a well-ventilated laboratory.
Fume Hood For procedures with the potential to generate aerosols or vapors, a certified chemical fume hood should be utilized.
Eye Wash Station An easily accessible and operational eye wash station should be available in the immediate work area.
Safety Shower A safety shower should be readily accessible in case of large-scale skin exposure.

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.

  • Preparation :

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that the work area is clean and uncluttered.

    • Confirm that the chemical fume hood (if required) is functioning correctly.

    • Have a designated waste container ready for disposal.

  • Handling :

    • Don the appropriate PPE as outlined in the table above.

    • Carefully open the container of this compound within a fume hood or well-ventilated area.

    • Dispense the required amount of the chemical using appropriate laboratory equipment (e.g., pipette with a bulb, spatula).

    • Avoid generating dust or aerosols.

    • Keep the container sealed when not in use.

  • Post-Handling :

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Properly dispose of all contaminated materials, including gloves and disposable labware, in the designated waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not pour down the drain.[6][7][8]
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of in the designated hazardous waste container.
Empty Containers Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). Dispose of the rinsate as hazardous waste. The triple-rinsed container can then be disposed of as non-hazardous waste, or as directed by your institution's EHS guidelines.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE: - Nitrile Gloves - Safety Glasses - Lab Coat prep2 Prepare Work Area: - Clean Surface - Verify Fume Hood prep1->prep2 prep3 Ready Waste Container prep2->prep3 handle1 Dispense Chemical in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 clean3 Dispose of Unused Chemical (via EHS) handle2->clean3 cluster_cleanup cluster_cleanup handle2->cluster_cleanup clean2 Dispose of Waste: - Contaminated Labware - Used PPE clean1->clean2 clean4 Wash Hands clean2->clean4

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 4-methoxybenzalmalonate
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.